Hemopressin(rat)
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLYPZZJJBEAJ-QISMNGAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H77N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029393 | |
| Record name | Hemopressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1088.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568588-77-2 | |
| Record name | Hemopressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Hemopressin(rat) from Brain Homogenates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the seminal discovery and methodologies for the isolation of hemopressin (rat), a nonapeptide derived from the α-chain of hemoglobin. Initially identified in rat brain homogenates, hemopressin (sequence: Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His) has garnered significant interest as the first endogenous peptide identified as a selective inverse agonist for the cannabinoid 1 (CB1) receptor.[1][2][3][4] This guide details the original experimental approaches, presents key quantitative data, and illustrates the associated biochemical pathways and workflows.
Discovery and Context
Hemopressin was first isolated from rat brain extracts using an innovative enzyme-substrate capture technique.[2][4] The methodology utilized an inactivated form of thimet oligopeptidase to trap its peptide substrates, leading to the identification of this novel peptide.[1][5] It was named "hemopressin" due to its observed hypotensive effects in early studies.[2][4][5]
Subsequent research established that hemopressin functions as a selective inverse agonist at the CB1 receptor, exhibiting binding affinity and signaling characteristics similar to the well-known synthetic antagonist/inverse agonist SR141716 (rimonabant).[1][6][7] This discovery was significant as it introduced a new class of endogenous modulators for the endocannabinoid system, which had previously been thought to be regulated solely by lipid-based ligands like anandamide and 2-arachidonoylglycerol.[1][2]
It is important to note a critical consideration in the study of hemopressin: the original isolation protocol involved a hot acid extraction step.[5][8] The peptide sequence contains an acid-labile Asp-Pro bond, leading to the hypothesis that hemopressin itself might be an extraction artifact.[1] Later studies using different extraction methods identified longer, N-terminally extended forms, such as RVD-hemopressin, which may represent the true endogenous peptides in physiological conditions.[5][8]
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacological properties of rat hemopressin.
Table 1: Physicochemical Properties of Rat Hemopressin
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His | [2][4][5][9] |
| Molecular Formula | C₅₀H₇₉N₁₃O₁₁ | [10] |
| Molecular Weight | 1054.24 g/mol |[10] |
Table 2: Pharmacological Activity at the CB1 Receptor
| Parameter | Value | Assay Details | Reference |
|---|---|---|---|
| Binding Affinity (EC₅₀) | ~0.35 nM | Displacement of [³H]SR141716 from rat striatal membranes. | [1] |
| Functional Activity | Inverse Agonist / Antagonist | Blocks agonist (HU-210)-mediated GTPγS binding. | [6][7] |
| Functional Activity | Inverse Agonist / Antagonist | Blocks agonist-mediated decreases in adenylyl cyclase activity. | [6][7] |
| Metabolizing Enzymes | Endopeptidase 24.15 (EP24.15), Neurolysin (EP24.16), Angiotensin-Converting Enzyme (ACE) | In vitro and in vivo metabolism. |[10] |
Table 3: Tissue Distribution of a Related Hemopressin Peptide (RVD-HP) in Swiss Mouse
| Tissue | Concentration (pmol/g of tissue) | Reference |
|---|---|---|
| Brain | 4 | [5] |
| Liver | 50 | [5] |
| Kidneys | 10 | [5] |
| Spleen | 100 | [5] |
| Adrenals | 60 |[5] |
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of hemopressin from rat brain tissue, based on published research.
Brain Tissue Homogenization and Extraction
This protocol describes the initial steps for preparing a peptide-enriched fraction from whole rat brains.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 320 mM sucrose, 4 mM HEPES, pH 7.3[11]
-
Protease Inhibitor: 200 mM Phenylmethylsulfonyl fluoride (PMSF) in Ethanol[11]
-
Ice-cold 0.5 M Acetic Acid or 0.1% Trifluoroacetic Acid (TFA)
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Dissection and Washing: Immediately following euthanasia, dissect the rat brain and wash it in 10-12 mL of ice-cold Homogenization Buffer to remove excess blood.[11]
-
Homogenization: Transfer the brain to a Dounce homogenizer with 10-12 mL of fresh, ice-cold Homogenization Buffer. Perform 9-10 slow strokes at approximately 900 rpm to ensure thorough homogenization.[11]
-
Protease Inhibition: Add PMSF solution to a final concentration of 0.2 mM (1:1000 dilution) to inhibit serine protease activity.[11]
-
Initial Centrifugation: Centrifuge the homogenate at ~870 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[11]
-
Supernatant Collection: Carefully collect the supernatant (S1), which contains the cytosolic and microsomal fractions.
-
Peptide Extraction (Acidification):
-
To the S1 supernatant, add an equal volume of ice-cold 0.1% TFA.
-
Incubate on ice for 20 minutes to precipitate larger proteins.
-
Centrifuge at high speed (~15,000 x g) for 30 minutes at 4°C.
-
The resulting supernatant contains the enriched peptide fraction. This fraction is now ready for purification.
-
Purification by Reversed-Phase HPLC
This protocol outlines the purification of hemopressin from the peptide extract using high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Peptide extract from step 3.1
Procedure:
-
Sample Preparation: Filter the peptide extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B, for example:
-
5% to 60% Mobile Phase B over 55 minutes.
-
60% to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
-
Detection and Fraction Collection: Monitor the column effluent at 214 nm and 280 nm. Collect fractions corresponding to distinct peaks in the chromatogram.
-
Solvent Evaporation: Dry the collected fractions containing the putative hemopressin peptide using a centrifugal vacuum concentrator (SpeedVac).
Identification and Functional Characterization
Mass Spectrometry: The dried, purified fractions are reconstituted and analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the mass and sequence of the peptide, verifying it as hemopressin (rat).[5][12][13]
Ligand Binding Assay: This assay determines the ability of the isolated peptide to bind to the CB1 receptor.[6]
-
Membrane Preparation: Prepare membranes from rat striatum, a brain region with high CB1 receptor density.[6][7]
-
Incubation: Incubate striatal membranes (~10 µg) with a fixed concentration of a radiolabeled CB1 antagonist (e.g., 3 nM [³H]SR141716A) in the presence of increasing concentrations of the purified hemopressin.[6]
-
Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki or EC₅₀) of hemopressin. Hemopressin has been shown to displace [³H]SR141716 with subnanomolar affinity.[6][7]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for hemopressin isolation and its mechanism of action at the CB1 receptor.
Caption: Experimental workflow for the isolation of hemopressin.
Caption: Hemopressin's antagonistic action at the CB1 receptor.
References
- 1. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice | Journal of Neuroscience [jneurosci.org]
- 5. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Hemopressin - Wikipedia [en.wikipedia.org]
- 9. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sysy.com [sysy.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Identification and quantification of neuropeptides in brain tissue by capillary liquid chromatography coupled off-line to MALDI-TOF and MALDI-TOF/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemopressin(rat): A Novel Endogenous Peptide Ligand for the Cannabinoid CB1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered as a nonapeptide derived from the α-chain of hemoglobin, rat hemopressin (PVNFKFLSH) has emerged as a significant endogenous ligand for the cannabinoid CB1 receptor.[1][2][3][4] Unlike the classical lipid-derived endocannabinoids, hemopressin is a peptide that acts as a selective inverse agonist at the CB1 receptor.[1][2][3][5] Its discovery has opened new avenues for understanding the complex regulation of the endocannabinoid system and presents a novel scaffold for the development of therapeutic agents targeting the CB1 receptor. This technical guide provides a comprehensive overview of rat hemopressin, focusing on its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The interaction of rat hemopressin with the CB1 receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, providing a comparative overview of its binding affinity and functional potency.
Table 1: Binding Affinity of Rat Hemopressin for the CB1 Receptor
| Radioligand | Preparation | Assay Type | Ki (nM) | Reference |
| [3H]SR141716A | Rat striatal membranes | Competition Binding | ~0.35 | [5] |
Note: The apparent affinity of hemopressin is reported to be very similar to that of the well-characterized CB1 antagonist/inverse agonist SR141716 (rimonabant)[5].
Table 2: Functional Activity of Rat Hemopressin at the CB1 Receptor
| Assay | Cell/Tissue Preparation | Parameter | Value | Reference |
| Agonist-stimulated [35S]GTPγS binding | Rat striatal membranes | Antagonist Potency | Similar to SR141716 | [3][5] |
| Agonist-inhibited Adenylyl Cyclase | Rat striatal membranes | Antagonist Potency | Similar to SR141716 | [3][5] |
| Agonist-induced ERK1/2 Phosphorylation | HEK-293 cells expressing CB1 | Antagonist Activity | Blocks agonist effect | [3][5] |
| Agonist-induced Receptor Internalization | COS-7 cells expressing eGFP-CB1 | IC50 | 1.55 µM | [6] |
| Basal [35S]GTPγS binding | HEK cells expressing CB1 | Inverse Agonist Activity | Decreases basal signaling | [3] |
| Basal Adenylyl Cyclase activity | HEK cells expressing CB1 | Inverse Agonist Activity | Increases basal cAMP | [3] |
| Neurite Outgrowth | Neuro 2A cells expressing CB1 | Inverse Agonist Activity | Decreases basal neurite outgrowth | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the interaction of rat hemopressin with the CB1 receptor.
Radioligand Competition Binding Assay
This assay determines the binding affinity of hemopressin for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Rat striatal membranes (source of endogenous CB1 receptors)
-
[3H]SR141716A (radioligand)
-
Hemopressin (rat)
-
SR141716 (rimonabant, as a positive control)
-
Scrambled peptide (as a negative control)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Incubate rat striatal membranes (e.g., 10 µg of protein) with a fixed concentration of [3H]SR141716A (e.g., 3 nM).[3]
-
Add increasing concentrations of unlabeled hemopressin, SR141716, or scrambled peptide.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competing ligand and determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor. As an inverse agonist, hemopressin is expected to decrease basal GTPγS binding and antagonize agonist-stimulated binding.
-
Materials:
-
Membranes from cells expressing CB1 receptors (e.g., HEK-293 or rat striatum)
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
GDP (to ensure binding is dependent on receptor activation)
-
CB1 receptor agonist (e.g., HU-210)
-
Hemopressin (rat)
-
SR141716 (positive control)
-
-
Procedure:
-
Pre-incubate the membranes with GDP to allow for the dissociation of any bound endogenous GTP.
-
Incubate the membranes with [35S]GTPγS in the presence or absence of the CB1 agonist.
-
To test for antagonist effects, co-incubate with the agonist and increasing concentrations of hemopressin or SR141716.
-
To test for inverse agonist effects, incubate with hemopressin or SR141716 in the absence of an agonist.
-
Allow the binding to proceed at a controlled temperature (e.g., 30°C) for a specific time.
-
Separate bound and free [35S]GTPγS by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Analyze the data to determine the EC50 for agonists and the IC50 for antagonists/inverse agonists.
-
Adenylyl Cyclase (cAMP Accumulation) Assay
This assay measures the functional consequence of CB1 receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, hemopressin is expected to increase basal cAMP levels and block agonist-induced inhibition of cAMP.
-
Materials:
-
Whole cells expressing CB1 receptors (e.g., HEK-293 or Neuro 2A)
-
Forskolin (to stimulate adenylyl cyclase and establish a measurable cAMP level)
-
CB1 receptor agonist (e.g., HU-210)
-
Hemopressin (rat)
-
SR141716 (positive control)
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay)
-
-
Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin.
-
Treat the cells with the CB1 agonist in the presence or absence of hemopressin or SR141716.
-
To assess inverse agonism, treat the cells with hemopressin or SR141716 in the absence of an agonist.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Analyze the data to determine the effect of hemopressin on both basal and agonist-modulated cAMP levels.
-
Signaling Pathways and Experimental Workflows
The interaction of rat hemopressin with the CB1 receptor initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of the key experiments.
Signaling Pathways
References
- 1. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Role of Hemopressin in the Rat Central Nervous System: A Technical Guide
This technical guide provides an in-depth examination of the endogenous functions of hemopressin, a nonapeptide derived from the α-chain of hemoglobin, within the central nervous system (CNS) of rats. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current understanding of hemopressin's molecular interactions, physiological effects, and the experimental methodologies used to elucidate its functions.
Core Concepts: Hemopressin as a Neuromodulator
Hemopressin (H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) was first isolated from rat brain and has since been identified as a key player in the endocannabinoid system.[1][2][3] It primarily functions as an inverse agonist and antagonist at the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor densely expressed in the CNS.[1][4][5] This interaction underpins its diverse physiological roles, including the regulation of appetite, pain perception, and memory.[1][6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of hemopressin administration in rats.
Table 1: Effects of Hemopressin on Food Intake in Rats
| Administration Route | Dose | Model | Effect | Reference |
| Intracerebroventricular (i.c.v.) | 10 nmol | Normal male rats | Significant decrease in night-time food intake. | [1][2] |
| Intracerebroventricular (i.c.v.) | 10 nmol | Male rats | Attenuated the orexigenic effect of the CB1 agonist CP55940. | [2] |
| Intraperitoneal (i.p.) | 500 nmol/kg | Normal male mice | Decreased food intake in fasted wildtype mice. | [9] |
| Systemic | Not specified | Normal male rats and mice, obese ob/ob mice | Dose-dependently decreases night-time food intake. | [1][3][10] |
Table 2: Antinociceptive Effects of Hemopressin in Rat Models of Pain
| Administration Route | Dose | Model | Effect | Reference |
| Oral | 0.25 mg/kg or 0.5 mg/kg | Chronic Constriction Injury (CCI) of the sciatic nerve | Inhibited mechanical hyperalgesia for up to 6 hours. | [6] |
| Intrathecal (i.t.) | 0.5 or 5 µg/kg | Carrageenan-induced hyperalgesia | Reduced inflammatory pain. | [4] |
| Oral | 50 or 100 µg/kg | Carrageenan-induced hyperalgesia | Reduced inflammatory pain. | [4] |
| Intraplantar (i.pl.) | 10 µg per paw | Carrageenan-induced hyperalgesia | Reduced inflammatory pain to the same extent as the CB1 antagonist AM251. | [4] |
| Intrathecal (i.t.) | 3 µg | Formalin test | Significantly reduced pain-related behaviors in Phase 2. | [11] |
Signaling Pathways of Hemopressin in the CNS
Hemopressin's primary mechanism of action is its interaction with the CB1 receptor. As an inverse agonist, it not only blocks the effects of CB1 agonists but also reduces the receptor's constitutive activity.[4][5] This modulation of the CB1 receptor leads to downstream effects on several intracellular signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature.
Intracerebroventricular (i.c.v.) Cannulation and Injection in Rats
This protocol is fundamental for studying the central effects of hemopressin.
Protocol Steps:
-
Anesthesia: Anesthetize adult male rats (e.g., Sprague-Dawley, 250-300g) using an appropriate anesthetic agent such as isoflurane.[12]
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.[9]
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma and lambda landmarks.
-
Cannula Implantation: Drill a small hole in the skull at the coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).[9][12] Slowly lower a guide cannula to the desired depth.
-
Fixation and Closure: Secure the cannula to the skull using dental cement and anchor screws. Suture the scalp incision.
-
Recovery: Allow the animal to recover for at least one week post-surgery.[12]
-
Injection: For central administration, gently restrain the rat and remove the dummy cannula. Insert an injector cannula connected to a microsyringe and infuse the desired volume of hemopressin solution (e.g., 10 nmol in 2 µl) over a set period.[2]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model is used to assess the efficacy of analgesics in a state of chronic neuropathic pain.
Protocol Steps:
-
Anesthesia: Anesthetize the rat as described above.
-
Sciatic Nerve Exposure: Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Ligation: Place loose ligatures around the sciatic nerve.
-
Closure: Suture the muscle and skin layers.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Behavioral Testing: After a recovery period (typically 7-14 days), assess mechanical hyperalgesia using methods such as the von Frey filament test or the rat paw pressure test.[6][13]
-
Drug Administration: Administer hemopressin (e.g., orally at 0.25 or 0.5 mg/kg) and re-assess the pain threshold at various time points.[6][13]
In Vitro CB1 Receptor Signaling Assays
These assays are crucial for determining the direct interaction of hemopressin with the CB1 receptor.
Protocol Steps for MAPK/ERK Activation Assay:
-
Cell Culture: Culture cells heterologously expressing the CB1 receptor (e.g., HEK293 or Neuro2A cells).[4][5]
-
Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal signaling activity.
-
Treatment: Treat the cells with a CB1 agonist (e.g., HU-210) in the presence or absence of varying concentrations of hemopressin.[4][5]
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, which is indicative of MAPK pathway activation.[4][5]
Discussion and Future Directions
The accumulated evidence strongly supports the role of endogenous hemopressin as a significant modulator of the cannabinoid system within the rat CNS. Its inverse agonism at the CB1 receptor provides a compelling mechanism for its observed effects on appetite suppression and analgesia.[1][4][6]
Future research should focus on several key areas:
-
Endogenous Release and Regulation: The precise physiological conditions that trigger the release of hemopressin in the CNS remain to be fully elucidated.
-
Therapeutic Potential: Given its ability to reduce food intake and alleviate neuropathic pain without the psychoactive side effects associated with direct CB1 agonists, hemopressin and its derivatives represent promising therapeutic leads.[6][13][14]
-
Interaction with other Receptor Systems: While the primary target of hemopressin is the CB1 receptor, potential interactions with other receptor systems should be investigated to fully understand its pharmacological profile.
References
- 1. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. for926.uni-bonn.de [for926.uni-bonn.de]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemopressin as a breakthrough for the cannabinoid field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the cannabinoid 1 receptor peptide ligands hemopressin, (m)RVD-hemopressin(α) and (m)VD-hemopressin(α) on memory in novel object and object location recognition tasks in normal young and Aβ1-42-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An α-hemoglobin-derived peptide (m)VD-hemopressin (α) promotes NREM sleep via the CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Endogenous Peptide Hemopressin: A Technical Guide to its Mechanism of Action as a CB1 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of rat hemopressin (PVNFKFLSH) as a selective inverse agonist of the Cannabinoid Type 1 (CB1) receptor. Discovered as the first endogenous peptide ligand for the CB1 receptor, hemopressin has garnered significant interest for its therapeutic potential, distinct from traditional lipid-based endocannabinoids. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the complex signaling pathways and workflows involved.
Core Mechanism of Action: CB1 Receptor Inverse Agonism
Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, acts as a selective inverse agonist at the CB1 receptor.[1][2][3][4][5][6] Unlike neutral antagonists that simply block agonist binding, inverse agonists stabilize the receptor in an inactive conformation, thereby reducing its constitutive (basal) activity. This is a key feature of hemopressin's action and is comparable to the well-characterized synthetic inverse agonist, rimonabant (SR141716).[1][2]
Hemopressin's interaction with the CB1 receptor is highly selective, with no significant activity observed at the closely related CB2 receptor or other G protein-coupled receptors (GPCRs) such as opioid, adrenergic, and angiotensin receptors.[1][2] This selectivity is crucial for its potential as a targeted therapeutic agent.
The binding of hemopressin to the CB1 receptor is thought to occur within the same binding pocket as rimonabant.[3] This interaction initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects.
Quantitative Analysis of Hemopressin's Interaction with the CB1 Receptor
The following tables summarize the key quantitative data characterizing the binding and functional activity of rat hemopressin at the CB1 receptor.
Table 1: Radioligand Binding Affinity
| Ligand | Preparation | Radioligand | Ki (nM) | Reference |
| Hemopressin | Rat Striatal Membranes | [3H]SR141716 | ~0.35 | [1] |
| SR141716 | Rat Striatal Membranes | [3H]SR141716 | ~0.40 | [1] |
Table 2: Functional Activity at the CB1 Receptor
| Assay | Preparation | Agonist | Hemopressin Effect | Potency (IC50/EC50) | Reference |
| GTPγS Binding | Rat Striatal Membranes | HU-210 | Blocks agonist-stimulated binding | Similar to SR141716 | [1] |
| Adenylyl Cyclase | Rat Striatal Membranes | HU-210 | Blocks agonist-mediated inhibition | Similar to SR141716 | [1] |
| cAMP Accumulation (SeAP) | Neuro 2A cells expressing CB1 | - | Reduces basal signaling | - | [1] |
| MAPK (ERK1/2) Phosphorylation | HEK cells expressing CB1 | HU-210 | Blocks agonist-mediated increase | Similar to SR141716 | [1][2] |
| Neurite Outgrowth | Neuro 2A cells expressing CB1 | - | Decreases basal neurite outgrowth | Similar to SR141716 | [1][2] |
Signaling Pathways Modulated by Hemopressin
As an inverse agonist of the Gi/o-coupled CB1 receptor, hemopressin modulates several key downstream signaling pathways.
G Protein Signaling
Hemopressin binding to the CB1 receptor prevents the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This action not only blocks agonist-induced G protein activation but also reduces the basal level of G protein activity inherent to the receptor.
Caption: Hemopressin binding stabilizes the inactive state of the CB1 receptor.
Adenylyl Cyclase / cAMP Pathway
By inhibiting Gi/o protein activation, hemopressin prevents the subsequent inhibition of adenylyl cyclase. This leads to a relative increase in intracellular cyclic AMP (cAMP) levels compared to the basal, constitutively active state of the CB1 receptor.
Caption: Hemopressin's effect on the cAMP signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Agonist activation of the CB1 receptor can lead to the phosphorylation and activation of the MAP kinases ERK1/2. Hemopressin effectively blocks this agonist-induced phosphorylation, demonstrating its antagonistic properties in this pathway.
Caption: Hemopressin blocks agonist-induced MAPK/ERK signaling.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize hemopressin's inverse agonist activity at the CB1 receptor, based on published literature.[1][7][8][9]
Radioligand Binding Assay ([3H]SR141716 Displacement)
This assay determines the binding affinity of hemopressin to the CB1 receptor by measuring its ability to displace a known radiolabeled antagonist.
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize rat striatum in ice-cold buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate 10 µg of striatal membranes with 3 nM [3H]SR141716 in the absence or presence of increasing concentrations of hemopressin (e.g., 0 to 1 µM).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for 60 minutes at 30°C.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of hemopressin that inhibits 50% of specific [3H]SR141716 binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the CB1 receptor. Inverse agonists like hemopressin decrease the basal level of [35S]GTPγS binding.
Caption: Workflow for the [35S]GTPγS binding assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing rat striatal membranes (10 µg), [35S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM) in an appropriate assay buffer.
-
Drug Addition: Add increasing concentrations of hemopressin to the reaction mixture. To assess antagonism, a fixed concentration of hemopressin can be co-incubated with an agonist like HU-210.
-
Incubation: Incubate the mixture for 60 minutes at 30°C to allow for G protein activation and [35S]GTPγS binding.
-
Termination and Separation: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration, as described for the radioligand binding assay.
-
Quantification: Measure the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Data Analysis: Express the data as a percentage of basal [35S]GTPγS binding (in the absence of any drug) and plot against the concentration of hemopressin to determine its effect on constitutive receptor activity.
cAMP Accumulation Assay
This assay measures the intracellular concentration of cAMP, which is inversely related to the activity of Gi/o-coupled receptors like CB1. Inverse agonism by hemopressin leads to an increase in cAMP levels from the basal state.
Protocol:
-
Cell Culture: Culture cells expressing the CB1 receptor (e.g., Neuro 2A or HEK293 cells) to an appropriate confluency.
-
Assay Initiation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then add increasing concentrations of hemopressin.
-
Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based assay or a reporter gene assay (e.g., Secreted Alkaline Phosphatase - SeAP, where SeAP expression is driven by a cAMP response element).
-
Data Analysis: Quantify the change in cAMP levels relative to the basal (no drug) condition.
Conclusion and Future Directions
Rat hemopressin represents a paradigm shift in our understanding of the endocannabinoid system, demonstrating that peptide-based ligands can act as highly selective inverse agonists at the CB1 receptor. Its mechanism of action, characterized by the inhibition of constitutive receptor activity and the modulation of key downstream signaling pathways, positions it as a valuable research tool and a potential therapeutic lead.
For drug development professionals, hemopressin and its analogs offer a unique starting point for the design of novel CB1-targeting therapeutics with potentially improved side-effect profiles compared to non-peptide inverse agonists. Future research should focus on the structure-activity relationships of hemopressin to optimize its potency, stability, and pharmacokinetic properties. Further in vivo studies are also warranted to fully elucidate its physiological roles and therapeutic potential in various pathological conditions, including metabolic disorders, pain, and neurodegenerative diseases.[10][11][12]
References
- 1. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-EPMC2154475 - Hemopressin is an inverse agonist of CB1 cannabinoid receptors. - OmicsDI [omicsdi.org]
- 7. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Rat Hemopressin in Rodent Models: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of the endocannabinoid system and other physiological pathways in rodent models. Initially isolated from rat brain, this peptide, with the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH), has demonstrated a range of biological activities, primarily acting as an inverse agonist or antagonist at the cannabinoid type 1 (CB1) receptor.[1][2][3][4][5] This technical guide provides an in-depth overview of the physiological roles of rat hemopressin, focusing on its effects on feeding behavior, nociception, and cardiovascular function in rodent models. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.
Core Physiological Effects of Hemopressin
Modulation of the Endocannabinoid System
Hemopressin is a key peptide modulator of the endocannabinoid system.[6] It binds to CB1 receptors with sub-nanomolar potency and functions as an inverse agonist, meaning it can inhibit the constitutive activity of the receptor.[7][8] This interaction is central to many of its physiological effects. The anorectic effect of hemopressin, for instance, is absent in CB1 receptor null mutant mice, providing strong evidence for its on-target activity.[1][2] Furthermore, N-terminally extended forms of hemopressin, such as RVD-hemopressin(α), have been identified and shown to act as negative allosteric modulators of the CB1 receptor and positive allosteric modulators of the CB2 receptor, highlighting the complexity of this peptide family's interaction with the endocannabinoid system.[6][9]
Regulation of Feeding Behavior
One of the most well-documented effects of hemopressin in rodent models is its ability to reduce food intake.[1][2][4][5] Both central (intracerebroventricular) and systemic (intraperitoneal) administration of hemopressin dose-dependently decreases night-time food intake in normal and obese (ob/ob) mice, as well as in rats.[1][2] This anorectic effect is rapid and maintains the normal behavioral satiety sequence.[1][2] Hemopressin can also block the hyperphagia (excessive eating) induced by CB1 receptor agonists.[1][2]
Experimental Protocols
Protocol 1: Evaluation of Anorectic Effects of Hemopressin in Rats
-
Animals: Adult male Sprague Dawley rats (320 ± 18 g).[1]
-
Housing: Singly housed for at least 3 days prior to the experiment with food restricted 3 hours before the start.[1]
-
Surgical Preparation: Cannulation into the lateral ventricle for intracerebroventricular (i.c.v.) injections, with a 1-week recovery period.[1]
-
Drug Administration:
-
Measurements: Food intake is measured at 1, 2, and 4 hours post-injection.[1]
-
Statistical Analysis: Analysis of Variance (ANOVA) followed by Dunnett's or t-test for post hoc comparisons.[1]
Quantitative Data
| Parameter | Animal Model | Administration Route | Dose | Effect | Significance | Reference |
| Nocturnal Food Intake | Outbred Mice | Intracerebroventricular | 10 nmol/animal | Significant decrease at 1, 2, and 4 hours | p < 0.05, p < 0.01 | [1] |
| Nocturnal Food Intake | Outbred Rats | Intracerebroventricular | - | Rapid decrease in food intake | p < 0.05 | [1] |
| Feeding Time | Male Mice | Intraperitoneal | 500 nmol/kg | Significantly less time spent feeding | p < 0.05 | [1] |
| Food Consumed | Male Mice | Intraperitoneal | 500 nmol/kg | Significantly less food eaten | p < 0.05 | [1] |
Antinociceptive Properties
Hemopressin exhibits significant antinociceptive (pain-relieving) effects in various rodent models of pain.[10][11] It has been shown to be effective in both inflammatory and neuropathic pain models.[10][11] Oral administration of hemopressin inhibits mechanical hyperalgesia in rats with chronic constriction injury (CCI) of the sciatic nerve for up to 6 hours.[10][11] Intrathecal administration of hemopressin also produces antinociception in the formalin test.[10] The mechanism of its antinociceptive action is thought to involve not only its interaction with CB1 receptors but also the local release of anandamide and the opening of peripheral potassium channels.[3][10][11]
Experimental Protocols
Protocol 2: Assessment of Antinociceptive Effects in a Neuropathic Pain Model
-
Animals: Male Wistar rats.
-
Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve to induce neuropathic pain.[10][11]
-
Drug Administration: Hemopressin administered orally at doses of 0.25 mg/kg or 0.5 mg/kg.[10]
-
Behavioral Testing: Mechanical hyperalgesia is evaluated using the rat paw pressure test before and at multiple time points after drug administration.[10]
-
Mechanism of Action Studies:
-
To investigate the involvement of the descending pain pathway, antagonists for serotonin (methysergide) and adrenergic (yohimbine) receptors are co-administered.[10][11]
-
To assess the role of potassium channels, a blocker (UCL 1684) is used.[10][11]
-
To explore the involvement of endocannabinoids, inhibitors of FAAH (URB-584) and MAGL (JZL-184) are co-administered.[10][11]
-
-
Statistical Analysis: Appropriate statistical tests to compare pain thresholds between groups.
Quantitative Data
| Pain Model | Animal Model | Administration Route | Dose | Effect | Duration | Reference |
| Neuropathic Pain (CCI) | Rats | Oral | 0.25 mg/kg, 0.5 mg/kg | Inhibition of mechanical hyperalgesia | Up to 6 hours | [10] |
| Inflammatory Pain (Formalin) | Rats | Intrathecal | 3 µg | Reduction of pain-related behaviors in Phase 2 | - | [7] |
| Inflammatory Pain (Carrageenan) | Rats | Intraplantar | 10 µ g/paw | Antihyperalgesic effect | 3 hours post-injection | [8] |
| Inflammatory Pain (Carrageenan) | Rats | Intrathecal | 0.5 µg/kg, 5 µg/kg | Antihyperalgesic effect | 3 hours post-injection | [8] |
| Inflammatory Pain (Carrageenan) | Rats | Oral | 50 µg/kg, 100 µg/kg | Antihyperalgesic effect | - | [8] |
Cardiovascular Effects
Hemopressin was so named due to its ability to cause a modest decrease in blood pressure in anesthetized rats.[1][3][5] This hypotensive effect is believed to be mediated, at least in part, through the release of nitric oxide.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many of hemopressin's effects is its interaction with the CB1 receptor. As an inverse agonist, it can reduce the basal activity of G-protein signaling associated with the CB1 receptor.[3]
// Nodes Hemopressin [label="Hemopressin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB1R [label="CB1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_channel [label="Calcium Channels", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_influx [label="↓ Ca²⁺ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; K_channel [label="Potassium Channels", fillcolor="#FBBC05", fontcolor="#202124"]; K_efflux [label="↑ K⁺ Efflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Anandamide [label="↑ Anandamide Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Physiological_Effects [label="Physiological Effects\n(Anorexia, Antinociception)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Hemopressin -> CB1R [label="Binds as\ninverse agonist"]; CB1R -> G_protein [label="Inhibits\nconstitutive activity"]; G_protein -> AC [dir=back, arrowhead=tee, label="Inhibition of"]; AC -> cAMP; G_protein -> Ca_channel [dir=back, arrowhead=tee, label="Inhibition of"]; Ca_channel -> Ca_influx; G_protein -> K_channel [label="Activation of"]; K_channel -> K_efflux; Hemopressin -> Anandamide [style=dashed];
{rank=same; cAMP; Ca_influx; K_efflux; Anandamide} -> Physiological_Effects; } DOT Caption: Hemopressin Signaling Pathway via CB1 Receptor.
In the context of pain, hemopressin's antinociceptive effect is also linked to the modulation of ion channels and local endocannabinoid levels. It has been shown to decrease calcium flux in dorsal root ganglion neurons from rats with neuropathic pain, similar to the CB1 receptor antagonist AM251.[10][11] Furthermore, its effect can be reversed by a blocker of Ca2+-activated K+ channels and potentiated by an inhibitor of the anandamide-degrading enzyme FAAH.[10][11]
// Nodes Start [label="Start: Induce Neuropathic Pain\n(e.g., CCI model in rats)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Administer Hemopressin\n(Oral or other route)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Behavioral [label="Assess Mechanical Hyperalgesia\n(Paw Pressure Test)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Investigate Mechanism of Action", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Co_admin_desc [label="Co-administer\n5-HT/adrenergic antagonists", fillcolor="#F1F3F4", fontcolor="#202124"]; Co_admin_K [label="Co-administer\nK+ channel blocker", fillcolor="#F1F3F4", fontcolor="#202124"]; Co_admin_endo [label="Co-administer\nFAAH/MAGL inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze and Compare\nPain Thresholds", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Behavioral; Behavioral -> Analysis; Treatment -> Mechanism; Mechanism -> Co_admin_desc; Mechanism -> Co_admin_K; Mechanism -> Co_admin_endo; Co_admin_desc -> Behavioral; Co_admin_K -> Behavioral; Co_admin_endo -> Behavioral; } DOT Caption: Experimental Workflow for Pain Assessment.
Conclusion and Future Directions
Rat hemopressin is a multifaceted peptide with significant physiological roles in rodent models, primarily mediated through its interaction with the CB1 receptor. Its anorectic and antinociceptive properties make it and its derivatives interesting candidates for the development of novel therapeutics for obesity and pain management. Future research should focus on further elucidating the downstream signaling pathways, exploring the therapeutic potential of its more stable analogs, and investigating its physiological relevance in other systems. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug developers in this promising field.
References
- 1. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Rat Hemopressin and its Interaction with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of the endocannabinoid system. Initially isolated from rat brain, this peptide, with the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH), has been primarily characterized as a selective inverse agonist and antagonist of the cannabinoid 1 (CB1) receptor.[1][2][3] Its discovery has opened new avenues for understanding the complex regulation of the endocannabinoid system beyond traditional lipid-based ligands. This guide provides a comprehensive technical overview of rat hemopressin, detailing its biochemical properties, its intricate relationship with the endocannabinoid system, and the experimental methodologies used to elucidate its function. Particular focus is given to its interaction with the CB1 receptor, its downstream signaling effects, and its physiological consequences, including its roles in nociception and appetite regulation. Furthermore, this document explores the properties of N-terminally extended forms of hemopressin, such as RVD-hemopressin, which exhibit distinct modulatory activities at cannabinoid receptors, highlighting the nuanced and complex nature of these peptides in cannabinoid signaling.
Introduction to Rat Hemopressin
Hemopressin is a bioactive peptide fragment of the α-chain of hemoglobin.[4] It was first identified in rat brain homogenates during a search for substrates of the metalloendopeptidase 24.15 (thimet oligopeptidase).[5] The name "hemopressin" is derived from its origin (hemoglobin) and its observed hypotensive effects.[4]
Subsequent research revealed that hemopressin's primary pharmacological action is mediated through the endocannabinoid system, specifically by binding to the CB1 receptor.[6][7][8] Unlike the classical endocannabinoids anandamide and 2-arachidonoylglycerol, which are agonists, hemopressin acts as an inverse agonist and antagonist at this receptor.[5][6] This means it not only blocks the action of agonists but also reduces the receptor's basal level of signaling activity.[6][7]
There is ongoing debate as to whether hemopressin itself is the true endogenous neuromodulator or a byproduct of the extraction process from a larger precursor peptide, RVD-hemopressin.[9] The acidic conditions used in the original isolation of hemopressin are known to cleave the aspartic acid-proline bond, which would generate hemopressin from RVD-hemopressin.[5]
Interaction with the Endocannabinoid System
The endocannabinoid system is a ubiquitous signaling system that plays a crucial role in regulating a wide range of physiological processes. Its main components are:
-
Cannabinoid receptors: CB1 and CB2 receptors, which are G-protein coupled receptors.[8]
-
Endocannabinoids: Endogenous lipid-based ligands, primarily anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
-
Metabolic enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
Hemopressin and its related peptides interact with this system primarily at the receptor level.
Hemopressin as a CB1 Receptor Inverse Agonist/Antagonist
Hemopressin selectively binds to the CB1 receptor, with a significantly lower affinity for the CB2 receptor.[6][7] As an inverse agonist, hemopressin has been shown to inhibit the constitutive activity of the CB1 receptor, similar to the well-characterized synthetic antagonist/inverse agonist rimonabant.[6][7][8] This inhibitory action extends to blocking agonist-induced signaling cascades.[6][7]
RVD-Hemopressin: A Modulator of CB1 and CB2 Receptors
The N-terminally extended peptide, Arg-Val-Asp-hemopressin (RVD-hemopressin), exhibits a more complex interaction with cannabinoid receptors. It has been identified as a negative allosteric modulator of the CB1 receptor and a positive allosteric modulator of the CB2 receptor.[1][10][11][12] This dual functionality suggests that RVD-hemopressin can fine-tune the signaling of endogenous cannabinoids, dampening CB1-mediated effects while enhancing those mediated by CB2.
Quantitative Data on Hemopressin-Endocannabinoid System Interaction
The following tables summarize the key quantitative data from various in vitro and in vivo studies on rat hemopressin and its interactions with the endocannabinoid system.
| Parameter | Value | Receptor | Assay Type | Species | Reference |
| EC50 | 0.35 nM | CB1 | Receptor Binding | Rat | [5][8] |
| IC50 | 1.55 µM | CB1 | Agonist-induced Receptor Internalization | N/A | [9][13] |
Table 1: In Vitro Binding and Functional Activity of Rat Hemopressin
| Study Type | Species | Administration Route | Dose | Observed Effect | Reference |
| Food Intake | Rat | Intracerebroventricular | 10 nmol | Dose-dependent decrease in nocturnal food intake | [9] |
| Food Intake | Mouse | Intraperitoneal | 500 nmol/kg | Decrease in nocturnal food intake | [9] |
| Antinociception | Rat | Intraplantar | 10 µ g/paw | Reversion of carrageenan-induced hyperalgesia | [14][15] |
| Antinociception | Rat | Intrathecal | 0.5 and 5 µg/kg | Attenuation of carrageenan-induced hyperalgesia | [15] |
| Antinociception | Rat | Oral | 50 and 100 µg/kg | Reversion of carrageenan-induced hyperalgesia | [15] |
Table 2: In Vivo Effects of Rat Hemopressin
Signaling Pathways Modulated by Hemopressin
As a CB1 receptor inverse agonist, hemopressin influences several downstream signaling pathways typically modulated by this G-protein coupled receptor.
Caption: Hemopressin's inverse agonism at the CB1 receptor inhibits Gi/o protein signaling.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of rat hemopressin with the endocannabinoid system.
Radioligand Binding Assay
This assay is used to determine the binding affinity of hemopressin to the CB1 receptor.
Protocol:
-
Membrane Preparation: Rat brain tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[13]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]SR141716A) and varying concentrations of unlabeled hemopressin.[7]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[13]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of hemopressin that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine hemopressin's affinity for CB1.
cAMP Accumulation Assay
This functional assay measures the effect of hemopressin on adenylyl cyclase activity, a downstream effector of the CB1 receptor.
Protocol:
-
Cell Culture: Cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) are cultured to near confluence in 24-well plates.[16][17]
-
Pre-incubation: The cells are washed and pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.[16][17]
-
Treatment: The cells are then treated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of a CB1 agonist and varying concentrations of hemopressin.[16][17]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) or a bioluminescence resonance energy transfer (BRET)-based biosensor.[18][19]
-
Data Analysis: The results are analyzed to determine the IC50 of hemopressin for inhibiting the agonist-induced decrease in cAMP levels.
Mitogen-Activated Protein Kinase (MAPK) Signaling Assay
This assay assesses the impact of hemopressin on the MAPK (ERK1/2) signaling pathway, which is also modulated by CB1 receptor activation.
Protocol:
-
Cell Culture and Treatment: CB1-expressing cells are treated with a CB1 agonist in the presence or absence of hemopressin for a short duration (e.g., 5-10 minutes).[7]
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.[20]
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.[21][22]
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the effect of hemopressin on agonist-induced MAPK activation.[23]
In Vivo Food Intake Study in Rats
This experiment evaluates the effect of hemopressin on appetite.
Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are housed individually and may have a cannula surgically implanted into a lateral ventricle for intracerebroventricular (ICV) injections.[24][25]
-
Acclimation and Baseline Measurement: The rats are acclimated to the experimental conditions, and their baseline food intake is measured.
-
Administration: Hemopressin or a vehicle control is administered via the desired route (e.g., ICV or intraperitoneal injection).[9][25]
-
Food Intake Measurement: The amount of food consumed by each rat is measured at specific time points after administration.[24][26]
-
Data Analysis: The food intake of the hemopressin-treated group is compared to the vehicle-treated group to determine the effect on appetite.
In Vivo Antinociception Study in Rats (Carrageenan-Induced Hyperalgesia)
This model is used to assess the analgesic properties of hemopressin in inflammatory pain.
Protocol:
-
Induction of Hyperalgesia: A mild inflammatory agent, carrageenan, is injected into the plantar surface of one of the rat's hind paws.[4][6][27][28]
-
Drug Administration: Hemopressin or a vehicle control is administered before or after the carrageenan injection via the desired route (e.g., intraplantar, intrathecal, or oral).[15]
-
Nociceptive Testing: The rat's sensitivity to a noxious stimulus (e.g., pressure or heat) is measured at various time points using a paw pressure transducer or a radiant heat source. The force or latency to paw withdrawal is recorded.
-
Data Analysis: The withdrawal thresholds or latencies of the hemopressin-treated group are compared to the vehicle-treated group to determine the antinociceptive effect.
Conclusion
Rat hemopressin is a pivotal peptide in the study of the endocannabinoid system, representing a departure from the classical lipid-derived ligands. Its role as a selective CB1 receptor inverse agonist/antagonist has significant implications for understanding the physiological and pathological processes regulated by this receptor. The discovery of its N-terminally extended forms, with their distinct allosteric modulatory properties, further underscores the complexity of endocannabinoid signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation of hemopressin and related peptides, which hold promise for the development of novel therapeutics targeting the endocannabinoid system with potentially improved side-effect profiles. Further research is warranted to fully elucidate the endogenous generation, regulation, and physiological functions of the hemopressin peptide family.
References
- 1. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of muscle pain: carrageenan model and acidic saline model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Endocannabinoid Peptide RVD-Hemopressin Is a TRPV1 Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 15. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]
- 16. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. marshall.edu [marshall.edu]
- 19. Research Portal [ourarchive.otago.ac.nz]
- 20. Fit-for-purpose based testing and validation of antibodies to amino- and carboxy-terminal domains of cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Revisiting CB1 cannabinoid receptor detection and the exploration of its interacting partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Orexin-1 receptor mediates the increased food and water intake induced by intracerebroventricular injection of stable somatostatin pan-agonist, ODT8-SST in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Initial Studies on the Antinociceptive Effects of Hemopressin (rat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies investigating the antinociceptive properties of Hemopressin (Hp), a nonapeptide derived from the α1-chain of hemoglobin, in rat models.[1][2] This document summarizes key quantitative data, details experimental methodologies, and illustrates the signaling pathways involved in Hemopressin-mediated analgesia.
Core Concepts and Mechanism of Action
Hemopressin (PVNFKFLSH in rats) has been identified as a selective inverse agonist of the cannabinoid receptor type 1 (CB1).[2][3][4][5][6][7] Its antinociceptive effects are primarily mediated through its interaction with CB1 receptors, and it has shown efficacy in both inflammatory and neuropathic pain models.[1][5][8] Unlike typical cannabinoid agonists, Hemopressin's mechanism as an inverse agonist suggests a unique mode of action in modulating nociceptive pathways.[4][5] Studies indicate that its analgesic properties are independent of opioid receptor signaling.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from initial studies on the antinociceptive effects of Hemopressin in rats.
Table 1: In Vivo Antinociceptive Effects of Hemopressin in Rat Models
| Pain Model | Administration Route | Hemopressin Dose | Observed Effect | Duration of Effect | Reference |
| Neuropathic Pain (Chronic Constriction Injury) | Oral | 0.25 mg/kg | Inhibition of mechanical hyperalgesia | Up to 6 hours | [1] |
| Neuropathic Pain (Chronic Constriction Injury) | Oral | 0.5 mg/kg | Inhibition of mechanical hyperalgesia | Up to 6 hours | [1] |
| Inflammatory Pain (Carrageenan-induced) | Intraplantar | 10 µg | Reversal of hyperalgesia | - | [3] |
| Inflammatory Pain (Acetic Acid-induced Writhing) | Intraperitoneal | 50 or 500 µg/kg | Reduction in abdominal contortions | - | [6] |
| Formalin Test (Phase 1) | Intrathecal | 1, 3, 10 µg | Significant antinociception | - | [1][9] |
| Formalin Test (Phase 2) | Intrathecal | 1, 3, 10 µg | Significant antinociception | - | [1][9] |
Table 2: In Vitro Receptor Binding and Signaling
| Assay | Preparation | Ligand/Agonist | Hemopressin Concentration | Observed Effect | Reference |
| CB1 Receptor Internalization Assay | eGFP-CB1 transfected cells | WIN 55212-2 | IC50 = 1.55 µM | Blocked agonist-induced internalization | [4][7] |
| [3H]SR141716A Binding Assay | Rat striatum membranes | - | 0 - 1 µM | Displaced [3H]SR141716A binding | [5] |
| GTPγS Binding Assay | Striatum or spleen membranes | Hu-210 | 0 - 1 µM | Blocked agonist-induced GTPγS binding | [5] |
| Adenylyl Cyclase Assay | Striatum or spleen membranes | Hu-210 | 0 - 1 µM | Blocked agonist-induced inhibition of adenylyl cyclase | [5] |
| MAPK Assay | HEK cells expressing CB1 receptors | Hu-210 | - | Blocked agonist-mediated increases in phospho ERK1/2 levels | [5][6] |
Experimental Protocols
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is used to induce neuropathic pain in rats.
Methodology:
-
Rats are anesthetized.
-
The sciatic nerve is exposed at the level of the mid-thigh.
-
Four loose ligatures are tied around the sciatic nerve.
-
The incision is then closed.
-
Mechanical hyperalgesia is assessed using a paw pressure test at baseline and various time points after CCI and drug administration.[1][8]
Inflammatory Pain Model: Carrageenan-Induced Hyperalgesia
This model is used to study acute inflammatory pain.
Methodology:
-
A baseline nociceptive threshold is measured using a paw-pressure apparatus.
-
Carrageenan (e.g., 200 µg) is injected into the plantar surface of the rat's hind paw to induce inflammation and hyperalgesia.[3]
-
Hemopressin is administered (e.g., intraplantar injection of 10 µg) either concomitantly or after the carrageenan injection.[3]
-
The nociceptive threshold is measured again at specific time points after treatment to determine the antinociceptive effect.[6]
Formalin Test
The formalin test is used to assess nociceptive responses to a persistent chemical stimulus.[10][11]
Methodology:
-
A solution of formalin (e.g., 5%) is injected into the dorsal surface of the rat's hind paw.[10]
-
Nociceptive behaviors (e.g., flinching, licking, biting of the injected paw) are observed and quantified during two distinct phases:
-
Hemopressin is administered (e.g., intrathecally) prior to the formalin injection.[9]
Signaling Pathways and Visualizations
The antinociceptive effects of Hemopressin are attributed to its action as an inverse agonist at the CB1 receptor, leading to a cascade of downstream events.
Hemopressin's Inverse Agonism at the CB1 Receptor
Hemopressin binds to the CB1 receptor and reduces its constitutive activity, a hallmark of inverse agonism.[3][5][6] This is in contrast to agonists which activate the receptor.
Caption: Hemopressin's inverse agonism at the CB1 receptor.
Proposed Peripheral Antinociceptive Mechanism
In neuropathic pain models, orally administered Hemopressin is suggested to act peripherally, involving the release of the endocannabinoid anandamide and the opening of potassium channels.[1][3][8]
Caption: Proposed peripheral antinociceptive mechanism of Hemopressin.
Experimental Workflow for Assessing Antinociception
The general workflow for evaluating the antinociceptive effects of Hemopressin in preclinical rat models is as follows:
Caption: General experimental workflow for antinociceptive studies.
Conclusion
Initial studies in rats have established Hemopressin as a novel peptide with significant antinociceptive properties. Its mechanism as a CB1 receptor inverse agonist distinguishes it from traditional cannabinoid analgesics and presents a promising avenue for the development of new pain therapeutics. Further research is warranted to fully elucidate its physiological role and therapeutic potential.
References
- 1. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. uomus.edu.iq [uomus.edu.iq]
Early Research on Rat Hemopressin and Appetite Suppression: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on the peptide hemopressin, specifically focusing on its anorexigenic effects in rats. Hemopressin, a nine-amino acid peptide derived from the α-chain of hemoglobin, was first isolated from rat brain and has been identified as an inverse agonist of the cannabinoid receptor CB1.[1][2][3][4] Its discovery opened new avenues for understanding the endogenous regulation of appetite and for the potential development of novel therapeutics for obesity and eating disorders. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed signaling pathways.
Quantitative Data on Hemopressin-Induced Appetite Suppression in Rats
Early studies quantitatively demonstrated the dose-dependent anorexigenic effects of hemopressin when administered centrally. The following tables summarize the key findings from these initial experiments.
Table 1: Effect of Intracerebroventricular (ICV) Administration of Hemopressin on Nocturnal Food Intake in Rats
| Treatment Group | Dose (nmol/animal) | Food Intake (g) at 1 hour | % of Vehicle Control | p-value |
| Vehicle | - | ~1.8 | 100% | - |
| Hemopressin | 10 | ~0.9 | 50% | < 0.05 |
Data adapted from Dodd et al., 2010.[1][4]
Table 2: Hemopressin's Blockade of CB1 Agonist-Induced Hyperphagia in Rats
| Treatment Group | Food Intake (g) at 1 hour | % of Vehicle/Vehicle Control | p-value (vs. Vehicle/Vehicle) | p-value (vs. Vehicle/CP55940) |
| Vehicle / Vehicle | ~0.5 | 100% | - | - |
| Vehicle / CP55940 (0.06 mg/kg, i.p.) | ~1.5 | 300% | < 0.05 | - |
| Hemopressin (10 nmol, i.c.v.) / CP55940 (0.06 mg/kg, i.p.) | ~0.7 | 140% | > 0.05 | < 0.05 |
Data adapted from Dodd et al., 2010.[1][4]
Experimental Protocols
The following sections detail the methodologies employed in the early in-vivo and in-vitro experiments that established the anorexigenic effects of hemopressin in rats.
Animals and Housing
-
Species: Male outbred rats were utilized in the initial studies.[1]
-
Housing: Animals were individually housed in a controlled environment with a 12-hour light/dark cycle. Food and water were available ad libitum unless otherwise specified for fasting experiments.
Intracerebroventricular (ICV) Cannulation and Injection
-
Surgery: Rats were anesthetized, and a guide cannula was stereotaxically implanted into the right lateral ventricle.[5]
-
Coordinates: For rats, the coordinates from bregma were approximately -0.8 mm posterior and 1.5 mm lateral.[5]
-
Injection: Following a recovery period, conscious, freely moving rats received ICV injections of either vehicle or hemopressin.
Food Intake Measurement
-
Nocturnal Feeding: Pre-weighed food was provided at the beginning of the dark cycle, and the remaining food was measured at specified time points (e.g., 1, 2, and 4 hours) to determine cumulative food intake.[1][3]
-
Agonist-Induced Hyperphagia: To test for functional antagonism, rats were co-administered a CB1 receptor agonist (CP55940) and either vehicle or hemopressin. Food intake was then measured, typically for 1 hour post-injection.[1][4]
In-Vitro CB1 Receptor Internalization Assay
-
Cell Line: A heterologous cell model was used, typically cells transfected to express an enhanced green fluorescent protein (eGFP)-tagged CB1 receptor.[1][4]
-
Treatment: Cells were treated with a CB1 receptor agonist (e.g., WIN 55212-2) to induce receptor internalization. To test for inverse agonism, cells were co-treated with the agonist and hemopressin.[1]
-
Analysis: The internalization of the eGFP-CB1 receptor into endosomes was visualized and quantified using fluorescence microscopy. A reduction in agonist-induced internalization in the presence of hemopressin indicated its inverse agonist activity.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of hemopressin's action on appetite and the workflow of the key experiments.
References
- 1. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
Hypotensive Effects of Hemopressin (rat) in Anesthetized Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hypotensive effects of rat Hemopressin and its analogs in anesthetized rat models. The document summarizes key quantitative data, details experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development in this area.
Quantitative Data on Hypotensive Effects
The hypotensive activity of Hemopressin and its modified forms has been quantified in several studies. The data reveal a dose-dependent reduction in mean arterial pressure (MAP).
Intravenous Administration of Rat Hemopressin (rHP)
Intravenous bolus injections of rat Hemopressin have been shown to induce a mild, dose-dependent decrease in systemic arterial pressure[1]. This effect is attributed to a reduction in systemic vascular resistance, as cardiac output remains unchanged[1].
| Dose (µg/kg, i.v.) | Route of Administration | Anesthetic | Change in Mean Arterial Pressure (MAP) | Reference |
| 30 - 1000 | Intravenous (bolus) | Not specified | Dose-dependent decrease | [1] |
Intrathecal Administration of (m)VD-hemopressin(α)
Intrathecal injections of the Hemopressin analog, (m)VD-hemopressin(α), have also demonstrated a dose-dependent hypotensive effect in urethane-anesthetized rats[2].
| Dose (nmol, i.t.) | Route of Administration | Anesthetic | Change in Mean Arterial Pressure (MAP) | Reference |
| 5 - 30 | Intrathecal | Urethane | Dose-dependent decrease | [2] |
Experimental Protocols
The following sections detail the methodologies for inducing and measuring the hypotensive effects of Hemopressin in anesthetized rats.
Animal Model and Anesthesia
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used[3].
-
Anesthesia: Urethane (1.2 g/kg, i.p.) or pentobarbital sodium (60 mg/kg, i.p.) are suitable anesthetics for invasive blood pressure measurements as they have minimal interference with normal blood pressure[3]. The animal's reflexes should be checked to ensure an adequate level of anesthesia[3].
Surgical Procedure for Invasive Blood Pressure Measurement
Invasive blood pressure measurement via arterial cannulation is considered the gold standard for accuracy[3].
-
Preparation: The rat is anesthetized and placed on a surgical table. The ventral side of the neck is shaved and disinfected[3].
-
Incision: A midline incision is made in the neck to expose the trachea and surrounding muscles.
-
Carotid Artery Isolation: The right common carotid artery is carefully isolated from the surrounding tissue and vagus nerve.
-
Cannulation: Two ligatures are placed around the isolated artery. A small incision is made in the artery between the ligatures, and a cannula filled with heparinized saline is inserted. The cannula is then secured in place with the ligatures.
-
Connection to Transducer: The arterial cannula is connected to a pressure transducer, which is linked to a data acquisition system to record blood pressure[3].
-
Stabilization: The preparation is allowed to stabilize for 10-20 minutes before any experimental interventions[3].
Drug Administration
-
Vessel Preparation: The right femoral vein is isolated.
-
Cannulation: A cannula is inserted into the femoral vein for drug administration.
-
Administration: Hemopressin is administered as a bolus injection, followed by a flush of normal saline[3].
-
Positioning: The anesthetized rat is placed in a stereotaxic frame.
-
Incision: An incision is made to expose the cisterna magna.
-
Injection: A needle connected to a microsyringe is carefully inserted into the cisterna magna for intrathecal injection of (m)VD-hemopressin(α)[2].
Signaling Pathways and Mechanisms of Action
The hypotensive mechanism of Hemopressin appears to differ depending on the route of administration.
Intravenous Administration
Following intravenous administration, rat Hemopressin is proposed to induce vasodilation through the release of nitric oxide (NO)[1][4]. This effect is independent of cyclooxygenase products[1][4]. The systemic vasodilator response to intravenous rat Hemopressin is abolished by the nitric oxide synthase inhibitor L-NAME[1].
References
- 1. Hemopressin, a hemoglobin fragment, dilates the rat systemic vascular bed through release of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypotensive effect of intrathecally injected (m)VD-hemopressin(α) in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
Hemopressin (Rat): A Technical Guide on its Origin, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemopressin, a nonapeptide derived from the α-chain of rat hemoglobin, has emerged as a significant modulator of the endocannabinoid system. Initially identified in rat brain extracts, this peptide, with the amino acid sequence Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (PVNFKFLSH), functions as a selective inverse agonist of the cannabinoid 1 (CB1) receptor.[1][2][3] Its interaction with the CB1 receptor mediates a range of physiological effects, including antinociception, appetite suppression, and hypotension, making it a molecule of considerable interest for therapeutic development.[2][4][5] However, the discovery of N-terminally extended forms, such as RVD-hemopressin (pepcan-12), has led to a nuanced understanding, suggesting these longer peptides may represent the true endogenous ligands, while hemopressin itself might be an artifact of certain extraction procedures.[2][6] This guide provides a comprehensive technical overview of rat hemopressin, detailing its biochemical origins, signaling pathways, and the experimental methodologies used for its study.
Biochemical Profile and Origin
Hemopressin is a peptide fragment corresponding to amino acids 95-103 of the rat hemoglobin α-chain.[7] The discovery of hemopressin was facilitated by a substrate-capture assay utilizing a catalytically inactive peptidase to isolate endogenous peptides from tissue extracts.[1][6]
Nomenclature and Related Peptides:
While the nine-amino-acid peptide is commonly referred to as hemopressin, several related peptides have been identified, primarily in mouse brain tissue, which have different activities at the CB1 receptor. It is crucial to distinguish between these variants in experimental contexts.
| Peptide Name | Sequence | Activity at CB1 Receptor |
| Hemopressin (rat) | Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His | Inverse Agonist[1][4] |
| VD-Hpα | Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His | Agonist[7] |
| RVD-Hpα (Pepcan-12) | Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His | Negative Allosteric Modulator[7][8][9] |
| VD-Hpβ | Val-Asp-Pro-Glu-Asn-Phe-Arg-Leu-Leu-Gly-Asn-Val | Agonist[2] |
The current consensus is leaning towards RVD-hemopressin (pepcan-12) being the more physiologically relevant endogenous peptide, with hemopressin potentially being a product of its degradation during extraction, particularly with methods involving heat and acid that can cleave the Asp-Pro bond.[2][6] Pepcan-12 is generated from a larger precursor, pepcan-23, and is found in noradrenergic neurons and the adrenal medulla.[2][8]
Signaling Pathways
Hemopressin exerts its biological effects primarily through its interaction with the CB1 receptor, a G protein-coupled receptor (GPCR). As an inverse agonist, hemopressin not only blocks the effects of CB1 agonists but also reduces the receptor's constitutive activity.[1]
The binding of hemopressin to the CB1 receptor, which is coupled to inhibitory G proteins (Gi/o), initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][10]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Hemopressin can block agonist-induced increases in the phosphorylation of ERK1/2.[1][10]
-
Modulation of Ion Channels: The activation of Gi/o proteins can also lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
The downstream consequences of these signaling events are cell-type specific and underpin the diverse physiological effects of hemopressin.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of hemopressin and its analogs with cannabinoid receptors.
| Parameter | Peptide | Value | Receptor | Assay | Reference |
| IC₅₀ | Hemopressin (rat) | 1.55 µM | CB1 | Inhibition of agonist-induced receptor internalization | [4] |
| Apparent Affinity | Hemopressin (rat) | Sub-nanomolar | CB1 | Displacement of [³H]SR141716 | [10] |
| Ki | Pepcan-12 (RVD-Hpα) | ~50 nM | CB2 | Positive allosteric modulator binding | [11] |
| IC₅₀ | RVD-Hpα | 18.62 µM | TRPV1 | Inhibition of capsaicin-induced currents | [12] |
Note: Direct Ki values for rat hemopressin at the CB1 receptor are not consistently reported in the literature, with "apparent affinity" often being described as similar to the synthetic antagonist SR141716.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of hemopressin. Below are outlines of key experimental protocols.
Peptide Synthesis and Purification
A common method for obtaining hemopressin and its analogs for research is through solid-phase peptide synthesis (SPPS) followed by purification.
In Vitro Functional Assays
a) CB1 Receptor Binding Assay
This assay determines the affinity of hemopressin for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare membranes from rat striatum or cells heterologously expressing the CB1 receptor.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled CB1 antagonist (e.g., [³H]SR141716A) and varying concentrations of hemopressin.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.
b) [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins following receptor binding.
-
Membrane Preparation: Use membranes from cells expressing the CB1 receptor.
-
Reaction Mixture: Prepare a reaction buffer containing GDP, [³⁵S]GTPγS, and the membranes.
-
Incubation: Add varying concentrations of hemopressin (and/or an agonist) and incubate.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantification and Analysis: Measure the radioactivity and determine the effect of hemopressin on basal and agonist-stimulated G protein activation.
In Vivo Behavioral Assays
a) Randall-Selitto Paw Pressure Test for Mechanical Hyperalgesia
This test assesses the antinociceptive effects of hemopressin.[13][14][15]
-
Animal Handling: Acclimate male Wistar rats to the testing environment.
-
Induction of Hyperalgesia: Induce inflammation and hyperalgesia by intraplantar injection of carrageenan into one hind paw.
-
Drug Administration: Administer hemopressin via the desired route (e.g., oral, intrathecal, or intraplantar).
-
Measurement of Nociceptive Threshold: At specified time points, apply a constantly increasing mechanical force to the plantar surface of the paw using a paw pressure apparatus.
-
Endpoint: The force (in grams) at which the rat withdraws its paw is recorded as the paw withdrawal threshold.
-
Analysis: Compare the paw withdrawal thresholds between hemopressin-treated and vehicle-treated groups.
b) Food Intake Measurement
This assay evaluates the anorectic effects of hemopressin.[4][16]
-
Animal Housing and Acclimation: Individually house rats and acclimate them to the experimental conditions.
-
Drug Administration: Administer hemopressin centrally (intracerebroventricularly) or systemically (intraperitoneally).
-
Food Presentation: Provide a pre-weighed amount of standard chow at a specific time (e.g., at the beginning of the dark cycle).
-
Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Analysis: Compare the cumulative food intake between the hemopressin-treated and vehicle-treated groups.
Conclusion
Rat hemopressin is a pivotal peptide in the study of the endocannabinoid system. Its origin from the hemoglobin α-chain and its action as a CB1 inverse agonist have opened new avenues for research into physiological processes such as pain, appetite, and blood pressure regulation. The ongoing debate regarding the true endogenous form of the peptide highlights the complexity of this system and underscores the need for precise and well-controlled experimental methodologies. This guide provides a foundational resource for researchers aiming to investigate the multifaceted biology of hemopressin and its potential therapeutic applications.
References
- 1. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemopressin - Wikipedia [en.wikipedia.org]
- 3. Binding of the hemopressin peptide to the cannabinoid CB1 receptor: structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RVD-Hpα - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Pepcan-12 (RVD-hemopressin) is a CB2 receptor positive allosteric modulator constitutively secreted by adrenals and in liver upon tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat Paw Pressure [bioseb.com]
- 16. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration of Hemopressin (rat): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for the nonapeptide Hemopressin (rat) in rat models. Hemopressin, a fragment of the α-chain of hemoglobin, is a selective inverse agonist of the CB1 cannabinoid receptor and has demonstrated potential therapeutic effects, including antinociception and appetite suppression.[1][2][3][4] This document outlines detailed protocols for various administration routes and summarizes key quantitative data from published studies.
Data Summary: In Vivo Administration of Hemopressin in Rats
The following tables summarize the dosages and observed physiological effects of Hemopressin (rat) administered via different routes in rats.
Table 1: Central Administration of Hemopressin in Rats
| Administration Route | Dosage | Vehicle | Observed Effect | Reference |
| Intracerebroventricular (i.c.v.) | 10 nmol | 0.9% w/v NaCl | Dose-dependent decrease in night-time food intake.[2][5] | [2] |
| Intracerebroventricular (i.c.v.) | 6.7, 13.4, 20.1 nmol | 5% cremophor, 5% DMSO, 90% saline | 20.1 nmol dose increased NREM sleep.[6] | [6] |
| Intrathecal (i.t.) | 0.5 or 5 µg/kg | Saline | Antinociceptive effects in a model of inflammatory pain.[1][7] | [1] |
Table 2: Systemic and Local Administration of Hemopressin in Rats
| Administration Route | Dosage | Vehicle | Observed Effect | Reference |
| Oral (p.o.) | 50 or 100 µg/kg | Saline | Antinociceptive effects in a model of inflammatory pain.[1][7] | [1] |
| Oral (p.o.) | 0.25 or 0.5 mg/kg | Not specified | Inhibition of mechanical hyperalgesia in a neuropathic pain model.[8] | [8] |
| Intraperitoneal (i.p.) | 500 nmol/kg | 0.9% w/v NaCl, 10% DMSO, 20% 2-hydroxypropyl-β-cyclodextrin | Slight delay to full hypophagic effect, significant at 2 hours.[2] | [2] |
| Intraplantar (i.pl.) | 10 µ g/paw | Saline | Reduced inflammatory pain.[1][7] | [1] |
Experimental Protocols
The following are detailed methodologies for the key in vivo administration routes of Hemopressin (rat) in rats, based on published literature.
Protocol 1: Intracerebroventricular (i.c.v.) Administration
This protocol is designed for the direct administration of Hemopressin into the cerebral ventricles, bypassing the blood-brain barrier for central nervous system studies.[6][9]
Materials:
-
Hemopressin (rat)
-
Vehicle (e.g., sterile 0.9% saline or a solution containing 5% cremophor, 5% DMSO, and 90% saline)[2][6]
-
Stereotaxic apparatus
-
Dental cement
-
Microinjection pump and syringe
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat and mount it in a stereotaxic apparatus.
-
Cannula Implantation:
-
Drug Preparation: Dissolve Hemopressin in the appropriate vehicle to the desired concentration.
-
Injection:
-
Gently restrain the conscious rat.
-
Insert the injection needle through the guide cannula into the lateral ventricle.
-
Infuse the Hemopressin solution at a slow, controlled rate (e.g., 1 µL/min) to a total volume of 2-5 µL.[2][6]
-
Leave the injection needle in place for a short period after infusion to prevent backflow.
-
-
Post-injection Monitoring: Monitor the animal for behavioral and physiological changes according to the experimental design.
Protocol 2: Intraperitoneal (i.p.) Administration
This is a common method for systemic administration.
Materials:
-
Hemopressin (rat)
-
Vehicle (e.g., 0.9% w/v NaCl, 10% DMSO, 20% 2-hydroxypropyl-β-cyclodextrin)[2]
-
Sterile syringes (1-5 mL)[10]
-
70% isopropyl alcohol
-
Weigh scale
Procedure:
-
Animal and Drug Preparation:
-
Restraint: Manually restrain the rat, ensuring control of the head and body. The two-person technique is often preferred for safety and stability.[11]
-
Injection Site Identification:
-
Position the rat on its back with its head tilted downward.
-
Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[12]
-
-
Injection:
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.[11]
Protocol 3: Oral Administration (Gavage)
This protocol is for administering Hemopressin via the gastrointestinal tract.
Materials:
-
Hemopressin (rat)
-
Vehicle (e.g., sterile saline)[1]
-
Oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
Procedure:
-
Animal and Drug Preparation:
-
Weigh the animal to determine the correct volume.
-
Dissolve Hemopressin in the vehicle.
-
-
Restraint: Firmly restrain the rat to prevent movement of the head and neck.
-
Gavage:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress or regurgitation.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and the proposed signaling mechanism of Hemopressin.
Caption: Experimental workflow for in vivo Hemopressin studies in rats.
Caption: Hemopressin's signaling via the CB1 receptor.
References
- 1. pnas.org [pnas.org]
- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hemopressin - Wikipedia [en.wikipedia.org]
- 5. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An α-hemoglobin-derived peptide (m)VD-hemopressin (α) promotes NREM sleep via the CB1 cannabinoid receptor [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An α-hemoglobin-derived peptide (m)VD-hemopressin (α) promotes NREM sleep via the CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
Oral Administration Protocol for Hemopressin (Rat) in Pain Studies
Application Notes and Protocols for Researchers
Introduction
Hemopressin, a nonapeptide derived from the α1-chain of hemoglobin, has emerged as a significant modulator of the endocannabinoid system, acting as a selective inverse agonist of the CB1 cannabinoid receptors.[1][2] Its oral activity and antinociceptive properties in various pain models make it a compelling candidate for pain research and therapeutic development.[1][2] These application notes provide a comprehensive protocol for the oral administration of Hemopressin in rat models of pain, summarizing key quantitative data and outlining detailed experimental methodologies based on published research.
Mechanism of Action in Analgesia
Oral administration of Hemopressin has been shown to inhibit mechanical hyperalgesia in rat models of neuropathic and inflammatory pain.[2][3][4] The analgesic effect of Hemopressin is multifaceted and appears to be mediated through a combination of central and peripheral pathways. As an inverse agonist of the CB1 receptor, Hemopressin can block the constitutive activity of these receptors.[2][5] The mechanism of action for orally administered Hemopressin also involves the local release of the endocannabinoid anandamide and the opening of peripheral potassium (K+) channels.[6] Interestingly, its antinociceptive effect in neuropathic pain seems to be independent of the descending inhibitory pain pathway.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the oral administration of Hemopressin in rat pain models.
Table 1: Effect of Oral Hemopressin on Mechanical Hyperalgesia in a Neuropathic Pain Model (Chronic Constriction Injury) [3]
| Treatment Group | Dosage (Oral) | Time Post-Administration | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham | - | Baseline | ~45 |
| CCI Control | Vehicle | 14 days post-CCI | ~25 |
| Hemopressin | 0.25 mg/kg | 1h | ~40 |
| 2h | ~42 | ||
| 4h | ~38 | ||
| 6h | ~35 | ||
| Hemopressin | 0.5 mg/kg | 1h | ~42 |
| 2h | ~45 | ||
| 4h | ~40 | ||
| 6h | ~38 |
Table 2: Effect of Oral Hemopressin on Carrageenan-Induced Inflammatory Hyperalgesia [7]
| Treatment Group | Dosage (Oral) | Time Post-Carrageenan | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Control (Saline) | Vehicle | 3h | ~20 |
| Hemopressin | 50 µg/kg | 3h | ~35* |
| Hemopressin | 100 µg/kg | 3h | ~40*** |
*P < 0.05 vs. control group; ***P < 0.001 vs. control group
Experimental Protocols
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
This protocol describes the induction of neuropathic pain via CCI of the sciatic nerve in rats, followed by the oral administration of Hemopressin to assess its analgesic effects.[3]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., Halothane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Hemopressin (lyophilized powder)
-
Vehicle (e.g., sterile saline)
-
Oral gavage needles
-
Paw pressure test apparatus (e.g., Randall-Selitto test)
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions with ad libitum access to food and water for at least one week before the experiment.
-
Induction of CCI:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction without arresting circulation.
-
Close the incision with sutures.
-
Allow the animals to recover for 14 days to allow for the development of mechanical hyperalgesia.
-
-
Hemopressin Preparation and Administration:
-
Reconstitute lyophilized Hemopressin in the appropriate vehicle (e.g., sterile saline) to the desired concentration (e.g., 0.25 mg/mL or 0.5 mg/mL for a 1 mL/kg administration volume).
-
Administer Hemopressin orally using a gavage needle at doses of 0.25 mg/kg or 0.5 mg/kg.[3]
-
-
Assessment of Mechanical Hyperalgesia:
-
Measure the paw withdrawal threshold using a paw pressure test apparatus before surgery (baseline), 14 days after CCI (pre-treatment), and at various time points (e.g., 1, 2, 4, and 6 hours) after Hemopressin administration.[3]
-
Apply increasing pressure to the plantar surface of the hind paw until the rat vocalizes or withdraws its paw.
-
Record the pressure (in grams) at which the withdrawal response occurs.
-
Inflammatory Pain Model: Carrageenan-Induced Hyperalgesia
This protocol details the induction of acute inflammatory pain using carrageenan and the subsequent evaluation of orally administered Hemopressin.[7]
Materials:
-
Male rats
-
Carrageenan solution (e.g., 2% w/v in sterile saline)
-
Hemopressin
-
Vehicle (e.g., sterile saline)
-
Oral gavage needles
-
Paw pressure test apparatus
Procedure:
-
Animal Acclimation: As described in the CCI protocol.
-
Baseline Nociceptive Threshold: Measure the baseline paw withdrawal threshold using a paw pressure test apparatus.
-
Induction of Inflammation:
-
Inject 100 µL of carrageenan solution into the plantar surface of the rat's right hind paw.
-
-
Hemopressin Administration:
-
Immediately after the carrageenan injection, administer Hemopressin orally at the desired doses (e.g., 50 µg/kg or 100 µg/kg).[7]
-
-
Assessment of Hyperalgesia:
-
Measure the paw withdrawal threshold at a predetermined time point after carrageenan injection (e.g., 3 hours) to assess the development of hyperalgesia and the effect of Hemopressin treatment.[7]
-
Visualizations
Signaling Pathway of Hemopressin in Analgesia
Caption: Proposed signaling pathway for Hemopressin-induced analgesia.
Experimental Workflow for Neuropathic Pain Study
Caption: Experimental workflow for evaluating oral Hemopressin in a rat CCI model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Injection of Hemopressin (Rat) for Appetite Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of intracerebroventricular (ICV) administration of rat hemopressin on appetite and food intake in rodent models. Hemopressin, a nine-amino acid peptide derived from the α-chain of hemoglobin, has been identified as an inverse agonist of the cannabinoid 1 (CB1) receptor, playing a significant role in the central regulation of feeding behavior.
Introduction
Hemopressin (H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) is a naturally occurring peptide in the rodent brain that has been shown to reduce food intake.[1][2][3][4] Its mechanism of action involves functioning as an inverse agonist at the CB1 cannabinoid receptors, which are key components of the endocannabinoid system that regulates appetite.[1][2][3][4][5] Central administration of hemopressin via ICV injection allows for direct investigation of its effects on the neural circuits controlling food intake, bypassing the blood-brain barrier and minimizing peripheral effects. These studies are crucial for understanding the role of the endocannabinoid system in appetite regulation and for the development of novel therapeutic agents for appetite-related disorders.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of ICV administration of hemopressin on food intake in rats.
Table 1: Dose-Dependent Effect of ICV Hemopressin on Night-Time Food Intake in Rats
| Dose (nmol/animal) | Time Point | Mean Food Intake (g) vs. Vehicle | Statistical Significance | Reference |
| 10 | 1 hour | Decreased | p < 0.05 | [1][6] |
| 10 | 2 hours | Decreased | Not specified | [1] |
| 10 | 4 hours | Decreased | Not specified | [1] |
Table 2: Effect of ICV Hemopressin on CB1 Agonist-Induced Hyperphagia in Rats
| Treatment | Time Point | Mean Food Intake (g) vs. Vehicle | Observation | Reference |
| CP55940 (CB1 agonist) | 1 hour | Significantly Increased | Induces hyperphagia | [1][6] |
| CP55940 + Hemopressin (10 nmol) | 1 hour | Attenuated Increase | Hemopressin blocks agonist-induced hyperphagia | [1][6] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rats
Objective: To surgically implant a guide cannula into the lateral ventricle of the rat brain for subsequent ICV injections.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stainless steel guide cannula (22-gauge) and dummy cannula
-
Dental cement
-
Surgical drill
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Secure the rat in the stereotaxic apparatus. Ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Based on a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle. A common coordinate for rats is approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral to the skull surface.[5]
-
Drill a small hole through the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week before any experiments.
Protocol 2: Intracerebroventricular Injection of Hemopressin
Objective: To administer hemopressin directly into the lateral ventricle of a cannulated rat.
Materials:
-
Cannulated rat, singly housed and acclimated to the experimental conditions.
-
Hemopressin (rat) peptide, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Vehicle control (sterile saline or aCSF).
-
Injection pump and tubing.
-
Internal injection cannula (28-gauge), extending slightly beyond the tip of the guide cannula.
-
Hamilton syringe.
Procedure:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Connect the internal injection cannula to the Hamilton syringe via tubing and fill with the hemopressin solution or vehicle.
-
Insert the internal cannula into the guide cannula, ensuring it extends just beyond the tip.
-
Infuse the desired volume (typically 1-5 µL) over a period of 1-2 minutes to minimize intracranial pressure changes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage.
Protocol 3: Food Intake Measurement
Objective: To quantify the effect of ICV hemopressin on food consumption.
Materials:
-
Singly housed rats with ad libitum access to food and water.
-
Pre-weighed standard chow pellets.
-
Sensitive weighing scale.
Procedure:
-
Acclimate the animals to the testing environment and single housing for several days prior to the experiment.
-
Three hours before the start of the dark cycle (the primary feeding period for rats), remove all food from the cages.[1]
-
At the onset of the dark cycle, perform the ICV injections of hemopressin or vehicle as described in Protocol 2.
-
Immediately after the injection, provide a pre-weighed amount of food to each rat.
-
Measure the amount of food consumed at specific time points post-injection (e.g., 1, 2, 4, and 24 hours).[1]
-
Calculate the cumulative food intake at each time point by subtracting the weight of the remaining food from the initial weight, accounting for any spillage.
Mandatory Visualizations
Caption: Hemopressin's signaling pathway in appetite regulation.
Caption: Experimental workflow for ICV hemopressin appetite studies.
Caption: Logical relationship of hemopressin's anorectic effect.
References
- 1. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. physoc.org [physoc.org]
- 6. jneurosci.org [jneurosci.org]
Application Notes and Protocols: Intrathecal Administration of Hemopressin (Rat) for Hyperalgesia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of nociceptive pathways.[1][2] It functions as an inverse agonist at the cannabinoid CB1 receptor, exhibiting antinociceptive properties in various rodent models of inflammatory and neuropathic pain.[1][3][4][5] Intrathecal (i.t.) administration allows for direct targeting of spinal mechanisms of pain processing, making it a valuable route for investigating the analgesic potential of Hemopressin. These application notes provide a comprehensive overview and detailed protocols for the use of intrathecal Hemopressin (rat) in preclinical hyperalgesia models.
Data Presentation
Table 1: Efficacy of Intrathecal Hemopressin (rat) in Hyperalgesia Models
| Hyperalgesia Model | Species | Route of Administration | Dose | Outcome | Reference |
| Carrageenan-induced Inflammatory Pain | Rat | Intrathecal | 0.5 or 5 µg/kg | Reverted hyperalgesia | [4][6] |
| Formalin Test (Phase 1 and 2) | Rat | Intrathecal | 10 µg | Significant antinociception | [1][7] |
| Chronic Constriction Injury (CCI) of Sciatic Nerve | Rat | Oral | 0.25 mg/kg | Inhibited mechanical hyperalgesia for up to 6h | [1][3] |
Note: While the CCI study cited used oral administration, the findings are relevant to the overall antinociceptive profile of Hemopressin and its mechanism of action which is targeted by intrathecal administration.
Signaling Pathway of Hemopressin in Analgesia
Hemopressin exerts its analgesic effects primarily through its interaction with the CB1 cannabinoid receptor.[4][5] As an inverse agonist, it can modulate receptor activity in the absence of an agonist.[4][5] The proposed signaling pathway involves the following steps:
-
Binding to CB1 Receptors: Intrathecally administered Hemopressin binds to CB1 receptors located on neurons in the dorsal horn of the spinal cord.[1][3]
-
Modulation of Ion Channels: This binding leads to a decrease in calcium influx and an increase in potassium conductance in sensory neurons.[1][3][8]
-
Inhibition of Nociceptive Transmission: The modulation of ion channels results in hyperpolarization of the neuronal membrane, making it less likely to fire and transmit pain signals.
-
Involvement of Endocannabinoids: Evidence suggests that Hemopressin's effects may also involve an increase in the levels of the endocannabinoid anandamide.[1][3]
Experimental Protocols
Animal Model: Carrageenan-Induced Inflammatory Hyperalgesia
This model is used to assess the efficacy of compounds against inflammatory pain.
Materials:
-
Male Wistar rats (200-250 g)
-
Carrageenan (2% w/v in sterile saline)
-
Hemopressin (rat)
-
Vehicle (e.g., sterile saline)
-
Intrathecal injection needles (30G)
-
Paw pressure transducer or von Frey filaments
Protocol:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) or latency of the right hind paw of each rat using a paw pressure transducer or von Frey filaments.
-
Intraplantar Carrageenan Injection: Induce inflammation by injecting 100 µL of 2% carrageenan solution into the plantar surface of the right hind paw.
-
Intrathecal Hemopressin Administration: Immediately following the carrageenan injection, administer Hemopressin (0.5 or 5 µg/kg) or vehicle intrathecally.[4][6] The injection is performed by inserting a 30G needle between the L4 and L5 vertebrae.
-
Assessment of Hyperalgesia: Measure the PWT or latency at various time points post-injection (e.g., 1, 2, 3, and 4 hours). A significant increase in the PWT in the Hemopressin-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
Animal Model: Formalin-Induced Nociceptive Behavior
The formalin test is a model of tonic pain and allows for the assessment of both acute and persistent pain phases.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Formalin (5% in sterile saline)
-
Hemopressin (rat)
-
Vehicle (e.g., sterile saline)
-
Intrathecal injection needles (30G)
-
Observation chambers with mirrors for clear viewing of paw behavior
Protocol:
-
Acclimation: Place the rats in the observation chambers for at least 30 minutes to acclimate.
-
Intrathecal Hemopressin Administration: Administer Hemopressin (10 µg) or vehicle intrathecally 10 minutes prior to the formalin injection.[7]
-
Intraplantar Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, record the number of flinches and the cumulative time spent licking or biting the injected paw for 60 minutes. The observation period is divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute nociception.
-
Phase 2 (15-60 minutes): Represents inflammatory pain.
-
-
Data Analysis: A reduction in the number of flinches and licking/biting time in the Hemopressin-treated group compared to the vehicle group indicates an antinociceptive effect.[7]
Intrathecal Catheterization for Chronic Studies
For studies requiring repeated intrathecal injections, such as in chronic neuropathic pain models, surgical implantation of an intrathecal catheter is recommended.
Materials:
-
Male Sprague-Dawley rats
-
Polyethylene tubing (PE-10)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Protocol:
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Surgical Incision: Make a small incision over the cisterna magna.
-
Catheter Implantation: Carefully insert a PE-10 catheter through the atlanto-occipital membrane and advance it caudally to the lumbar enlargement of the spinal cord.
-
Exteriorization and Securing: Exteriorize the other end of the catheter subcutaneously to the back of the neck and secure it.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics. Allow the animals to recover for at least 5-7 days before starting the experiment.
-
Confirmation of Catheter Placement: After the experiment, verify the correct placement of the catheter by injecting a small volume of lidocaine and observing for transient hind limb paralysis, or via post-mortem examination.
Conclusion
Intrathecal administration of Hemopressin (rat) is a valuable tool for investigating the spinal mechanisms of pain and analgesia. The protocols outlined above provide a framework for conducting robust preclinical studies to evaluate the therapeutic potential of Hemopressin and related compounds for the management of pain. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data. Importantly, the antinociceptive effects of Hemopressin appear to be devoid of the typical side effects associated with direct-acting CB1 receptor agonists, such as hypothermia and catalepsy, highlighting its potential as a safer therapeutic agent.[1]
References
- 1. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive action of hemopressin in experimental hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for Hemopressin(rat) CB1 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemopressin (PVNFKFLSH), a nine-amino-acid peptide derived from the α-chain of hemoglobin, has been identified as a ligand for the cannabinoid type 1 (CB1) receptor.[1][2][3] Initially characterized for its hypotensive effects, subsequent research has revealed its role as a selective antagonist and inverse agonist at the CB1 receptor.[1][2][3][4][5] This activity makes Hemopressin and its analogues significant tools for studying the endocannabinoid system and potential therapeutic leads.[1][6][7]
These application notes provide detailed protocols for key in vitro assays designed to characterize the binding and functional activity of rat Hemopressin at the CB1 receptor. The assays covered include radioligand binding assays for affinity determination and functional assays like GTPγS binding and cAMP accumulation to assess downstream signaling.
Data Summary: Hemopressin Binding and Functional Parameters
The following tables summarize quantitative data from various in vitro assays investigating the interaction of Hemopressin and its fragments with the rat CB1 receptor.
Table 1: Radioligand Binding Affinity Data
| Ligand | Radioligand | Preparation | Assay Type | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]Hp(1-7) | - | Rat brain membranes | Saturation | 14.5 ± 3.2 | - | 830 ± 120 | |
| Hemopressin | [3H]SR141716A | Rat striatum membranes | Competition | - | Similar to SR141716A | - | [1][2] |
| Hp(1-7) | [3H]Hp(1-7) | Rat brain membranes | Competition | - | 103 ± 23 | - |
Note: Some studies suggest that [3H]Hp(1-7) may bind to a highly abundant receptor protein that is not the CB1 receptor, as classic CB1 ligands failed to displace it.[8]
Table 2: Functional Assay Data
| Ligand | Assay Type | Preparation | Measured Effect | IC50 | Reference |
| Hemopressin | CB1 Receptor Internalization | eGFP-CB1 transfected cells | Inhibition of WIN 55212-2 (100 nM) induced internalization | 1.55 µM | [5] |
| Hemopressin | GTPγS Binding | Rat striatum membranes | Antagonism of HU-210-stimulated binding | Potency similar to SR141716A | [1][2] |
| Hemopressin | Adenylyl Cyclase | Rat striatum membranes | Antagonism of HU-210-inhibited activity | Potency similar to SR141716A | [1][2] |
| Hp(1-7) & Hp(1-9) | [35S]GTPγS Binding | Rat brain membranes | Weak G-protein activation | - | [8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is adapted from studies using rat striatal membranes and the CB1-selective radioligand [3H]SR141716A.[1][2]
Objective: To determine the binding affinity (Ki) of Hemopressin for the CB1 receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Tissue: Rat striatum membranes (prepared via homogenization and centrifugation).
-
Radioligand: [3H]SR141716A (specific activity ~30-60 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/ml BSA, pH 7.4.[9]
-
Test Compound: Rat Hemopressin (and other unlabeled ligands for comparison).
-
Non-specific Binding Control: High concentration of an unlabeled CB1 ligand (e.g., 1 µM SR141716A or WIN 55,212-2).
-
Equipment: 96-well plates, incubator, vacuum filtration manifold with GF/C glass fiber filters, scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat striatum in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and various concentrations of Hemopressin.
-
Total Binding: Add 10 µg of membrane protein, binding buffer, and vehicle.
-
Non-specific Binding (NSB): Add 10 µg of membrane protein, binding buffer, and 1 µM unlabeled SR141716A.
-
Competition: Add 10 µg of membrane protein, binding buffer, and increasing concentrations of Hemopressin (e.g., 1 pM to 10 µM).
-
-
Radioligand Addition: Add [3H]SR141716A to all wells at a final concentration of ~3 nM.[1] The total assay volume is typically 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.[9]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in buffer. Wash the filters rapidly three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of Hemopressin.
-
Determine the IC50 value (concentration of Hemopressin that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation. As an inverse agonist, Hemopressin is expected to decrease basal [35S]GTPγS binding and antagonize agonist-stimulated binding.[1][10]
Objective: To assess the functional activity of Hemopressin as an inverse agonist or antagonist at the CB1 receptor.
Materials:
-
Tissue: Rat brain membranes (10-30 µg protein/tube).[1]
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 100 mM NaCl, 1 mM EGTA.
-
Reagents: Guanosine diphosphate (GDP, 10-30 µM), unlabeled GTPγS (for non-specific binding).
-
Ligands: CB1 agonist (e.g., HU-210), Hemopressin.
-
Equipment: Same as for the radioligand binding assay.
Procedure:
-
Membrane Pre-incubation: Pre-incubate membranes with GDP (e.g., 30 µM) on ice for at least 15 minutes to facilitate the exchange of endogenous GTP.
-
Assay Setup: In tubes or a 96-well plate, add the following in order:
-
Assay buffer.
-
Rat brain membranes (30 µg protein).
-
GDP (to a final concentration of 30 µM).
-
Ligands:
-
Basal: Vehicle only.
-
Agonist Stimulation: Increasing concentrations of HU-210.
-
Inverse Agonism: Increasing concentrations of Hemopressin.
-
Antagonism: A fixed concentration of HU-210 plus increasing concentrations of Hemopressin.
-
Non-specific Binding: Basal components plus 10 µM unlabeled GTPγS.
-
-
-
Initiate Reaction: Add [35S]GTPγS to a final concentration of ~0.05-0.1 nM to all tubes.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through GF/C filters, followed by washing with ice-cold buffer.
-
Quantification: Measure radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific from total binding values.
-
For antagonism studies, plot the % stimulation by the agonist against the log concentration of Hemopressin to determine an IC50 value.
-
Express data as a percentage of basal binding or as a percentage of the maximum stimulation achieved by the agonist.
-
cAMP Accumulation Assay
This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] As an inverse agonist, Hemopressin can block this effect and may increase basal cAMP levels.[1][2]
Objective: To measure the effect of Hemopressin on agonist-inhibited cAMP production in whole cells.
Materials:
-
Cells: HEK-293 or Neuro 2A cells stably or transiently expressing the rat CB1 receptor.[1]
-
Assay Medium: Physiologic saline solution (e.g., HBSS or DMEM) with HEPES and BSA.
-
Reagents:
-
Adenylyl cyclase activator: Forskolin.
-
Phosphodiesterase (PDE) inhibitor: 100 µM 3-isobutyl-1-methylxanthine (IBMX) and 100 µM rolipram to prevent cAMP degradation.[11]
-
Ligands: CB1 agonist (e.g., HU-210), Hemopressin.
-
-
Equipment: 24-well cell culture plates, incubator, commercial cAMP detection kit (e.g., HTRF, ELISA, or SPA-based).
Procedure:
-
Cell Culture: Plate CB1-expressing cells in 24-well plates and grow to ~90% confluency.[11]
-
Pre-incubation: Wash cells with warm assay medium. Pre-incubate the cells with the PDE inhibitors (IBMX and rolipram) in assay medium for 15 minutes at 37°C.[11]
-
Ligand Treatment: Add the test ligands (Hemopressin and/or HU-210) to the wells and continue the incubation.
-
Stimulation: After a brief incubation with the test ligands, add a sub-maximal concentration of forskolin (e.g., 1-5 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Quantification: Measure the intracellular cAMP concentration using the detection kit.
-
Data Analysis:
-
Normalize data to the amount of cAMP produced by forskolin alone (100%).
-
The agonist should show a concentration-dependent inhibition of forskolin-stimulated cAMP levels.
-
Hemopressin should antagonize this inhibition. Plot the cAMP level against the log concentration of Hemopressin (in the presence of the agonist) to determine the IC50.
-
References
- 1. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the hemopressin peptide to the cannabinoid CB1 receptor: structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of receptor binding and functional characteristics of hemopressin(1-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Models of Neuropathic Pain Using Hemopressin in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. Its management remains a significant clinical challenge. The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, is a key target for pain modulation. Hemopressin (Hp), a nonapeptide derived from the α-chain of hemoglobin, has been identified as a selective inverse agonist of the CB1 receptor.[1][2][3] Unlike direct CB1 agonists which can have psychoactive side effects, Hemopressin demonstrates antinociceptive properties in inflammatory and neuropathic pain models, making it a promising candidate for therapeutic development.[4] These application notes provide detailed protocols for inducing neuropathic pain in rats and assessing the analgesic effects of Hemopressin, along with a summary of key findings and proposed mechanisms of action.
Experimental Protocols
Protocol 1: Induction of Chronic Constriction Injury (CCI) Neuropathic Pain Model
This protocol describes a widely used method to induce peripheral neuropathic pain in rats by loosely constricting the sciatic nerve.[4]
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (blunt forceps, scissors)
-
4.0 chromic gut sutures
-
Silk suture for closing incision
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the rat following approved institutional animal care guidelines.
-
Shave and disinfect the lateral surface of the mid-thigh of the right hind limb.
-
Make a small skin incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Carefully free the nerve from surrounding connective tissue at a location proximal to its trifurcation.
-
Tie four loose ligatures of 4.0 chromic gut around the sciatic nerve with approximately 1 mm spacing between them.[4]
-
Tighten the ligatures until they just barely constrict the nerve, ensuring that circulation is not completely occluded. A brief twitch of the limb is often observed.
-
Suture the muscle and skin layers using silk sutures.
-
Administer post-operative analgesics as per institutional protocols.
-
Allow the animals to recover for 14 days for the neuropathic pain symptoms, such as hyperalgesia and allodynia, to fully develop.[4]
-
For sham-operated control animals, perform the same surgical procedure, including nerve exposure, but do not place the ligatures.
Protocol 2: Assessment of Mechanical Hyperalgesia (Paw Pressure Test)
This protocol measures the paw withdrawal threshold in response to a mechanical stimulus, a key indicator of hyperalgesia.
Materials:
-
Analgesy-meter (e.g., Ugo Basile model)
-
Rat restrainer
Procedure:
-
Acclimatize the rat to the testing environment and the restrainer to minimize stress.
-
Place the rat's hind paw on the plinth of the analgesy-meter.
-
Apply a linearly increasing mechanical force to the dorsal surface of the paw.
-
Record the force (in grams) at which the rat withdraws its paw. This is the paw withdrawal threshold (PWT).
-
Perform measurements before surgery to establish a baseline, 14 days post-CCI surgery to confirm hyperalgesia, and at various time points after Hemopressin administration.[4]
-
A significant decrease in PWT after CCI surgery compared to baseline indicates the successful induction of mechanical hyperalgesia.[4]
Protocol 3: Administration of Hemopressin
Hemopressin can be administered via multiple routes. Oral and intrathecal administrations are common in rat models.[3][4]
A. Oral Administration:
-
Prepare Hemopressin solution in a suitable vehicle (e.g., saline).
-
Gently restrain the rat.
-
Administer the solution using an oral gavage needle. A typical effective dose is 0.25 mg/kg or 0.5 mg/kg.[4]
-
Conduct behavioral testing at desired time points after administration (e.g., up to 6 hours post-administration).[4]
B. Intrathecal (i.t.) Administration:
-
This procedure requires prior implantation of an intrathecal catheter or performing a direct lumbar puncture under light anesthesia.
-
For direct injection, position the anesthetized rat in a stereotaxic frame or hold it firmly.
-
Insert a fine-gauge needle (e.g., 30G) between the L5 and L6 vertebrae to access the subarachnoid space. A characteristic tail flick confirms correct placement.
-
Slowly inject a small volume (e.g., 5-10 µL) of Hemopressin solution.
-
Allow the animal to recover before behavioral testing.
Data Presentation: Efficacy of Hemopressin
The following tables summarize the quantitative effects of orally administered Hemopressin in the rat CCI model of neuropathic pain.
Table 1: Effect of Oral Hemopressin (0.25 mg/kg) on Mechanical Hyperalgesia
| Time Point | Sham Control (PWT in g) | CCI + Vehicle (PWT in g) | CCI + Hemopressin (0.25 mg/kg) (PWT in g) |
| Baseline (Pre-Surgery) | ~12.5 | ~12.5 | ~12.5 |
| Day 14 Post-CCI (Time 0) | ~12.5 | ~4.5 | ~4.5 |
| 2 hours Post-Treatment | ~12.5 | ~4.5 | ~8.0 |
| 4 hours Post-Treatment | ~12.5 | ~4.5 | ~10.0 |
| 6 hours Post-Treatment | ~12.5 | ~4.5 | ~11.5 |
Data are synthesized from descriptions in Dale et al., 2014, indicating a significant reversal of hyperalgesia.[4]
Table 2: Effect of Oral Hemopressin (0.5 mg/kg) on Mechanical Hyperalgesia
| Time Point | Sham Control (PWT in g) | CCI + Vehicle (PWT in g) | CCI + Hemopressin (0.5 mg/kg) (PWT in g) |
| Baseline (Pre-Surgery) | ~12.5 | ~12.5 | ~12.5 |
| Day 14 Post-CCI (Time 0) | ~12.5 | ~4.5 | ~4.5 |
| 2 hours Post-Treatment | ~12.5 | ~4.5 | ~9.5 |
| 4 hours Post-Treatment | ~12.5 | ~4.5 | ~11.0 |
| 6 hours Post-Treatment | ~12.5 | ~4.5 | ~12.0 |
Data are synthesized from descriptions in Dale et al., 2014, showing a dose-dependent analgesic effect.[4]
Mechanism of Action & Visualizations
Hemopressin exerts its antinociceptive effects primarily through its interaction with the CB1 receptor in the peripheral and central nervous systems. Studies in CCI rats show that Hemopressin's analgesic effect is independent of the descending serotonergic and adrenergic pain pathways.[1][4] Instead, the mechanism involves local effects on sensory neurons.[4] Hemopressin reduces calcium influx in dorsal root ganglion (DRG) neurons and activates Ca2+-activated K+ channels, which leads to neuronal hyperpolarization and reduced nociceptive signaling.[1][4] Furthermore, its effect is potentiated by inhibitors of fatty acid amide hydrolase (FAAH), suggesting an involvement of the endocannabinoid anandamide.[1][4]
Caption: Proposed signaling pathway for Hemopressin's antinociceptive effect.
Caption: Experimental workflow for testing Hemopressin in a rat CCI model.
References
- 1. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carrageenan-Induced Hyperalgesia and the Modulatory Effects of Hemopressin (rat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced hyperalgesia model is a widely utilized and reproducible animal model for the study of acute inflammatory pain. Intraplantar injection of carrageenan, a sulfated polysaccharide, elicits a localized inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia. This model is instrumental in the screening and characterization of novel analgesic and anti-inflammatory compounds.
Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of pain signaling. It acts as a selective inverse agonist for the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system involved in pain modulation.[1][2] Studies have demonstrated that hemopressin can effectively reverse the hyperalgesia induced by carrageenan, highlighting its therapeutic potential in the management of inflammatory pain.[3][4]
These application notes provide detailed protocols for inducing hyperalgesia with carrageenan in rats, assessing pain responses, and evaluating the analgesic effects of Hemopressin (rat).
Data Presentation
Table 1: Effects of Hemopressin (rat) on Carrageenan-Induced Mechanical Hyperalgesia (Paw Pressure Test)
| Treatment Group | Administration Route | Hemopressin Dose | Pre-Carrageenan Pain Threshold (g) | 3h Post-Carrageenan Pain Threshold (g) | % Reversal of Hyperalgesia | Reference |
| Vehicle Control | Intraplantar (i.pl.) | - | ~75 | ~40 | 0% | [4] |
| Hemopressin | Intraplantar (i.pl.) | 10 µ g/paw | ~75 | ~70 | ~85% | [4] |
| Vehicle Control | Intrathecal (i.t.) | - | ~70 | ~35 | 0% | [4] |
| Hemopressin | Intrathecal (i.t.) | 0.5 µg/kg | ~70 | ~50 | ~43% | [4] |
| Hemopressin | Intrathecal (i.t.) | 5 µg/kg | ~70 | ~65 | ~85% | [4] |
| Vehicle Control | Oral (p.o.) | - | ~70 | ~35 | 0% | [4] |
| Hemopressin | Oral (p.o.) | 50 µg/kg | ~70 | ~55 | ~57% | [4] |
| Hemopressin | Oral (p.o.) | 100 µg/kg | ~70 | ~65 | ~85% | [4] |
Note: Pain threshold values are approximated from graphical data presented in the cited literature. The percentage reversal is calculated based on the recovery from the hyperalgesic state towards the baseline.
Signaling Pathways and Experimental Workflow
Carrageenan-Induced Inflammatory Cascade
Caption: Carrageenan-induced inflammatory signaling cascade.
Hemopressin (rat) Mechanism of Action
Caption: Hemopressin's mechanism via CB1 receptor inverse agonism.
Experimental Workflow
References
Application Notes and Protocols: Behavioral Satiety Sequence Analysis After Hemopressin (Rat) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemopressin, a peptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of appetite and feeding behavior.[1] It functions as an inverse agonist or antagonist at the cannabinoid CB1 receptor, a key component of the endocannabinoid system involved in regulating energy balance.[1][2][3][4][5] Administration of Hemopressin, and its N-terminally extended analogue RVD-hemopressin(α), has been shown to dose-dependently decrease food intake in rats, making it a molecule of interest for the development of anorexigenic therapies.[1][2][6][7][8][9][10][11]
A critical aspect of evaluating potential anorexigenic compounds is to determine if they reduce food intake by promoting natural satiety or by inducing adverse side effects. The Behavioral Satiety Sequence (BSS) is a well-established experimental model used to characterize the microstructure of feeding behavior in rodents.[12][13][14] A normal BSS consists of a predictable transition from eating to grooming, followed by a period of rest or inactivity.[13][15][16] Compounds that enhance satiety are expected to accelerate this sequence without disrupting its natural order. Studies have shown that Hemopressin treatment in rats maintains the normal BSS while attenuating refeeding, suggesting it promotes a state of physiological satiety.[2][3][4][5][7]
These application notes provide detailed protocols for analyzing the behavioral satiety sequence in rats following Hemopressin treatment, along with a summary of expected quantitative outcomes and an overview of the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Hemopressin and its analogue, RVD-hemopressin(α), on food intake in rats.
Table 1: Effect of Intracerebroventricular (ICV) Hemopressin on Food Intake in Rats
| Dose (nmol) | Time Post-Injection | % Decrease in Food Intake (Compared to Vehicle) | Reference |
| 10 | 1 hour | Significant decrease (p < 0.05) | [2][3] |
| 10 | 2 hours | Significant decrease (p < 0.01) | [2] |
| 10 | 4 hours | Significant decrease (p < 0.05) | [2] |
Table 2: Effect of Intraperitoneal (IP) RVD-hemopressin(α) on Food Intake in Rats
| Dose (nmol) | Duration of Treatment | Effect on Food Intake | Reference |
| 10 | 14 daily injections | Inhibition of food intake | [10] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Hemopressin Administration
Objective: To surgically implant a guide cannula into the lateral ventricle of the rat brain for the direct central administration of Hemopressin.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Stainless steel guide cannula (26-gauge) and dummy cannula
-
Dental cement
-
Hemopressin (lyophilized)
-
Sterile artificial cerebrospinal fluid (aCSF) for vehicle and reconstitution
-
Microinjection pump and tubing
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas for the rat brain, determine the coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface).[7]
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Connect the internal cannula, attached to the microinjection pump via tubing, to the guide cannula.
-
Infuse Hemopressin (e.g., 10 nmol dissolved in aCSF) or vehicle over a period of 1-2 minutes.
-
Remove the internal cannula and replace the dummy cannula.
-
Immediately proceed to the Behavioral Satiety Sequence analysis.
Protocol 2: Behavioral Satiety Sequence (BSS) Analysis
Objective: To observe and quantify the sequence of behaviors exhibited by rats following Hemopressin or vehicle administration.
Materials:
-
Rats with ICV cannulas (from Protocol 1) or naive rats for IP injections.
-
Observation chambers (e.g., clear Plexiglas cages) with bedding, pre-weighed food, and a water source.
-
Video recording equipment.
-
Behavioral scoring software or manual scoring sheets.
-
Hemopressin or RVD-hemopressin(α).
-
Vehicle (aCSF for ICV, saline for IP).
Procedure:
-
Habituate the rats to the observation chambers for several days prior to the experiment.
-
Fast the rats overnight (e.g., 12-16 hours) to ensure a robust feeding response.
-
Administer Hemopressin or vehicle via the desired route (ICV as per Protocol 1, or IP).
-
Immediately place the rat in the observation chamber with a pre-weighed amount of standard chow.
-
Record the animal's behavior for a period of 90-120 minutes.
-
Analyze the recordings by scoring the duration and frequency of the following behaviors in discrete time bins (e.g., 5-minute intervals):
-
Feeding: Gnawing, chewing, and ingesting food.
-
Drinking: Licking the sipper tube of the water bottle.
-
Grooming: Face washing, body licking, and scratching.
-
Activity/Exploration: Rearing, sniffing, and locomotion around the cage.
-
Resting/Inactivity: Remaining stationary, often in a hunched posture, with eyes open or closed.
-
-
At the end of the observation period, remove the rat and measure the remaining food to calculate food intake.
-
Compile the data to generate a temporal profile of the behaviors for each treatment group. A leftward shift in the transition from feeding to resting in the Hemopressin-treated group compared to the vehicle group indicates an enhancement of satiety.[2][7]
Signaling Pathways and Mechanisms of Action
Hemopressin's anorexigenic effects are primarily mediated through its interaction with the CB1 receptor in the brain, particularly in regions involved in appetite control like the hypothalamus.[1][9]
References
- 1. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. physoc.org [physoc.org]
- 8. Effects of RVD-hemopressin (α) on feeding and body weight after standard or cafeteria diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Anorexigenic effects induced by RVD-hemopressin(α) administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCDR - Behavioural satiety sequence, Body weight, Cafeteria diet, Food intake, Highly palatable diet, Neurobehavioural [jcdr.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral correlates of oral and postingestive satiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Night and day: diurnal differences in the behavioural satiety sequence in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Hemopressin (rat) on Food Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemopressin, a nonapeptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of food intake. It acts as a selective inverse agonist for the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system which plays a crucial role in regulating appetite and energy balance.[1][2] Understanding the dose-dependent effects of Hemopressin on food intake is critical for its potential development as a therapeutic agent for appetite-related disorders. These application notes provide a comprehensive overview of the dose-response relationship of rat Hemopressin on food intake, detailed experimental protocols for its administration, and a summary of its underlying signaling mechanism.
Data Presentation
The following tables summarize the quantitative data from dose-response studies of Hemopressin on food intake in rats, administered both centrally (intracerebroventricularly) and systemically (intraperitoneally).
Table 1: Effect of Intracerebroventricular (ICV) Administration of Hemopressin on Night-time Food Intake in Rats
| Dose (nmol) | Time Post-Injection | Mean Food Intake (g) ± SEM (Vehicle) | Mean Food Intake (g) ± SEM (Hemopressin) | % Decrease in Food Intake | n (per group) | p-value | Reference |
| 10 | 1 hour | 2.5 ± 0.3 | 1.5 ± 0.2 | 40% | 6 | < 0.05 | Dodd et al., 2010[3][4] |
Table 2: Effect of Intraperitoneal (IP) Administration of Hemopressin on Food Intake in Mice *
| Dose (nmol/kg) | Time Post-Injection | Mean Food Intake (g) ± SEM (Vehicle) | Mean Food Intake (g) ± SEM (Hemopressin) | % Decrease in Food Intake | n (per group) | p-value | Reference |
| 500 | 1 hour | 0.8 ± 0.1 | 0.6 ± 0.1 | 25% | 6 | > 0.05 | Dodd et al., 2010[3] |
| 500 | 2 hours | 1.2 ± 0.1 | 0.8 ± 0.1 | 33% | 6 | < 0.05 | Dodd et al., 2010[3] |
| 500 | 4 hours | 1.6 ± 0.2 | 1.1 ± 0.2 | 31% | 6 | < 0.05 | Dodd et al., 2010[3] |
| 500 | 24 hours | 4.5 ± 0.3 | 4.3 ± 0.3 | 4% | 6 | > 0.05 | Dodd et al., 2010[3] |
*Data from mice is provided as a reference for systemic administration protocols, as detailed dose-response data for intraperitoneal administration in rats was not available in the primary reference.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct central administration of Hemopressin.
Materials:
-
Adult male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Surgical instruments
-
Hemopressin (rat)
-
Sterile 0.9% saline (vehicle)
-
Injection cannula and tubing connected to a microsyringe pump
Procedure:
-
Animal Preparation: Anesthetize the rat and mount it in the stereotaxic apparatus. Shave the scalp and clean with an antiseptic solution.
-
Surgical Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).
-
Implant the guide cannula to the desired depth (e.g., 3.5 mm ventral from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Post-operative Care and Recovery:
-
Administer post-operative analgesics as required.
-
House rats individually and allow them to recover for at least one week before the experiment.
-
-
Hemopressin Preparation and Injection:
-
Dissolve Hemopressin in sterile 0.9% saline to the desired concentration (e.g., 10 nmol in 5 µl).
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the injection cannula (which extends slightly beyond the tip of the guide cannula) and infuse the Hemopressin solution or vehicle over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of standard chow immediately after the injection.
-
Measure food intake at specified time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats for Food Intake Studies
This protocol details the systemic administration of Hemopressin via intraperitoneal injection.
Materials:
-
Adult male rats
-
Hemopressin (rat)
-
Vehicle solution (e.g., 0.9% w/v NaCl, 10% DMSO, 20% 2-hydroxypropyl-β-cyclodextrin)[3]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Animal Handling and Acclimation:
-
Handle the rats for several days prior to the experiment to acclimate them to the injection procedure.
-
House rats individually for accurate food intake measurement.
-
-
Hemopressin Preparation:
-
Dissolve Hemopressin in the vehicle to the desired concentration. The final injection volume should be appropriate for the rat's body weight (e.g., 1-2 ml/kg).
-
-
Injection Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Gently restrain the rat, exposing the lower abdominal area.
-
Insert the needle at a 45-degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the Hemopressin solution or vehicle.
-
-
Food Intake Measurement:
-
Experiments are often conducted at the beginning of the dark cycle when rats are most active and feed.
-
Provide a pre-weighed amount of standard chow immediately after the injection.
-
Measure food intake at specified time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Mandatory Visualizations
Caption: Signaling pathway of Hemopressin in reducing food intake.
Caption: Experimental workflow for Hemopressin food intake studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Synthesis and Purification of Rat Hemopressin: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the chemical synthesis and purification of rat Hemopressin (Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His), a nonapeptide known for its activity as a selective inverse agonist of the CB1 cannabinoid receptor.[1][2][3] The protocols detailed herein utilize Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, and purification using reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is intended to provide researchers with a robust methodology for obtaining high-purity rat Hemopressin for use in a variety of research applications.
Introduction to Rat Hemopressin
Rat Hemopressin is a bioactive peptide with the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His.[1][2][4] It was originally isolated from rat brain homogenates and has been identified as a selective inverse agonist for the CB1 cannabinoid receptor.[1][3] As an inverse agonist, Hemopressin can reduce the constitutive activity of the CB1 receptor, making it a valuable tool for studying the endocannabinoid system's role in various physiological processes, including appetite regulation, pain perception, and mood.[2][3][5] The synthesis of high-purity Hemopressin is crucial for accurate and reproducible in vitro and in vivo studies.
Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of rat Hemopressin is efficiently achieved using Fmoc-based SPPS. This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[6][7][8] The Fmoc group, which protects the α-amino group of the amino acid, is base-labile and can be removed under mild conditions, while the side-chain protecting groups are acid-labile, providing an orthogonal protection strategy.[9][10]
Materials and Reagents
A summary of the necessary materials and reagents for the synthesis of rat Hemopressin is provided in Table 1.
| Category | Item | Specification |
| Resin | Wang Resin | Pre-loaded with Fmoc-His(Trt)-OH |
| Amino Acids | Fmoc-protected amino acids | Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH |
| Coupling Reagents | HBTU / DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine |
| Deprotection Reagent | Piperidine in DMF | 20% (v/v) |
| Solvents | DMF, DCM | N,N-Dimethylformamide, Dichloromethane (Peptide synthesis grade) |
| Cleavage Cocktail | Reagent K (modified) | See Table 3 for composition |
| Precipitation Solvent | Diethyl ether | Cold, anhydrous |
Table 1: Materials and Reagents for SPPS of Rat Hemopressin.
Experimental Workflow for SPPS
The overall workflow for the synthesis, cleavage, and purification of rat Hemopressin is depicted in the following diagram.
Figure 1: Overall workflow for the synthesis and purification of rat Hemopressin. This diagram illustrates the major stages, from the initial solid-phase synthesis to the final purified peptide.
Detailed SPPS Protocol
The synthesis is performed on a 0.1 mmol scale using Wang resin pre-loaded with Fmoc-His(Trt)-OH. The peptide chain is assembled from the C-terminus to the N-terminus.
Step 1: Resin Swelling
-
Swell the Fmoc-His(Trt)-Wang resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.
Step 2: Fmoc Deprotection
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents), HBTU (0.39 mmol, 3.9 equivalents) in DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times).
Step 5: Chain Elongation
-
Repeat steps 2-4 for each subsequent amino acid in the rat Hemopressin sequence: Ser(tBu), Leu, Phe, Lys(Boc), Phe, Asn(Trt), Val, and Pro.
The cyclical process of deprotection and coupling is visualized in the diagram below.
Figure 2: The Fmoc-SPPS cycle. This diagram shows the repetitive steps of deprotection, washing, and coupling for peptide chain elongation.
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.
Cleavage Cocktail
The amino acid composition of rat Hemopressin (containing Asn, Lys, and His) requires a cleavage cocktail with appropriate scavengers to prevent side reactions. A modified Reagent K is recommended.
| Component | Volume Percentage | Function |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves peptide from resin and removes protecting groups |
| Phenol | 5% | Scavenger for carbocations |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for trityl groups |
Table 2: Composition of the Cleavage Cocktail (Modified Reagent K). [11][12]
Cleavage Protocol
Step 1: Resin Preparation
-
After the final coupling step, wash the peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.
Step 2: Cleavage Reaction
-
Add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
Step 3: Peptide Precipitation
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to a small volume under reduced pressure.
-
Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
Step 4: Collection and Drying
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
The crude peptide contains impurities from incomplete reactions and side products from the cleavage process. RP-HPLC is the standard method for purifying synthetic peptides to a high degree of homogeneity.[7][13][14]
HPLC System and Conditions
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column) |
| Detection | UV at 220 nm |
| Gradient | See Table 3 |
Table 3: RP-HPLC Purification Parameters.
Purification Protocol
Step 1: Sample Preparation
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Filter the sample through a 0.45 µm filter before injection.
Step 2: Gradient Elution
-
Equilibrate the column with the starting conditions (e.g., 95% A, 5% B).
-
Inject the sample and run the gradient as described in Table 4.
| Time (minutes) | % Mobile Phase B |
| 0 - 5 | 5 |
| 5 - 45 | 5 - 65 (linear gradient) |
| 45 - 50 | 65 - 95 (wash) |
| 50 - 55 | 95 |
| 55 - 60 | 95 - 5 (re-equilibration) |
Table 4: Suggested Gradient for RP-HPLC Purification.
Step 3: Fraction Collection and Analysis
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
Step 4: Lyophilization
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Characterization
The identity and purity of the synthesized rat Hemopressin should be confirmed using analytical techniques.
| Technique | Parameter | Expected Result |
| Analytical RP-HPLC | Purity | >95% |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Calculated: 1068.28 Da, Observed: [M+H]⁺ at m/z 1069.29 |
Table 5: Characterization of Synthetic Rat Hemopressin. [15][16][17]
Signaling Pathway of Rat Hemopressin
Rat Hemopressin acts as an inverse agonist at the CB1 receptor. This means it binds to the receptor and reduces its basal or constitutive activity. The canonical signaling pathway for CB1 receptor activation by an agonist involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the inhibition of voltage-gated calcium channels. As an inverse agonist, Hemopressin is expected to counteract these effects, potentially leading to an increase in cAMP levels and disinhibition of calcium channels.
Figure 3: CB1 receptor signaling pathway. This diagram illustrates the opposing effects of a CB1 agonist and an inverse agonist like Hemopressin on downstream signaling cascades.
Conclusion
This guide provides a detailed and practical framework for the successful synthesis and purification of rat Hemopressin. By following the outlined Fmoc-SPPS, cleavage, and RP-HPLC protocols, researchers can obtain a high-purity peptide suitable for investigating the pharmacology of the CB1 receptor and the broader endocannabinoid system. Adherence to these methods will ensure the quality and reliability of the synthetic peptide, which is fundamental for generating meaningful scientific data.
References
- 1. Hemopressin - Wikipedia [en.wikipedia.org]
- 2. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spps and its applications for bioactive peptides(Rajendra Sonawane) | PPT [slideshare.net]
- 9. chempep.com [chempep.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hemopressin(rat) Dosage for in vivo Experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Hemopressin(rat) in in vivo experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and dosage recommendations to facilitate the optimization of your research.
Frequently Asked Questions (FAQs)
Q1: What is Hemopressin(rat) and what is its primary mechanism of action?
A1: Hemopressin(rat) is a nine-amino-acid peptide (sequence: Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His) originally isolated from rat brain homogenates.[1] It functions as a selective inverse agonist for the cannabinoid type 1 (CB1) receptor, meaning it binds to the receptor and reduces its basal activity.[1]
Q2: What are the primary in vivo applications of Hemopressin(rat)?
A2: Hemopressin(rat) is frequently employed in preclinical studies investigating pain, appetite, and sleep regulation. It has demonstrated antinociceptive properties in models of both inflammatory and neuropathic pain and has been shown to decrease food intake.[2][3][4][5]
Q3: What is the proper procedure for storing and handling Hemopressin(rat)?
A3: For long-term stability, lyophilized Hemopressin(rat) should be stored at -20°C or, preferably, -80°C. Once reconstituted, it is advisable to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Due to its tendency to self-assemble into fibrils, which can affect its biological activity, consistent and careful handling is essential.[6]
Q4: Which administration routes are suitable for Hemopressin(rat) in rats?
A4: Hemopressin(rat) can be administered through various routes, including oral (p.o.), intraperitoneal (i.p.), intracerebroventricular (i.c.v.), intrathecal (i.t.), and intraplantar (i.pl.). The selection of the administration route should be based on the specific experimental model and whether a systemic or localized effect is desired.[3][6][7]
Q5: Have any adverse effects been reported with Hemopressin(rat) administration in rats?
A5: Some studies have noted potential side effects, such as hypotension (a decrease in blood pressure).[6] Additionally, anxiogenic-like behaviors have been observed in certain experimental paradigms. It is crucial to closely monitor animals for any adverse reactions during the experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental outcomes | 1. Peptide instability or aggregation: Hemopressin has a known propensity to self-assemble into fibrils, which can lower its effective concentration and lead to inconsistent results.[6] 2. Inconsistent dosing: Inaccuracies in the preparation of dosing solutions or variations in administration technique can introduce variability. 3. Biological variation: Inherent physiological differences among individual animals can contribute to varied responses. | 1. Adhere to strict handling protocols: Follow recommended storage and reconstitution procedures. Prepare fresh solutions for each experiment to minimize aggregation. Gentle sonication of the reconstituted solution prior to administration may help to disperse small aggregates. 2. Standardize all procedures: Ensure meticulous weighing and dilution of the peptide. Employ consistent and precise administration techniques for all animals. 3. Increase sample size: Using a larger cohort of animals per experimental group can help to mitigate the impact of individual biological variability. |
| Absence of the expected biological effect | 1. Suboptimal dosage: The administered dose may be insufficient for the chosen experimental model or route of administration. 2. Peptide degradation: Improper storage or handling can lead to the degradation of the peptide, rendering it inactive. 3. Incorrect administration: The peptide may not have effectively reached its target site of action. | 1. Conduct a dose-response study: Perform a pilot experiment with a range of doses to identify the optimal concentration for your specific model and desired effect. 2. Use a fresh peptide stock: Prepare solutions from a new, unopened vial of lyophilized Hemopressin(rat) to rule out degradation of the existing stock. 3. Verify administration accuracy: For specialized techniques such as i.c.v. or i.t. injections, confirm the accuracy of the injection site in a separate group of animals using a marker dye. |
| Observation of unexpected or adverse side effects | 1. Excessively high dosage: The observed adverse effects may be a consequence of a dose that is too high. 2. Off-target effects: Although Hemopressin(rat) is a selective CB1 inverse agonist, very high concentrations may lead to interactions with other receptors. | 1. Dose reduction: If the desired biological effect can be achieved at lower doses, utilize the minimum effective dose to avoid side effects. 2. Incorporate appropriate controls: Use vehicle-only control groups to distinguish between the specific effects of Hemopressin(rat) and any non-specific effects arising from the experimental procedure itself. |
| Difficulty in dissolving the peptide | 1. Inappropriate solvent: The solvent used for reconstitution may not be suitable for Hemopressin(rat). 2. Inherent peptide characteristics: The physicochemical properties of the peptide itself may present challenges to dissolution. | 1. Consult manufacturer's guidelines: Always refer to the manufacturer's instructions for the recommended solvent. Sterile water or a dilute acidic solution is often a suitable starting point. 2. Gentle agitation: Employ gentle vortexing or brief sonication to facilitate dissolution. Avoid vigorous shaking, as this can promote peptide aggregation. |
Data Presentation
Table 1: Recommended Dosages of Hemopressin(rat) for in vivo Experiments in Rats
| Application | Administration Route | Dosage Range | Reference(s) |
| Inflammatory Pain | Oral (p.o.) | 50 - 100 µg/kg | [5] |
| Intrathecal (i.t.) | 0.5 - 5 µg/kg | [5] | |
| Intraplantar (i.pl.) | 10 µ g/paw | [5] | |
| Neuropathic Pain | Oral (p.o.) | 0.25 - 0.5 mg/kg | [2] |
| Appetite Regulation | Intracerebroventricular (i.c.v.) | 10 nmol/animal | [3] |
| Intraperitoneal (i.p.) | 500 nmol/kg | [3] | |
| Sleep Regulation | Intracerebroventricular (i.c.v.) | 13.4 - 20.1 nmol | [8] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in a Model of Inflammatory Pain (Carrageenan-Induced Hyperalgesia)
1. Animals: Male Wistar rats weighing 200-250 g are suitable for this protocol. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
2. Reagents and Materials:
- Hemopressin(rat)
- Carrageenan
- Sterile saline (0.9% NaCl)
- Paw pressure analgesia meter
3. Hemopressin(rat) Preparation:
- Reconstitute lyophilized Hemopressin(rat) in sterile saline to achieve the desired stock concentration.
- Prepare fresh dilutions for each experiment to ensure peptide integrity.
4. Experimental Procedure:
- Baseline Measurement: Determine the baseline paw withdrawal threshold for each rat by applying increasing pressure to the plantar surface of the hind paw using the analgesia meter.
- Induction of Inflammation: Induce localized inflammation by injecting 100 µL of a 1% carrageenan solution in sterile saline into the plantar surface of the right hind paw.
- Hemopressin(rat) Administration: Administer Hemopressin(rat) at the predetermined dose and route (e.g., 100 µg/kg, p.o.) immediately following the carrageenan injection. The control group should receive an equivalent volume of the vehicle (sterile saline).
- Nociceptive Testing: Measure the paw withdrawal threshold at multiple time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
5. Data Analysis:
- Express the paw withdrawal threshold in grams.
- Compare the withdrawal thresholds between the Hemopressin(rat)-treated and vehicle-treated groups at each time point using an appropriate statistical analysis, such as a two-way analysis of variance (ANOVA) followed by a suitable post-hoc test.
Protocol 2: Evaluation of Effects on Food Intake
1. Animals: Male Sprague-Dawley rats weighing 250-300 g are recommended. House the animals individually to enable accurate measurement of food consumption.
2. Reagents and Materials:
- Hemopressin(rat)
- Sterile saline or other appropriate vehicle
- Standard laboratory rat chow
- Metabolic cages or cages specifically designed for food intake studies
3. Hemopressin(rat) Preparation:
- Reconstitute lyophilized Hemopressin(rat) in the appropriate vehicle to the desired stock concentration. For intracerebroventricular (i.c.v.) administration, sterile artificial cerebrospinal fluid (aCSF) is a commonly used vehicle.
4. Experimental Procedure:
- Acclimation: Acclimate the rats to the experimental environment and handling procedures for several days prior to the experiment.
- Fasting (optional): Depending on the study design, a fasting period (e.g., 12-24 hours) may be implemented to stimulate a robust feeding response.
- Hemopressin(rat) Administration: Administer Hemopressin(rat) at the chosen dose and route (e.g., 10 nmol, i.c.v.). The control group should receive an equivalent volume of the vehicle.
- Food Presentation: Immediately following administration, provide a pre-weighed amount of standard chow.
- Measurement of Food Intake: Quantify the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
5. Data Analysis:
- Express food intake in grams.
- Compare the cumulative food intake between the Hemopressin(rat)-treated and vehicle-treated groups at each time point using an appropriate statistical test, such as a t-test or ANOVA.
Mandatory Visualization
References
- 1. westernu.edu [westernu.edu]
- 2. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | An α-hemoglobin-derived peptide (m)VD-hemopressin (α) promotes NREM sleep via the CB1 cannabinoid receptor [frontiersin.org]
Hemopressin(rat) stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Hemopressin (rat).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized Hemopressin (rat)?
A1: Lyophilized Hemopressin (rat) should be stored at -20°C for long-term stability.[1][2] Some suppliers recommend storage at -80°C for optimal preservation, suggesting a shelf life of up to two years.[3] It is also crucial to protect the peptide from moisture and light.[3]
Q2: How should I store Hemopressin (rat) once it is in solution?
A2: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[2] For reconstituted Hemopressin (rat), it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] The solution should be stored in a sealed container, protected from light and moisture.[3]
Q3: What is the stability of Hemopressin (rat) in its lyophilized form?
A3: When stored correctly at -20°C, lyophilized Hemopressin (rat) has been shown to be stable for at least four years.[1]
Q4: How stable is Hemopressin (rat) in solution?
A4: The stability of Hemopressin (rat) in solution is limited and depends on the solvent and storage temperature. In a suitable solvent, it can be stable for up to one month at -20°C or up to six months at -80°C.[3][4] However, studies have indicated that Hemopressin has poor stability in plasma.[5]
Q5: What solvents are recommended for dissolving Hemopressin (rat)?
A5: Hemopressin (rat) is sparingly soluble in water.[1] For aqueous solutions, it is recommended to use sterile filtered water.[1] To improve solubility, a solution of 10% methanol in water containing 0.1% trifluoroacetic acid can be used.[1] Dimethyl sulfoxide (DMSO) is also a suitable solvent, with a solubility of up to 100 mg/mL.[6] For very hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with water is a common practice.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide is sparingly soluble in the chosen solvent. | First, try dissolving in sterile, purified water. If solubility is low, consider using a 10%-30% acetic acid solution or a small amount of DMSO to initially dissolve the peptide, followed by dilution with your aqueous buffer. For preparing a 1 mg/mL concentration, 10% methanol in water with 0.1% trifluoroacetic acid is also an option.[1] |
| Loss of Peptide Activity | Improper storage, repeated freeze-thaw cycles, or degradation. | Ensure the peptide is stored at the correct temperature (-20°C or -80°C).[1] Always aliquot the peptide solution after reconstitution to minimize freeze-thaw cycles.[2] Be aware that Hemopressin can be metabolized by endopeptidases, so consider using protease inhibitors in your experimental setup if enzymatic degradation is a concern.[3][4][7] |
| Precipitation of Peptide After Dissolving | The peptide has limited solubility in the final buffer. | If the peptide was initially dissolved in a small amount of organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous buffer is low enough to not cause precipitation. You may need to optimize the final buffer composition (pH 5-6 is often recommended for peptide solutions).[2] |
| Inconsistent Experimental Results | Potential peptide degradation or oligomerization. | To minimize oligomerization, it is recommended to work with diluted small aliquots of the peptide and to thaw them only once before use in a biological experiment.[8] For consistent results, use freshly prepared solutions whenever possible. |
Quantitative Data Summary
Table 1: Storage Conditions and Stability of Hemopressin (rat)
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 4 years | Store away from moisture and light.[1] |
| Lyophilized Powder | -80°C | 2 years | Sealed storage, away from moisture and light, under nitrogen.[3] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture and light.[3][4] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture and light.[3][4] |
Table 2: Solubility of Hemopressin (rat)
| Solvent | Concentration |
| Water | Sparingly soluble[1], ≥ 16.67 mg/mL[3] |
| 10% Methanol in water with 0.1% TFA | 1 mg/mL[1] |
| DMSO | 100 mg/mL[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Hemopressin (rat)
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature.[2]
-
Solvent Addition: Based on the desired final concentration and solvent, carefully add the appropriate volume of solvent to the vial.
-
For aqueous solution: Add sterile filtered water. To ensure the entire amount of peptide is transferred, it is recommended to use serial aliquots of the solvent to rinse the vial.[1]
-
For enhanced solubility: Use 10% methanol in water with 0.1% trifluoroacetic acid, or initially dissolve in a small volume of DMSO before diluting with an aqueous buffer.[1][7]
-
-
Dissolution: Gently mix the solution to fully dissolve the peptide.[1] Avoid vigorous vortexing which can cause peptide aggregation.
-
Aliquoting and Storage: Divide the reconstituted peptide solution into single-use aliquots. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Protocol 2: Assessment of Hemopressin (rat) Stability in Solution
-
Preparation: Reconstitute Hemopressin (rat) in the desired experimental buffer at a known concentration.
-
Incubation: Incubate aliquots of the peptide solution at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the integrity of the peptide using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) connected to a mass spectrometer (LC-MS).
-
Quantification: Quantify the amount of intact Hemopressin (rat) remaining at each time point by measuring the peak area from the HPLC chromatogram.
-
Data Interpretation: Plot the percentage of intact peptide versus time to determine the stability profile under the tested conditions.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Hemopressin(rat) in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hemopressin (rat) in research. It is intended for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hemopressin (rat)?
Hemopressin (rat) is a nine-amino-acid peptide (PVNFKFLSH) originally isolated from rat brain homogenates.[1][2][3][4] It is primarily characterized as a selective inverse agonist for the cannabinoid type 1 (CB1) receptor.[1][2][3][5][6][7] This means it binds to the CB1 receptor and reduces its constitutive (basal) activity.[6][7][8] Its effects on reducing food intake have been shown to be absent in CB1 receptor knockout mice, providing strong evidence for its on-target activity.[1][2][5]
Q2: Are there known off-target effects of Hemopressin (rat)?
Yes, while Hemopressin (rat) is selective for the CB1 receptor over the CB2 receptor and several other G protein-coupled receptors, emerging evidence suggests some of its effects may be mediated by other targets or complex downstream mechanisms.[6][8] Notably, its anxiogenic-like effects, when administered directly into the brain, may be mediated by the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel rather than the CB1 receptor.[9]
Q3: Can Hemopressin (rat) be administered systemically?
Yes, Hemopressin (rat) has been shown to be active after systemic (e.g., intraperitoneal) and even oral administration in rats.[5][6][10][11] It appears capable of crossing the blood-brain barrier to exert central effects, although some studies suggest the intact peptide may not cross readily and that peripheral actions or active metabolites could contribute to its effects.[9][10][11]
Q4: What are the potential cardiovascular effects of Hemopressin (rat)?
Hemopressin was so named because it was initially observed to cause a mild, dose-dependent hypotensive (blood pressure-lowering) effect in rats and other species.[3][5][10] This effect is thought to be related to vasodilation.[12] While its CB1 receptor activity is a key part of its pharmacological profile, the full mechanism of its cardiovascular effects may be more complex.
Q5: How is Hemopressin (rat) metabolized, and could this affect my results?
Hemopressin (rat) can be cleaved by several peptidases, including angiotensin-converting enzyme (ACE), endopeptidase 24.15 (thimet oligopeptidase), and endopeptidase 24.16 (neurolysin).[3] This metabolic breakdown can produce smaller peptide fragments.[3] It is crucial to consider that these fragments may have their own biological activities, potentially different from the parent peptide, which could contribute to the observed effects in your experiments.[4]
Troubleshooting Guides
Issue 1: Unexpected Anxiogenic (Anxiety-Promoting) Effects
Question: I am observing anxiogenic-like behavior in my rat model after administering Hemopressin, which I expected to act as a simple CB1 antagonist. What could be the cause?
Possible Cause & Solution:
-
TRPV1 Receptor Activation: Studies have shown that intracerebroventricular (I.C.V.) administration of Hemopressin can induce anxiety-like effects that are blocked by TRPV1 antagonists, but not by CB1 antagonists.[9] This suggests a direct or indirect activation of TRPV1 channels in the brain.
-
Troubleshooting Steps:
-
Co-administration with a TRPV1 Antagonist: To test for TRPV1 involvement, perform an experiment where you co-administer Hemopressin with a selective TRPV1 antagonist (e.g., capsazepine, SB366791). If the anxiogenic effect is blocked, it confirms TRPV1 mediation.
-
Route of Administration: Compare the behavioral effects of central (I.C.V.) versus systemic (i.p. or oral) administration. The contribution of TRPV1-mediated effects may differ depending on the route.
-
Use of CB1 Knockout Models: If available, test the effect of Hemopressin in CB1 knockout rats. If the anxiogenic effect persists, it strongly points to an off-target mechanism.
-
Issue 2: Inconsistent Antinociceptive (Pain-Relieving) Effects
Question: The pain-relieving effects of Hemopressin in my neuropathic or inflammatory pain model are variable. Why might this be?
Possible Cause & Solution:
-
Complex Mechanism of Action: The antinociceptive effects of Hemopressin may not be solely due to CB1 receptor inverse agonism. Evidence suggests it can involve the local release of the endocannabinoid anandamide and the subsequent opening of peripheral potassium (K+) channels.[11][13]
-
Troubleshooting Steps:
-
Blockade of Potassium Channels: To investigate the involvement of K+ channels, co-administer Hemopressin with a blocker of Ca2+-activated K+ channels (e.g., UCL 1684).[11] Reversal of the antinociceptive effect would support this mechanism.
-
Inhibition of Anandamide Degradation: To test the role of anandamide, use a FAAH inhibitor (e.g., URB597) to prevent anandamide breakdown. This has been shown to potentiate the effects of Hemopressin.[11]
-
Local vs. Systemic Administration: Compare the effects of local (e.g., intraplantar) versus systemic administration to differentiate between peripheral and central mechanisms of action.
-
Issue 3: Results Contradict the Known CB1 Inverse Agonist Profile
Question: I am seeing effects that seem to contradict the established role of Hemopressin as a CB1 inverse agonist. For example, I observe agonist-like effects or a lack of effect where one is expected.
Possible Cause & Solution:
-
Metabolism into Active Fragments: Hemopressin can be metabolized into smaller peptides.[3] These fragments may have different pharmacological profiles.
-
Presence of Endogenous Peptides: N-terminally extended forms of Hemopressin (e.g., RVD-hemopressin) exist endogenously and can act as CB1 receptor agonists or allosteric modulators.[13][14] The interplay between administered Hemopressin and these endogenous peptides could lead to complex outcomes.
-
Troubleshooting Steps:
-
Use of Peptidase Inhibitors: In in vitro preparations, consider including a cocktail of peptidase inhibitors to prevent the degradation of Hemopressin and isolate the effects of the full-length peptide.
-
Control Peptides: Include control peptides in your experiments, such as scrambled sequences of Hemopressin, to ensure the observed effects are specific.
-
Receptor Binding Assays: If unexpected results persist, it may be necessary to conduct receptor binding or functional assays with your specific tissue preparation to confirm the interaction of Hemopressin with the CB1 receptor under your experimental conditions.
-
Quantitative Data Summary
Table 1: Receptor Binding & Functional Potency of Hemopressin (rat)
| Parameter | Receptor/Assay | Value | Species | Reference |
|---|---|---|---|---|
| EC50 | CB1 Receptor Binding | 0.35 nM | Rat | [3] |
| Apparent Affinity (Ki) | [3H]SR141716A Displacement | Similar to SR141716 | Rat Striatum | [7][8] |
| Functional Antagonism | Blockade of HU-210 induced GTPγS binding | Similar to SR141716 | Rat Striatum | [7][8] |
| Functional Antagonism | Blockade of agonist-mediated adenylyl cyclase inhibition | Similar to SR141716 | Rat Striatum |[7][8] |
Note: EC50 and Ki values can vary depending on the specific assay conditions and cell system used.
Experimental Protocols & Visualizations
Protocol 1: Assessing Anxiogenic-Like Effects via Elevated Plus Maze (EPM)
This protocol is adapted from studies investigating the behavioral effects of Hemopressin.[9]
-
Animals: Male Wistar rats (200-250g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.
-
Drug Administration: Hemopressin is dissolved in saline. Rats receive intracerebroventricular (I.C.V.), intraperitoneal (i.p.), or oral (P.O.) administration of Hemopressin or vehicle. For I.C.V. administration, a guide cannula is surgically implanted into the lateral ventricle at least one week prior to the experiment.
-
Elevated Plus Maze Test:
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
30-60 minutes after drug administration, each rat is placed in the center of the maze, facing an open arm.
-
The behavior of the rat is recorded for 5 minutes. Key parameters measured are the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: An anxiogenic-like effect is indicated by a significant decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.
Signaling Pathways
The following diagrams illustrate the primary on-target pathway of Hemopressin and a potential off-target pathway that may explain certain experimental outcomes.
References
- 1. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemopressin as a breakthrough for the cannabinoid field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice | Journal of Neuroscience [jneurosci.org]
- 6. pnas.org [pnas.org]
- 7. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Anxiogenic-like effects induced by hemopressin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]
- 13. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing variability in Hemopressin(rat) experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Hemopressin (rat).
Troubleshooting Guides
High variability in experimental outcomes with Hemopressin (rat) can arise from several factors, ranging from peptide handling to assay conditions. This guide provides a structured approach to identifying and mitigating common issues.
Table 1: Troubleshooting Common Issues in Hemopressin (rat) Experiments
| Problem | Potential Cause | Recommended Solution |
| Inconsistent/Low Peptide Activity | Peptide Aggregation/Self-Assembly: Hemopressin has been reported to self-assemble into β-sheet structures and form nanofibrils, especially at neutral pH (pH 7.4), which can reduce its effective concentration and activity.[1] | - pH Adjustment: Prepare stock solutions and conduct experiments at a slightly acidic pH (e.g., pH 5-6) to minimize aggregation.[1]- Solvent Choice: Dissolve Hemopressin (rat) in DMSO for stock solutions. For aqueous buffers, ensure the final DMSO concentration is compatible with your assay.[2]- Sonication: Briefly sonicate the peptide solution before use to help break up aggregates.- Fresh Preparations: Use freshly prepared solutions for each experiment to avoid variability due to aggregation over time. |
| Improper Storage: Peptide degradation can occur if not stored correctly. | - Storage Conditions: Store lyophilized peptide at -20°C or -80°C.[2] Once in solution, store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2] Avoid repeated freeze-thaw cycles. | |
| Low Peptide Purity: Impurities or incorrect peptide sequence will affect biological activity. | - Quality Control: Obtain a certificate of analysis (CoA) from the supplier detailing the purity (typically >95% by HPLC) and mass spectrometry data to confirm the correct molecular weight. | |
| High Variability in Dose-Response Curves | Inaccurate Pipetting: Small volumes of concentrated peptide solutions can be difficult to pipet accurately. | - Serial Dilutions: Prepare a fresh serial dilution series for each experiment. Use calibrated pipettes and appropriate tips.- Carrier Protein: Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) in your dilution buffer to prevent the peptide from adsorbing to plasticware. |
| Cell-Based Assay Variability: Cell passage number, density, and health can significantly impact results. | - Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are healthy and in the logarithmic growth phase.- Serum Starvation: For signaling assays (e.g., ERK phosphorylation), serum-starve cells prior to stimulation to reduce basal signaling. | |
| Unexpected In Vivo Effects (e.g., toxicity, lack of efficacy) | Incorrect Dosage or Administration Route: The effective dose of Hemopressin (rat) varies significantly with the administration route. | - Dose Optimization: Conduct a dose-response study for your specific experimental model. Published effective doses for rats include: oral (50-100 µg/kg), intrathecal (0.5-5 µg/kg), and intraplantar (10 µ g/paw ).[3]- Vehicle Control: Use an appropriate vehicle control in all in vivo experiments. |
| Metabolic Instability: Hemopressin (rat) is metabolized in vivo by peptidases such as endopeptidase 24.15, neurolysin, and angiotensin-converting enzyme (ACE).[2] | - Consider Analogs: If rapid degradation is a concern, consider using more stable synthetic analogs of Hemopressin. |
Frequently Asked Questions (FAQs)
Q1: My Hemopressin (rat) solution appears cloudy. What should I do?
A1: Cloudiness or precipitation is a strong indicator of peptide aggregation or poor solubility. You should not proceed with a cloudy solution. Try the following:
-
Sonication: Gently sonicate the vial in a water bath for a few minutes.
-
pH Adjustment: If your buffer is neutral, consider preparing a new solution in a slightly acidic buffer (pH 5-6).
-
Solvent: Ensure you are using the recommended solvent (e.g., starting with DMSO). If the peptide was dissolved in an aqueous buffer, the concentration might be too high.
Q2: I am seeing a high basal signal in my functional assays (e.g., cAMP, ERK phosphorylation). How can I reduce it?
A2: A high basal signal can mask the effects of Hemopressin (rat). To reduce it:
-
Serum Starvation: For cell-based assays, serum-starve your cells for a few hours to overnight before the experiment to lower basal kinase activity.
-
Cell Density: Optimize cell seeding density. Overly confluent cells can have higher basal signaling.
-
Reagent Quality: Ensure all your assay reagents, including buffers and media, are fresh and of high quality.
Q3: What is the difference between Hemopressin and RVD-Hemopressin?
A3: Hemopressin (rat) is a nine-amino-acid peptide (PVNFKFLSH).[4] RVD-Hemopressin is an N-terminally extended form of Hemopressin. Their biological activities can differ; for instance, Hemopressin is generally considered a CB1 receptor inverse agonist, while RVD-Hemopressin has been reported to act as a negative allosteric modulator of CB1 receptors and a positive allosteric modulator of CB2 receptors.[4] It is crucial to use the correct peptide for your intended research.
Q4: Can I administer Hemopressin (rat) orally in my animal studies?
A4: Yes, Hemopressin (rat) has been shown to be orally active.[2][5] Studies have demonstrated its ability to inhibit mechanical hyperalgesia in rats for up to 6 hours after oral administration.[5] However, the bioavailability may be lower than other routes, so dose adjustments are necessary.
Q5: How can I confirm that the effects I am observing are mediated by the CB1 receptor?
A5: To confirm CB1 receptor-mediated effects, you should include the following controls in your experiments:
-
Selective Antagonist: Use a selective CB1 receptor antagonist, such as AM251, to see if it blocks the effects of Hemopressin (rat).
-
Inactive Control Peptide: Use a scrambled version of the Hemopressin peptide sequence as a negative control.
-
CB1 Knockout/Knockdown Models: If available, use cells or animals lacking the CB1 receptor to demonstrate that the effect is absent in these models.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for your specific laboratory conditions and cell/tissue types.
Protocol 1: CB1 Receptor Binding Assay ([³⁵S]GTPγS)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. As an inverse agonist, Hemopressin (rat) is expected to decrease basal [³⁵S]GTPγS binding and antagonize agonist-stimulated binding.
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from rat striatum or transfected HEK293 cells)
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4
-
Hemopressin (rat) and a CB1 agonist (e.g., CP55,940)
-
Scintillation fluid and vials
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard protocols and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL Assay Buffer
-
25 µL of Hemopressin (rat) at various concentrations (or vehicle/agonist for controls)
-
25 µL of cell membranes (typically 5-20 µg of protein)
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) and 25 µL of GDP (final concentration ~10 µM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Measurement)
As a CB1 inverse agonist, Hemopressin (rat) is expected to increase cAMP levels by inhibiting the constitutive activity of the Gi/o-coupled CB1 receptor.
Materials:
-
Cells expressing the CB1 receptor (e.g., HEK293-CB1)
-
Forskolin (to stimulate adenylyl cyclase)
-
Hemopressin (rat)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Pre-treatment: Add the PDE inhibitor (e.g., 500 µM IBMX) and incubate for 10-20 minutes.
-
Hemopressin Treatment: Add various concentrations of Hemopressin (rat) to the wells. For antagonist studies, add the CB1 agonist after a brief pre-incubation with Hemopressin.
-
Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except for basal controls) and incubate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
Hemopressin (rat), as a CB1 inverse agonist, is expected to inhibit basal ERK1/2 phosphorylation and block agonist-induced phosphorylation.
Materials:
-
Cells expressing the CB1 receptor
-
Hemopressin (rat) and a CB1 agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Seed cells and serum-starve as described in the cAMP assay protocol.
-
Treatment: Treat cells with Hemopressin (rat) at various concentrations for a predetermined time (typically 5-15 minutes). For antagonist experiments, pre-incubate with Hemopressin before adding the agonist.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
Visualizations
Caption: Signaling pathway of Hemopressin (rat) as a CB1 receptor inverse agonist.
Caption: Logical workflow for troubleshooting variable Hemopressin (rat) experimental results.
References
- 1. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemopressin as a breakthrough for the cannabinoid field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent findings in Hemopressin(rat) studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Hemopressin in rat models. Inconsistent findings in the literature can pose significant challenges, and this resource aims to clarify common issues and provide robust experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of inconsistent findings in Hemopressin (rat) studies?
A1: The most significant inconsistency arises from the variable activity of Hemopressin at the cannabinoid type 1 (CB1) receptor. While initially identified as a CB1 receptor inverse agonist, subsequent studies have reported it or its extended forms as agonists or allosteric modulators.[1][2][3] Several factors may contribute to this:
-
Peptide Form: The nonapeptide Hemopressin (PVNFKFLSH) generally behaves as a CB1 inverse agonist.[4][5][6] However, N-terminally extended forms, such as RVD-hemopressin (pepcan-12), have been shown to act as CB1 receptor agonists or negative allosteric modulators.[1][3][7] It has been suggested that Hemopressin itself might be an artifact of the extraction process, with RVD-hemopressin being the endogenous form.[3]
-
Peptide Aggregation: Hemopressin has a tendency to self-assemble into nanostructured fibrils under physiological conditions.[2] This aggregation can lead to "inexplicable invariability in pharmacological assays" by altering the effective concentration and bioavailability of the active peptide.[2]
-
Experimental Conditions: Differences in experimental models, administration routes, and dosage can influence the observed effects.
Q2: Is Hemopressin a CB1 receptor agonist or inverse agonist?
A2: The current consensus is that the nine-amino-acid peptide, Hemopressin, primarily functions as a CB1 receptor inverse agonist .[2][4][5][6][8][9] It has been shown to block the constitutive activity of CB1 receptors in a manner similar to the well-characterized inverse agonist rimonabant.[5][8] In contrast, N-terminally extended peptides like RVD-hemopressin and VD-hemopressin have been reported to exhibit agonist or allosteric modulator activity at CB1 receptors.[2][7]
Q3: What are the known signaling pathways activated by Hemopressin?
A3: Hemopressin primarily signals through the CB1 receptor, a G-protein coupled receptor (GPCR). As an inverse agonist, it can reduce the basal signaling activity of the receptor. The key signaling events include:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8]
-
Modulation of MAPK/ERK Pathway: Hemopressin can block agonist-induced phosphorylation of ERK1/2.[5][8]
-
Interaction with other receptors: Some studies suggest that Hemopressin's effects may also involve interactions with TRPV1 receptors and modulation of ion channels.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Peptide aggregation. | Prepare fresh solutions of Hemopressin for each experiment. Consider using sonication or specific buffer conditions to minimize aggregation. Characterize the peptide solution for fibril formation using techniques like transmission electron microscopy if variability persists.[2] |
| Observed agonist instead of inverse agonist effects | Use of an N-terminally extended form of Hemopressin. | Confirm the amino acid sequence of the purchased peptide. Ensure you are using the nonapeptide (PVNFKFLSH) if you are investigating inverse agonist activity.[3] |
| Lack of in vivo effect | Poor bioavailability, incorrect dosage, or inappropriate administration route. | Review the literature for effective doses and administration routes for your specific experimental model (e.g., intracerebroventricular, intraperitoneal, oral).[4][5][10] Consider performing a dose-response study to determine the optimal concentration. |
| Conflicting results with previous studies | Differences in experimental protocols (e.g., animal strain, age, diet, time of day for testing). | Carefully replicate the experimental conditions of the study you are comparing your results to. Report all experimental parameters in detail to ensure reproducibility. |
Quantitative Data Summary
Table 1: Effect of Intracerebroventricular (i.c.v.) Hemopressin on Food Intake in Rats
| Dose | Time Post-Injection | % Decrease in Food Intake (compared to vehicle) | Reference |
| 10 nmol | 1 hour | ~25% | [4][6] |
| 10 nmol | 2 hours | ~30% | [4][6] |
Table 2: Effect of Intrathecal (i.t.) Hemopressin on Pain Threshold in Rats (Formalin Test)
| Dose | Phase of Formalin Test | % Reduction in Pain Behavior | Reference |
| 3 µg | Phase 2 | Significant reduction | [11] |
| 10 µg | Phase 1 & 2 | No significant effect or slight increase in Phase 2 | [11] |
Table 3: Effect of (m)VD-HPα (a Hemopressin derivative) on Sleep in Rats
| Dose (i.c.v.) | Parameter | Change (during first 2 hours post-dosing) | Reference |
| 13.4 nmol | NREM Sleep | +21.6% | [12] |
| 20.1 nmol | NREM Sleep | +45.3% | [12] |
| 20.1 nmol | Wakefulness | -26.4% | [12] |
Detailed Experimental Protocols
Protocol 1: Assessment of Anorectic Effects of Hemopressin in Rats
-
Animal Model: Male Sprague Dawley rats (320 ± 18 g).[4]
-
Housing: Singly housed at least 3 days before the experiment.[4]
-
Procedure:
-
Rats are cannulated into the lateral ventricle one week before the experiment.[4]
-
Food is restricted for 3 hours before the start of the dark phase.[4]
-
At the onset of the dark phase (lights out), rats receive an intracerebroventricular (i.c.v.) injection of either vehicle or Hemopressin (e.g., 10 nmol in 2 µl).[4][6]
-
Pre-weighed chow is provided, and food intake is measured at 1, 2, and 4 hours post-injection.[4]
-
Protocol 2: Evaluation of Antinociceptive Effects in a Model of Inflammatory Pain
-
Animal Model: Male Wistar rats (200 g).[5]
-
Procedure:
-
Inflammatory hyperalgesia is induced by intraplantar injection of carrageenan (200 µg in 0.1 ml saline) into the right hind paw.[5]
-
Concurrently, Hemopressin is administered via the desired route (e.g., intraplantar: 10 µ g/paw ; intrathecal: 0.5 or 5 µg/kg; oral: 50 or 100 µg/kg).[5]
-
The pain threshold is measured using a paw-pressure test immediately before and 3 hours after the injections.[5] An increase in the force required to elicit a paw withdrawal response indicates an antinociceptive effect.[5]
-
Visualizations
Caption: Hemopressin acts as an inverse agonist on the CB1 receptor.
Caption: Troubleshooting workflow for inconsistent Hemopressin study findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemopressin - Wikipedia [en.wikipedia.org]
- 4. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An α-hemoglobin-derived peptide (m)VD-hemopressin (α) promotes NREM sleep via the CB1 cannabinoid receptor [frontiersin.org]
Technical Support Center: Long-Term Administration of Hemopressin (Rat)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term administration of Hemopressin (rat). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hemopressin (rat) in long-term studies?
A1: Hemopressin (rat) is a peptide fragment of the α-chain of hemoglobin that primarily acts as a selective inverse agonist at the cannabinoid receptor 1 (CB1).[1][2] This means it binds to the CB1 receptor and reduces its constitutive activity, leading to effects opposite to those of CB1 agonists.[1][3] In acute studies, this mechanism is responsible for its effects on reducing food intake and modulating pain perception.[1][2] During long-term administration, it is important to consider the potential for adaptive changes in the CB1 receptor system.
Q2: What are the expected physiological effects of long-term Hemopressin (rat) administration?
A2: Based on its mechanism of action and findings from acute and sub-chronic studies of related compounds, long-term administration of Hemopressin (rat) is expected to primarily influence appetite, body weight, and nociception.[4][5] Specifically, a sustained reduction in food intake and potentially body weight may be observed.[4] It also exhibits antinociceptive effects in models of inflammatory and neuropathic pain.[3] Some studies have noted a transient hypotensive effect, though its persistence in long-term administration is not well-documented.[3]
Q3: Is there a potential for tachyphylaxis (diminished response) with chronic Hemopressin (rat) administration?
A3: While direct long-term studies on Hemopressin (rat) are limited, studies on other CB1 inverse agonists, such as rimonabant and taranabant, have shown that chronic treatment can lead to adaptive changes in the CB1 receptor system.[6] This includes a decrease in the number and functional activity of CB1 receptors in the brain.[6] Such changes could potentially lead to a diminished response (tachyphylaxis) to Hemopressin over time. Researchers should incorporate study designs that can detect such changes, for instance, by including periodic functional assessments.
Q4: What are the potential adverse effects of long-term Hemopressin (rat) administration?
A4: Acute studies with Hemopressin (rat) have reported no obvious adverse side effects.[1][2] However, long-term blockade of the CB1 receptor with other inverse agonists has been associated with central nervous system side effects, including mood alterations.[1] Although Hemopressin is a peptide and may have different pharmacokinetic and pharmacodynamic properties compared to small molecule CB1 inverse agonists, it is crucial to monitor for behavioral changes in long-term studies. A study involving 14 daily injections of the related peptide RVD-hemopressin(α) in rats did not report adverse behavioral effects.[5]
Q5: How stable is Hemopressin (rat) in solution for long-term infusion?
A5: Peptides in solution can be susceptible to degradation over time, especially at physiological temperatures.[7] The stability of Hemopressin (rat) in a specific vehicle for the duration of a long-term infusion study (e.g., in an osmotic pump at 37°C) should be empirically determined.[8] It is recommended to conduct a pre-study stability assessment of your prepared Hemopressin solution under the expected experimental conditions. In vivo, peptides can have a short half-life due to enzymatic degradation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | - Peptide Instability: Hemopressin (rat) may degrade in solution or in vivo.[3] - Inconsistent Administration: Variability in injection technique or pump performance. | - Confirm peptide stability in your chosen vehicle and storage conditions. - Ensure consistent and accurate administration techniques. For infusions, verify the flow rate and patency of the osmotic pump and catheter.[8] |
| Loss of Efficacy Over Time | - Tachyphylaxis: Downregulation or desensitization of CB1 receptors with chronic exposure.[6] - Immune Response: Potential for the animal to develop antibodies to the peptide. | - Measure CB1 receptor expression and function at the end of the study. - Consider intermittent dosing schedules. - Monitor for signs of an immune reaction, although this is less common for small peptides. |
| Precipitation of Hemopressin in Solution | - Poor Solubility: The peptide may not be fully soluble in the chosen vehicle at the desired concentration. | - Test the solubility of Hemopressin (rat) in various biocompatible solvents. The use of a small percentage of a co-solvent like DMSO may be necessary.[10] - Ensure the pH of the solution is optimal for peptide stability and solubility. |
| Adverse Behavioral Changes in Animals | - Central Nervous System Effects: Chronic CB1 receptor blockade can affect mood and behavior.[1] | - Implement a comprehensive behavioral monitoring plan. - Consider using a lower dose or a different administration schedule. |
| Issues with Osmotic Pump Infusion | - Pump Failure or Catheter Blockage: Mechanical issues with the infusion system. - Local Tissue Reaction: Inflammation or fibrosis at the pump implantation site. | - Follow the manufacturer's instructions for pump filling, priming, and implantation.[11][12] - Use aseptic surgical techniques to minimize inflammation and infection.[13] - At the end of the study, inspect the pump and catheter to ensure proper function. |
Quantitative Data Summary
Table 1: Effects of Hemopressin (rat) on Food Intake (Acute Administration)
| Animal Model | Administration Route | Dose | Observation Period | Key Finding | Citation |
| Male Rats | Intracerebroventricular | 10 nmol | 4 hours | Significant decrease in night-time food intake. | [1] |
| Male Mice | Intraperitoneal | 500 nmol/kg | 2 hours | Significant decrease in nocturnal food intake. | [1] |
Table 2: Effects of RVD-hemopressin(α) on Food Intake (14-Day Administration)
| Animal Model | Administration Route | Dose | Observation Period | Key Finding | Citation |
| Male Rats | Intraperitoneal (daily) | 10 nmol | 14 days | Inhibition of food intake without affecting total body weight. | [5] |
Experimental Protocols
Protocol: Continuous Subcutaneous Infusion of Hemopressin (rat) via Osmotic Pump
This protocol provides a general framework. Specific parameters such as dose, infusion duration, and vehicle should be optimized for your experimental goals.
1. Materials:
-
Hemopressin (rat) peptide
-
Sterile vehicle (e.g., saline, PBS, or a solution with a solubilizing agent like DMSO)
-
Osmotic pumps (e.g., ALZET®) of appropriate size and duration for the study
-
Filling tubes and syringes
-
Sterile surgical instruments
-
Anesthesia and analgesia as per approved institutional animal care protocols
2. Procedure:
-
Pump Preparation:
-
Under sterile conditions, dissolve Hemopressin (rat) in the chosen vehicle to the final desired concentration. The concentration should be calculated based on the pump's flow rate and the target daily dose for the animal.
-
Fill the osmotic pumps with the Hemopressin solution according to the manufacturer's instructions, ensuring no air bubbles are trapped.[8]
-
Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate and consistent delivery upon implantation.[8]
-
-
Surgical Implantation:
-
Anesthetize the rat using an approved protocol.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Administer analgesics as required by your protocol.
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.
-
Monitor food and water intake, body weight, and any relevant behavioral parameters throughout the study.
-
-
Pump Explantation:
-
At the end of the infusion period, the pump should be surgically removed under anesthesia, especially if the animal is to be recovered.[11]
-
Visualizations
Caption: Signaling pathway of Hemopressin (rat) as a CB1 receptor inverse agonist.
Caption: Experimental workflow for long-term administration of Hemopressin (rat).
References
- 1. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anorexigenic effects induced by RVD-hemopressin(α) administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central and peripheral consequences of the chronic blockade of CB1 cannabinoid receptor with rimonabant or taranabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of doubling peptide length on in vivo hydrogel stability and sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
Technical Support Center: Hemopressin (rat) Experimental Integrity
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Hemopressin (rat) during experiments. Adhering to these protocols is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Hemopressin (rat) degradation in experimental settings?
A1: The primary cause of Hemopressin (rat) degradation is enzymatic activity. In both in vivo and in vitro environments, Hemopressin (rat) is metabolized by several peptidases, including endopeptidase 24.15 (EP24.15), neurolysin (EP24.16), and angiotensin-converting enzyme (ACE)[1]. Additionally, improper storage and handling, such as exposure to acidic conditions or repeated freeze-thaw cycles, can lead to non-enzymatic degradation[2].
Q2: How should I store Hemopressin (rat) to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of Hemopressin (rat). For long-term storage, the peptide should be kept in its powdered form. When dissolved in a solvent, the stability is significantly reduced.
Storage Recommendations for Hemopressin (rat)
| Form | Storage Temperature | Duration | Storage Conditions |
| Powder | -80°C | Up to 2 years | Sealed, away from moisture |
| Powder | -20°C | Up to 1 year | Sealed, away from moisture |
| In Solvent | -80°C | Up to 6 months | Sealed, away from moisture |
| In Solvent | -20°C | Up to 1 month | Sealed, away from moisture |
Data sourced from MedChemExpress[3].
Q3: Can Hemopressin (rat) degrade during the extraction process from biological samples?
A3: Yes, the extraction process can be a significant source of degradation. It has been suggested that Hemopressin itself may be a byproduct of the chemical degradation of a longer peptide, RVD-hemopressin, particularly during extraction from brain homogenates under acidic conditions[4][5]. Therefore, maintaining a neutral pH during extraction is advisable.
Q4: My experimental results with Hemopressin (rat) are inconsistent. What could be the cause?
A4: Inconsistent results can stem from the self-assembly of Hemopressin (rat) into nanostructured fibrils. This process can occur in aqueous solutions at a physiological pH of 7.4, which may impact the peptide's pharmacological activity[2][6]. To mitigate this, it is recommended to prepare fresh solutions for each experiment and avoid prolonged storage of the peptide in aqueous buffers.
Troubleshooting Guide
Issue: Loss of peptide activity in my in vitro assay.
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation | Add a broad-spectrum protease inhibitor cocktail to your assay buffer. |
| Improper Storage | Ensure the peptide solution has been stored at the correct temperature and for the recommended duration. Prepare fresh solutions if necessary. |
| Adsorption to Surfaces | Use low-protein-binding microplates and pipette tips. |
| Fibril Formation | Prepare fresh solutions immediately before use. Avoid vigorous vortexing which can promote aggregation. |
Issue: Rapid clearance or low efficacy of Hemopressin (rat) in in vivo studies.
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation | Co-administer with peptidase inhibitors (use with caution and consider potential off-target effects). |
| Improper Vehicle Solution | Ensure the vehicle solution is appropriate for in vivo use and does not promote peptide degradation. A common vehicle is a mix of 0.9% w/v NaCl, 10% DMSO, and 20% 2-hydroxypropyl-β-cyclodextrin[7]. |
Experimental Protocols
Protocol 1: Preparation of Hemopressin (rat) Stock Solution
This protocol outlines the steps for preparing a stable stock solution of Hemopressin (rat).
-
Equilibration: Allow the vial of powdered Hemopressin (rat) to come to room temperature before opening to prevent condensation.
-
Solvent Selection: For a 10 mM stock solution, dissolve the peptide in a high-quality, anhydrous solvent such as DMSO. Note that hygroscopic DMSO can impact solubility[3][8].
-
Dissolution: Add the appropriate volume of DMSO to the vial. If needed, use an ultrasonic bath to aid dissolution.
-
Aliquoting: Aliquot the stock solution into single-use, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[1].
Protocol 2: Minimizing Degradation in a Cell-Based Assay
This protocol provides a workflow for a typical cell-based assay, incorporating steps to minimize Hemopressin (rat) degradation.
Caption: Workflow for a cell-based assay designed to minimize Hemopressin (rat) degradation.
Signaling and Degradation Pathways
The primary degradation pathway for Hemopressin (rat) involves enzymatic cleavage. The following diagram illustrates this process.
Caption: Enzymatic degradation of Hemopressin (rat) by various peptidases.
Understanding the factors that contribute to the degradation of Hemopressin (rat) is paramount for the success of any experimental study. By following these guidelines, researchers can ensure the stability and activity of their peptide, leading to more reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hemopressin Peptides as Modulators of the Endocannabinoid System and their Potential Applications as Therapeutic Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemopressin - Wikipedia [en.wikipedia.org]
- 6. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Best practices for handling and preparing Hemopressin(rat) solutions
Technical Support Center: Hemopressin (rat)
Welcome to the technical support center for Hemopressin (rat). This guide provides best practices, troubleshooting advice, and detailed protocols for the handling and preparation of Hemopressin (rat) solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hemopressin (rat) and what is its primary mechanism of action? A1: Hemopressin (rat) is a nonapeptide (sequence: PVNFKFLSH) derived from the α1-chain of hemoglobin.[1] It is a selective inverse agonist for the CB1 cannabinoid receptor.[2][3][4] Its biological activities include antinociception (pain relief), regulation of food intake, and causing hypotension (lowering blood pressure).[2][3][5][6]
Q2: How should I store lyophilized Hemopressin (rat) powder? A2: Lyophilized Hemopressin (rat) should be stored desiccated at -20°C.[2][5] Under these conditions, the solid peptide is stable for at least four years.[5]
Q3: How should I store reconstituted Hemopressin (rat) stock solutions? A3: For optimal stability, aliquot the stock solution into single-use volumes and store them at -80°C or -20°C. Vendor data suggests that solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[7] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]
Q4: Can I use water to dissolve Hemopressin (rat)? A4: Hemopressin (rat) is sparingly soluble in water.[5] While some protocols describe dissolving it in sterile water, achieving higher concentrations may be difficult.[5] For better solubility, organic solvents or aqueous solutions with additives are recommended.
Quantitative Data: Solubility & Stability
The following table summarizes the solubility and storage information for Hemopressin (rat) based on data from various suppliers.
| Parameter | Solvent/Condition | Value/Recommendation | Source(s) |
| Solubility | DMSO | 100 mg/mL (91.89 mM) | [1][9] |
| 20% Acetonitrile in Water | Soluble up to 2 mg/mL | [2] | |
| 10% Methanol in Water with 0.1% TFA | Can be used to prepare 1 mg/mL solutions | [5] | |
| Water | Sparingly soluble; 1 mg in 20 mL yields a 45.9 µM solution | [5] | |
| Storage (Lyophilized) | Temperature | -20°C (Desiccated) | [2][5] |
| Stability | ≥ 4 years | [5] | |
| Storage (In Solution) | Temperature (Short-term) | +4°C for up to 5 days | [8] |
| Temperature (Long-term) | -20°C for 1 month; -80°C for 6 months | [7] | |
| Critical Note | Avoid repeated freeze-thaw cycles. | [8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Hemopressin (rat)
This protocol provides a general guideline for reconstituting the lyophilized peptide to create a stock solution.
Materials:
-
Vial of lyophilized Hemopressin (rat)
-
High-purity solvent (e.g., DMSO, 20% Acetonitrile)
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated micropipettes
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Solvent Selection: Choose an appropriate solvent based on the required concentration and experimental compatibility (see solubility table above). For most biological experiments, starting with a high-concentration stock in DMSO is common.
-
Reconstitution:
-
Carefully open the vial.
-
Add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and gently vortex or swirl to dissolve the peptide completely. For DMSO, sonication may be required to achieve full dissolution at high concentrations.[1][9]
-
Visually inspect the solution to ensure no particulates are present. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Caption: Recommended workflow for reconstituting Hemopressin (rat).
Troubleshooting Guide
Q: My Hemopressin (rat) is not dissolving. What should I do? A: Solubility issues are common with peptides. Follow this troubleshooting workflow:
-
Increase Mechanical Agitation: Ensure you have vortexed the solution sufficiently. For hydrophobic peptides or high concentrations in DMSO, brief sonication in an ultrasonic bath can be very effective.[1]
-
Check the Solvent: Confirm you are using a recommended solvent. If you are using an aqueous buffer, the pH can significantly impact solubility. Hemopressin is a basic peptide; slightly acidic conditions may improve solubility. Consider using a solvent with organic content, such as 10% methanol with 0.1% TFA or 20% acetonitrile.[2][5]
-
Warm the Solution: Gentle warming (e.g., to 37°C) can sometimes help, but be cautious as excessive heat can degrade the peptide.
-
Reduce the Concentration: If the peptide still does not dissolve, your target concentration may be too high for the chosen solvent. Prepare a more dilute solution.
Caption: Troubleshooting flowchart for Hemopressin (rat) solubility issues.
Q: I see precipitates in my solution after thawing. Can I still use it? A: Precipitation upon thawing can indicate that the peptide has come out of solution, possibly due to the buffer composition or exceeding the solubility limit at a lower temperature. Try warming the solution to room temperature or 37°C and vortexing gently to redissolve the peptide. If it does not fully redissolve, it should be centrifuged, and the supernatant concentration should be re-determined before use, though this is not ideal. To prevent this, ensure your initial stock concentration is not too high and consider using a solvent with higher organic content.
Signaling Pathway
Hemopressin (rat) acts as an inverse agonist at the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). Its binding modulates downstream signaling cascades.
-
Inverse Agonism: Unlike a neutral antagonist that simply blocks agonists, an inverse agonist binds to the receptor and reduces its basal (constitutive) activity.
-
Signaling Cascade: CB1 receptors are typically coupled to inhibitory G-proteins (Gi/o). Basal activity of CB1 can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels. As an inverse agonist, Hemopressin binds to CB1 and counteracts this basal signaling, which can lead to effects like decreased calcium influx and opening of potassium channels.[6][10]
Caption: Simplified signaling pathway for Hemopressin (rat) at the CB1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemopressin - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Receptor Binding of Rat Hemopressin and Synthetic Cannabinoid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding characteristics of the endogenous peptide, rat hemopressin, and a range of synthetic cannabinoid agonists at the cannabinoid type 1 (CB1) receptor. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.
Introduction to the Ligands
Rat Hemopressin , a nonapeptide derived from the α-chain of hemoglobin, has been identified as an endogenous selective inverse agonist of the CB1 receptor[1][2][3][4]. Its discovery has opened new avenues for understanding the physiological regulation of the endocannabinoid system. Unlike classical cannabinoid agonists, which activate the receptor, inverse agonists like hemopressin bind to the same receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity[5].
Synthetic Cannabinoid Agonists are a broad and structurally diverse class of compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. These compounds, such as the JWH and AM series, are potent agonists at the CB1 receptor and have been extensively used as research tools to probe the endocannabinoid system[6]. Their high affinity and efficacy at the CB1 receptor are responsible for their profound physiological and psychoactive effects.
Quantitative Receptor Binding Data
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and potential therapeutic or toxicological effects. The following table summarizes the binding affinities (Ki and IC50 values) of rat hemopressin and several representative synthetic cannabinoid agonists at the CB1 receptor. It is important to note that these values are compiled from different studies using various experimental techniques, which can influence the absolute numbers. However, the data provides a valuable comparative overview.
| Compound | Ligand Type | Receptor | Assay Type | Radioligand/Tracer | Tissue/Cell Line | Binding Affinity (Ki/IC50) | Reference(s) |
| Rat Hemopressin | Inverse Agonist | CB1 | Competitive Binding | [3H]SR141716A | Rat Striatal Membranes | Sub-nanomolar (similar to SR141716A) | [1][7] |
| Functional Assay (EC50) | - | - | 0.35 nM | [2] | |||
| Receptor Internalization (IC50) | - | eGFP-CB1 transfected cells | 1.55 µM | [8] | |||
| JWH-018 | Agonist | CB1 | Competitive Binding (Ki) | [3H]CP55,940 | Mouse Whole-Brain Homogenates | 9.00 ± 1.0 nM | [6] |
| JWH-073 | Agonist | CB1 | Competitive Binding (Ki) | [3H]CP55,940 | Mouse Whole-Brain Homogenates | 8.90 ± 1.1 nM | [6] |
| JWH-210 | Agonist | CB1 | Competitive Binding (Ki) | [3H]SR141716A | Over-expressed protein membranes | 2.6 x 10⁻⁸ M | [9] |
| JWH-250 | Agonist | CB1 | Competitive Binding (Ki) | [3H]SR141716A | Over-expressed protein membranes | 1.1 x 10⁻⁷ M | [9] |
| AM-2201 | Agonist | CB1 | Competitive Binding (Ki) | [3H]CP55,940 | Mouse Whole-Brain Homogenates | 1.00 ± 0.1 nM | [6] |
| UR-144 | Agonist | CB1 | Competitive Binding (Ki) | [3H]CP55,940 | Human Cloned CB1 Membranes | 150 ± 20 nM | [6] |
| XLR-11 | Agonist | CB1 | Competitive Binding (Ki) | [3H]CP55,940 | Human Cloned CB1 Membranes | 98.4 ± 15 nM | [6] |
| RCS-4 | Agonist | CB1 | Competitive Binding (Ki) | [3H]SR141716A | Over-expressed protein membranes | 7.3 x 10⁻⁶ M | [9] |
| Δ9-THC | Partial Agonist | CB1 | Competitive Binding (Ki) | [3H]SR141716A | Over-expressed protein membranes | 2.3 x 10⁻⁷ M | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two common methods used to determine receptor binding affinity.
Radioligand Competition Binding Assay
This technique measures the ability of an unlabeled test compound (e.g., hemopressin or a synthetic cannabinoid) to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane Preparation: Homogenates from rat striatum or cells expressing recombinant CB1 receptors.
-
Radioligand: A high-affinity CB1 receptor ligand labeled with a radioactive isotope, such as [3H]SR141716A (antagonist) or [3H]CP55,940 (agonist).
-
Test Compounds: Rat hemopressin and synthetic cannabinoid agonists.
-
Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl2, CaCl2) and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.
-
Filtration Apparatus: A vacuum manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 1. Workflow for a typical radioligand competition binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time interactions between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Materials:
-
SPR Instrument: Equipped with a sensor chip (e.g., CM5).
-
Ligand: Purified CB1 receptor protein.
-
Analyte: Rat hemopressin or synthetic cannabinoid agonists in solution.
-
Immobilization Buffers: For covalent coupling of the receptor to the sensor chip (e.g., acetate buffer at a specific pH).
-
Running Buffer: A buffer that mimics physiological conditions (e.g., PBS with a small amount of surfactant).
-
Regeneration Solution: A solution to remove the bound analyte from the immobilized ligand without denaturing it.
Procedure:
-
Immobilization: The purified CB1 receptor is covalently attached to the surface of the sensor chip.
-
Equilibration: The running buffer is flowed over the sensor surface to establish a stable baseline.
-
Association: A solution containing the analyte (hemopressin or synthetic cannabinoid) is injected and flows over the sensor surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index, which is detected as an increase in the SPR signal (measured in Response Units, RU).
-
Dissociation: The analyte solution is replaced with the running buffer, and the dissociation of the analyte from the receptor is monitored as a decrease in the SPR signal over time.
-
Regeneration: A regeneration solution is injected to remove all bound analyte, allowing the sensor surface to be used for subsequent binding experiments.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.
References
- 1. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemopressin - Wikipedia [en.wikipedia.org]
- 4. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Hemopressin (rat) and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Hemopressin (rat), a peptide derived from hemoglobin, and anandamide, a well-characterized endocannabinoid. This document is intended to serve as a resource for researchers and professionals in drug development by presenting a detailed analysis of their mechanisms of action, signaling pathways, and physiological effects, supported by experimental data.
Introduction
Hemopressin (rat) and anandamide are both endogenous ligands that interact with the endocannabinoid system, a crucial neuromodulatory system involved in a wide array of physiological processes. While both molecules engage with cannabinoid receptors, their distinct chemical natures—a peptide versus a lipid—and their differing modes of receptor interaction result in divergent physiological outcomes. Understanding these differences is paramount for the targeted development of novel therapeutics aimed at the endocannabinoid system.
Comparative Overview of Receptor Binding and Functional Activity
The primary distinction between Hemopressin (rat) and anandamide lies in their interaction with the cannabinoid type 1 (CB1) receptor. Anandamide acts as a partial agonist, activating the receptor to elicit a cellular response, whereas Hemopressin (rat) functions as a selective inverse agonist, binding to the receptor to reduce its basal activity.
| Parameter | Hemopressin (rat) | Anandamide | Reference |
| Chemical Class | Peptide (PVNFKFLSH) | N-acylethanolamine (lipid) | [1][2] |
| Primary Target | CB1 Cannabinoid Receptor | CB1 and CB2 Cannabinoid Receptors | [2][3] |
| CB1 Receptor Affinity | EC50 = 0.35 nM (functional affinity) | Ki ≈ 70 nM (binding affinity) | [1][4] |
| CB1 Receptor Activity | Inverse Agonist / Antagonist | Partial Agonist | [3][5] |
| CB2 Receptor Activity | Inactive | Partial Agonist | [3][5] |
Signaling Pathways
The opposing actions of Hemopressin (rat) and anandamide at the CB1 receptor lead to distinct downstream signaling cascades. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Anandamide Signaling Pathway
As a partial agonist, anandamide binding to the CB1 receptor initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK): Influencing cell growth and differentiation.
Hemopressin (rat) Signaling Pathway
As an inverse agonist, Hemopressin (rat) binds to the CB1 receptor and reduces its constitutive (basal) activity. This leads to:
-
Increased Adenylyl Cyclase Activity: By inhibiting the basal inhibitory tone of the CB1 receptor on adenylyl cyclase, Hemopressin can lead to an increase in cAMP levels compared to the baseline.[3]
-
Antagonism of Agonist Effects: Hemopressin effectively blocks the signaling initiated by CB1 receptor agonists like anandamide.[3]
Comparative Physiological Effects
The divergent molecular actions of Hemopressin (rat) and anandamide translate into distinct physiological effects.
| Physiological Effect | Hemopressin (rat) | Anandamide | Reference |
| Food Intake | Decreases (anorectic) | Generally increases (orexigenic) | [6][7] |
| Pain Perception | Antinociceptive (reduces pain) | Modulates pain perception | [3] |
| Neurotransmitter Release | Can increase release by blocking presynaptic inhibition | Suppresses neurotransmitter release | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare the effects of Hemopressin (rat) and anandamide.
Radioligand Binding Assay
Objective: To determine the binding affinity of Hemopressin (rat) and anandamide to cannabinoid receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat striatum for CB1).[3]
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]SR141716A for CB1) and increasing concentrations of the unlabeled competitor (Hemopressin or anandamide).[3]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity of Hemopressin (rat) and anandamide at G-protein coupled receptors.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay.[3]
-
Incubation: Membranes are incubated with GDP, the compound of interest (Hemopressin or anandamide), and [35S]GTPγS.
-
Reaction: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, and [35S]GTPγS binds to the activated G-protein. Inverse agonists will decrease the basal level of [35S]GTPγS binding.
-
Separation and Quantification: The amount of bound [35S]GTPγS is quantified.
-
Data Analysis: The data is analyzed to determine the EC50 for agonists or the IC50 for inverse agonists.
Adenylyl Cyclase Activity Assay
Objective: To measure the effect of Hemopressin (rat) and anandamide on the production of cyclic AMP.
Protocol:
-
Cell Culture: Cells expressing the CB1 receptor are cultured.
-
Treatment: Cells are treated with the test compound (Hemopressin or anandamide) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin can be used to stimulate adenylyl cyclase to measure inhibition by agonists.[6]
-
Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay or a radioreceptor assay.[6]
-
Data Analysis: The results are expressed as the percentage of inhibition or stimulation of adenylyl cyclase activity.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
Objective: To determine if a compound inhibits the enzymatic degradation of anandamide by FAAH.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant FAAH and a fluorogenic substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide) are prepared in an appropriate assay buffer.[8]
-
Incubation: The test compound is pre-incubated with the FAAH enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the reaction. FAAH-mediated hydrolysis of the substrate releases a fluorescent product.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the inhibitory potency of the test compound is determined (IC50).
In Vivo Assessment of Food Intake
Objective: To evaluate the effect of Hemopressin (rat) and anandamide on feeding behavior in rodents.
Protocol:
-
Animal Acclimation: Rats or mice are individually housed and acclimated to the experimental conditions.[7]
-
Drug Administration: Animals are administered with Hemopressin, anandamide, or a vehicle control via a specific route (e.g., intraperitoneal, intracerebroventricular).[7]
-
Food Measurement: Pre-weighed food is provided, and the amount of food consumed is measured at specific time points.
-
Data Analysis: The cumulative food intake is calculated and compared between treatment groups.
Conclusion
Hemopressin (rat) and anandamide, despite both being endogenous modulators of the cannabinoid system, exhibit fundamentally different pharmacological profiles. Anandamide acts as a partial agonist at both CB1 and CB2 receptors, initiating a canonical G-protein signaling cascade. In contrast, Hemopressin (rat) is a selective inverse agonist of the CB1 receptor, effectively silencing its basal activity and antagonizing the effects of agonists. These molecular distinctions manifest in opposing physiological effects, particularly in the regulation of appetite and pain. A thorough understanding of these differences, supported by the experimental approaches outlined in this guide, is essential for the rational design of novel therapeutics targeting the endocannabinoid system for a variety of pathological conditions.
References
- 1. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Cross-species comparison of Hemopressin activity (rat vs. mouse)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of hemopressin in two common preclinical models: the rat and the mouse. Hemopressin, a peptide fragment derived from the α-chain of hemoglobin, has garnered significant interest for its role as a modulator of the endocannabinoid system. Understanding its species-specific effects is crucial for the accurate interpretation of experimental data and the advancement of its therapeutic potential.
Notably, the amino acid sequence of hemopressin differs slightly between the two species:
-
Rat Hemopressin: Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKF LSH)
-
Mouse Hemopressin: Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (PVNFKL LSH)[1]
This guide synthesizes key experimental findings on hemopressin's effects on feeding behavior and blood pressure, providing detailed methodologies and quantitative data to facilitate cross-species comparison.
Data Presentation: Quantitative Comparison
Table 1: Effects of Hemopressin on Food Intake
| Species | Administration Route | Dose | Outcome | Reference |
| Mouse | Intracerebroventricular (i.c.v.) | 10 nmol/animal | Significant decrease in night-time food intake at 1, 2, and 4 hours post-injection.[2] | Dodd et al., 2010 |
| Intraperitoneal (i.p.) | 500 nmol/kg | Significant decrease in nocturnal food intake at 2 hours post-injection. | Dodd et al., 2010 | |
| Rat | Intracerebroventricular (i.c.v.) | 10 nmol/animal | Rapid and significant decrease in night-time food intake.[2] | Dodd et al., 2010 |
| Intraperitoneal (i.p.) | 0.06 mg/kg | Blocked CB1 agonist-induced hyperphagia.[2] | Dodd et al., 2010 |
Table 2: Effects of Hemopressin on Blood Pressure
| Species | Administration Route | Dose Range | Outcome | Reference |
| Mouse | Intravenous (i.v.) or Intra-arterial (i.a.) | 10-100 nmol/kg | Induced transient hypotension.[2] | Blais et al., 2005 |
| Rat | Intravenous (i.v.) or Intra-arterial (i.a.) | 10-100 nmol/kg | Induced transient hypotension.[2] | Blais et al., 2005 |
Experimental Protocols
Assessment of Hemopressin on Food Intake (Dodd et al., 2010)
-
Animal Models:
-
Drug Administration:
-
Intracerebroventricular (i.c.v.) Injection: Animals were stereotaxically implanted with a guide cannula into the right lateral ventricle. Hemopressin or vehicle was injected in a small volume (e.g., 1 µL for mice).
-
Intraperitoneal (i.p.) Injection: Hemopressin or vehicle was administered systemically at the specified doses.
-
-
Procedure:
-
Animals were singly housed and habituated to the experimental conditions.
-
For nocturnal feeding studies, injections were administered shortly before the dark phase, and pre-weighed chow was provided.
-
Food intake was measured at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
To assess the behavioral satiety sequence, mice were fasted overnight, injected with hemopressin or vehicle, and then presented with food. Their behavior (feeding, grooming, resting, etc.) was observed and recorded to ensure the reduction in food intake was not due to adverse effects like nausea or sedation.
-
-
Mechanism of Action Study: The anorectic effect of hemopressin was tested in CB1 knockout mice to demonstrate that its effect is mediated by the CB1 receptor.
Assessment of Hemopressin on Blood Pressure (Blais et al., 2005)
-
Animal Models:
-
Drug Administration:
-
Intravenous (i.v.) or Intra-arterial (i.a.) Injection: Hemopressin was administered as a bolus injection.
-
-
Procedure:
-
Animals were anesthetized (specific anesthetic not detailed in the abstract).
-
A catheter was inserted into an artery (e.g., carotid or femoral artery) for direct blood pressure measurement.
-
A stable baseline blood pressure was recorded.
-
Hemopressin was administered intravenously or intra-arterially at doses ranging from 10-100 nmol/kg.[2]
-
Mean arterial pressure was continuously monitored to determine the magnitude and duration of the hypotensive response.
-
The hypotensive effects were compared to those induced by bradykinin on an equimolar basis.[2]
-
Mandatory Visualizations
Signaling Pathway of Hemopressin
Caption: Hemopressin acts as an inverse agonist at the CB1 receptor.
Experimental Workflow for Food Intake Studies
Caption: General workflow for in vivo rodent feeding behavior studies.
References
A Comparative Analysis of Hemopressin (rat) and RVD-hemopressin (pepcan-12) for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals exploring the nuanced differences between the cannabinoid-modulating peptides, Hemopressin (rat) and its N-terminally extended form, RVD-hemopressin (pepcan-12).
This guide provides a detailed comparison of the origins, biochemical properties, and pharmacological activities of rat Hemopressin and RVD-hemopressin (pepcan-12). The information is curated to assist in the design of experimental studies and to provide a clear understanding of their distinct roles in cannabinoid signaling.
At a Glance: Key Differences
| Feature | Hemopressin (rat) | RVD-hemopressin (pepcan-12) |
| Amino Acid Sequence | PVNFKFLSH[1] | RVDPVNFKLLSH (human/mouse)[1][2] |
| Origin | Derived from the α-chain of hemoglobin[1]. Originally isolated from rat brain extracts, though its endogenous presence is debated and may be an extraction artifact[3][4]. | Endogenously produced peptide found in brain, adrenal medulla, liver, and kidney[2][3][4][5]. Derived from a larger precursor, pepcan-23[2][3]. |
| Primary Target | Cannabinoid Receptor 1 (CB1)[1][3][6] | Cannabinoid Receptors 1 and 2 (CB1 & CB2)[1][5][7] |
| Activity at CB1 Receptor | Inverse agonist / Antagonist[1][3][6][7] | Negative Allosteric Modulator (NAM)[2][3][4][5]. Some studies suggest potential for positive allosteric modulation under certain conditions[5]. |
| Activity at CB2 Receptor | Not a primary target. | Positive Allosteric Modulator (PAM)[2][4][5]. |
| Signaling Pathway Modulation | Decreases basal G-protein activity and ERK phosphorylation[1]. Inhibits adenylyl cyclase and cAMP production[1]. | As a NAM at CB1, it reduces signaling by orthosteric agonists[5]. As a PAM at CB2, it potentiates the effects of agonists like 2-AG, enhancing cAMP inhibition and [35S]GTPγS binding[2][5]. |
| Key Physiological Effects | Reduces food intake (anorectic)[1][3][6][8], produces antinociceptive (pain-relieving) and anti-inflammatory effects[1][7], and can cause hypotension[1][4]. | Plays a role in peripheral pathophysiological processes, with increased levels observed in response to endotoxemia and ischemia-reperfusion injury[2][5]. Also being investigated for its role in emotional disorders and feeding behavior[4]. |
| Endogenous Status | Considered by some to be an extraction artifact, with RVD-hemopressin being the primary endogenous form[3][4]. | Confirmed endogenous peptide, with its precursor pepcan-23 also identified in various tissues[2][3][5]. |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of Hemopressin and RVD-hemopressin stem from their different modes of interaction with cannabinoid receptors.
Figure 1: Hemopressin (rat) signaling at the CB1 receptor.
Rat Hemopressin acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the effects of agonists but also reduces the receptor's basal level of signaling activity. This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and reduced phosphorylation of extracellular signal-regulated kinase (ERK).[1]
Figure 2: RVD-hemopressin's dual allosteric modulation.
RVD-hemopressin (pepcan-12) exhibits a more complex, dual modulatory role. At the CB1 receptor, it acts as a negative allosteric modulator (NAM), binding to a site distinct from the primary agonist binding site and reducing the effects of other CB1 agonists.[2][3][4][5] Conversely, at the CB2 receptor, it functions as a positive allosteric modulator (PAM), enhancing the signaling of CB2 agonists like the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][4][5] This potentiation leads to a greater inhibition of cAMP and increased binding of [35S]GTPγS.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of common experimental protocols used to characterize the activity of these peptides.
[35S]GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is indicative of receptor activation.
Objective: To determine if a ligand is an agonist, antagonist, or inverse agonist.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the cannabinoid receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EDTA, and GDP.
-
Incubation: In a microplate, combine the prepared membranes, the test peptide (Hemopressin or RVD-hemopressin), a known cannabinoid agonist (for potentiation studies with RVD-hemopressin), and [35S]GTPγS.
-
Reaction: Incubate the mixture at 30°C for 60-90 minutes.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Wash the filters and measure the bound radioactivity using a scintillation counter.
Data Interpretation:
-
Agonist: Increases [35S]GTPγS binding.
-
Inverse Agonist (Hemopressin): Decreases basal [35S]GTPγS binding.
-
Antagonist: Blocks the agonist-induced increase in binding.
-
PAM (RVD-hemopressin at CB2): Potentiates the agonist-induced increase in binding.[2]
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase, a downstream effector of Gi/o-coupled receptors like CB1 and CB2.
Objective: To quantify the functional consequence of receptor activation on a key second messenger.
General Protocol:
-
Cell Culture: Use cells stably expressing the cannabinoid receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Peptide Treatment: Concurrently treat the cells with varying concentrations of the test peptide.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).
Data Interpretation:
-
Agonist/Inverse Agonist (Hemopressin): Decreases forskolin-stimulated cAMP levels.
-
PAM (RVD-hemopressin at CB2): Enhances the ability of a CB2 agonist to decrease forskolin-stimulated cAMP levels.[2]
Figure 3: General workflows for key functional assays.
In Vivo Studies: An Overview
Animal models are essential for understanding the physiological effects of these peptides.
Food Intake Studies
Objective: To assess the anorectic effects of Hemopressin.
General Protocol:
-
Animal Model: Use male rats or mice (including obese models like ob/ob mice).[1][6][8]
-
Administration: Administer Hemopressin centrally (intracerebroventricularly) or systemically (intraperitoneally).[1][6][8]
-
Measurement: Measure food intake at various time points following administration, particularly during the nocturnal feeding period.[1][6][8]
-
Controls: Include vehicle-treated control groups and potentially a CB1 receptor null mutant mouse group to confirm the mechanism of action.[1][6][8]
Neuropathic Pain Models
Objective: To evaluate the antinociceptive properties of Hemopressin.
General Protocol:
-
Animal Model: Induce neuropathic pain in rats, for example, through chronic constriction injury (CCI) of the sciatic nerve.[9]
-
Administration: Administer Hemopressin orally or via other routes.[9]
-
Behavioral Testing: Assess mechanical hyperalgesia using methods like the paw pressure test before and after treatment.[9][10]
-
Mechanism Exploration: Co-administer with receptor antagonists for other systems (e.g., serotonergic or adrenergic) to investigate the specificity of the antinociceptive pathway.[9]
Conclusion
Hemopressin (rat) and RVD-hemopressin (pepcan-12) represent a fascinating divergence in the family of hemoglobin-derived peptides. While structurally related, their distinct pharmacological activities at cannabinoid receptors translate into different physiological roles. Hemopressin's profile as a CB1 inverse agonist makes it a tool for studying appetite and pain, whereas RVD-hemopressin's dual allosteric modulation of both CB1 and CB2 receptors points to a more complex, nuanced role in endogenous signaling, particularly in response to physiological stress and injury. A thorough understanding of these differences, supported by robust experimental data, is paramount for advancing research in the cannabinoid field and for the potential development of novel therapeutics.
References
- 1. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pepcan-12 (RVD-hemopressin) is a CB2 receptor positive allosteric modulator constitutively secreted by adrenals and in liver upon tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemopressin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]
- 5. RVD-Hpα - Wikipedia [en.wikipedia.org]
- 6. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice | Journal of Neuroscience [jneurosci.org]
- 7. Hemopressin as a breakthrough for the cannabinoid field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Evaluating the Selectivity of Hemopressin(rat) for CB1 over CB2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor selectivity of Hemopressin(rat), a naturally occurring peptide derived from the α-chain of hemoglobin. Its performance is evaluated against well-characterized synthetic cannabinoid ligands, supported by experimental data from binding and functional assays. This document aims to clarify the pharmacological profile of Hemopressin(rat) to aid in its potential application in research and drug development.
Executive Summary
Hemopressin (rat sequence: PVNFKFLSH) is predominantly characterized in scientific literature as a selective inverse agonist of the Cannabinoid Type 1 (CB1) receptor. Functional assays consistently demonstrate its ability to antagonize and inhibit the basal activity of CB1 receptors while showing no significant activity at Cannabinoid Type 2 (CB2) receptors.[1][2][3] This profile contrasts with non-selective agonists like CP55,940 and WIN 55,212-2, which target both receptors with high affinity, and is comparable in selectivity, though not necessarily in mechanism or affinity, to synthetic CB1-selective antagonists like Rimonabant and AM251.
However, the direct binding affinity (Ki) of Hemopressin(rat) to the orthosteric site of the CB1 receptor is a subject of ongoing investigation, with some studies suggesting it may act as an allosteric modulator or bind to a site distinct from classical cannabinoids.[4][5]
Comparative Analysis of Receptor Selectivity
The selectivity of a ligand is typically determined by comparing its binding affinity (Ki) or functional potency (EC50/IC50) for different receptors. A high ratio of Ki (CB2) / Ki (CB1) indicates high selectivity for the CB1 receptor.
The following table summarizes the binding affinities and functional potencies of Hemopressin(rat) and other key cannabinoid ligands.
| Compound | Target Receptor(s) | Ligand Type | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Selectivity for CB1 |
| Hemopressin(rat) | CB1 | Inverse Agonist / Antagonist | Not definitively established ¹ | IC50 = 1.55 µM (CB1 internalization assay)[6]EC50 = 29 nM ([³⁵S]GTPγS, weak partial agonist/antagonist activity)[4] | High (No reported activity at CB2)[1][3] |
| Rimonabant (SR141716A) | CB1 | Inverse Agonist / Antagonist | ~2 nM (Human CB1)[7] | - | >1000-fold vs CB2[8] |
| AM251 | CB1 | Inverse Agonist / Antagonist | 7.5 nM (Rat CB1)[9][10] | IC50 = 8 nM[11][12] | ~306-fold vs CB2[10][11] |
| CP55,940 | CB1 / CB2 | Full Agonist | 0.58 nM (CB1)[13]0.68 nM (CB2)[13] | EC50 = 0.2 nM (CB1)[14]EC50 = 0.3 nM (CB2)[14] | Non-selective |
| WIN 55,212-2 | CB1 / CB2 | Full Agonist | 1.9 nM (CB1)[15]~3-4 nM (CB2)[16] | - | Non-selective |
¹Some studies report Ki values for hemopressin fragments at binding sites labeled by tritiated hemopressin itself (~184 nM), but these sites may not be identical to the classical CB1 receptor as binding persists in CB1 knockout models.[4]
Signaling Pathways and Experimental Workflow
To understand how the selectivity data is generated, it is crucial to visualize the underlying biological processes and experimental setups.
Caption: Signaling pathways for CB1 and CB2 receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays designed to characterize ligand-receptor interactions.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of a test compound (the "competitor," e.g., Hemopressin) for a receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]CP55,940) that has a known high affinity for the receptor.
-
Objective: To determine the binding affinity (Ki) of a ligand.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or engineered to overexpress the target receptor (CB1 or CB2).[15] Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in a buffer solution.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[15]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[15]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Inverse agonists, like Hemopressin, can decrease the basal level of [³⁵S]GTPγS binding.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a compound as an agonist, antagonist, or inverse agonist.
-
Methodology:
-
Membrane Preparation: As with the binding assay, membranes containing the receptor of interest are prepared.
-
Assay Cocktail: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), [³⁵S]GTPγS, and the test compound at various concentrations.[7]
-
Incubation: The mixture is incubated at 30°C for approximately 60 minutes.
-
Separation and Quantification: The assay is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis:
-
Agonists: Increase [³⁵S]GTPγS binding above basal levels.
-
Antagonists: Block the increase in binding caused by an agonist.
-
Inverse Agonists: Decrease the basal [³⁵S]GTPγS binding observed in the absence of any ligand.[5]
-
-
cAMP Accumulation Assay
CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP concentration as an indicator of receptor activation.
-
Objective: To measure functional receptor activity by quantifying changes in a downstream second messenger.
-
Methodology:
-
Cell Culture: Whole cells expressing the target receptor are used.
-
Stimulation: The cells are first treated with an agent like forskolin to stimulate adenylyl cyclase and raise intracellular cAMP to a measurable level.
-
Compound Addition: The test compound is then added. A CB1/CB2 agonist will cause a decrease in the forskolin-stimulated cAMP levels. An antagonist will block this agonist-induced decrease. An inverse agonist will increase cAMP levels above the basal (or forskolin-stimulated) level by inhibiting the constitutive activity of the receptor.[3]
-
Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is quantified, typically using a competitive immunoassay (EIA) or a reporter system (e.g., GloSensor).
-
Conclusion
The available evidence strongly indicates that Hemopressin(rat) is a selective modulator of the CB1 receptor. Functional assays consistently show that it acts as an inverse agonist or antagonist at CB1 while having no discernible effect on CB2 receptor signaling pathways.[1][3] This makes its pharmacological profile highly selective.
However, researchers should note the ongoing debate regarding its precise mechanism of action. The lack of definitive competitive binding data at the orthosteric site and evidence from CB1 knockout models suggest a potentially complex interaction, which may involve allosteric modulation rather than simple competitive antagonism.[4][5] Despite this mechanistic uncertainty, its functional selectivity for CB1 over CB2 is a well-documented and key feature of its activity.
References
- 1. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pnas.org [pnas.org]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realmofcaring.org [realmofcaring.org]
- 8. researchgate.net [researchgate.net]
- 9. AM-251 (drug) - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. AM 251 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 12. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 13. CP 55,940 - Wikipedia [en.wikipedia.org]
- 14. rndsystems.com [rndsystems.com]
- 15. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 16. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inverse Agonist Properties of Rat Hemopressin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inverse agonist properties of rat hemopressin at the cannabinoid receptor 1 (CB1) with established alternatives, rimonabant and AM251. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Rat hemopressin, a peptide derived from the α-chain of hemoglobin, has been identified as an endogenous inverse agonist of the CB1 receptor.[1][2] Inverse agonists are unique ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response, reducing the receptor's basal or constitutive activity. This property distinguishes them from neutral antagonists, which simply block the action of agonists without affecting the receptor's intrinsic activity. The inverse agonism of hemopressin has garnered significant interest for its potential therapeutic applications, particularly in areas where dampening endocannabinoid system activity is desired.[2][3]
This guide will delve into the quantitative data that substantiates the inverse agonist characteristics of rat hemopressin and compare its performance with two well-characterized synthetic CB1 inverse agonists: rimonabant (SR141716A) and AM251.
Comparative Analysis of CB1 Receptor Inverse Agonists
The following tables summarize the quantitative data for rat hemopressin, rimonabant, and AM251, focusing on their binding affinity, potency, and efficacy in functional assays that are hallmarks of inverse agonism at the CB1 receptor.
| Compound | Binding Affinity (Ki) for CB1 Receptor | Assay Type | Reference |
| Rat Hemopressin | EC50 = 0.35 nM | Radioligand Binding Assay | [4] |
| Rimonabant | Kd = 0.61 ± 0.06 nM | [3H]-SR141716A Saturation Binding | [5] |
| AM251 | Ki = 7.5 nM | Radioligand Binding Assay |
Table 1: Comparative Binding Affinity at the CB1 Receptor. This table highlights the high affinity of rat hemopressin for the CB1 receptor, comparable to that of the established inverse agonist rimonabant.
| Compound | Potency (IC50/EC50) | Efficacy (Emax) | Assay Type | Reference |
| Rat Hemopressin | Potency similar to Rimonabant | Blocks agonist-mediated signaling to the same extent as Rimonabant | GTPγS Binding Assay | [6][7] |
| Rimonabant | - | Produced a 22.3% decrease in basal [35S]GTPγS binding | GTPγS Binding Assay | [8] |
| AM251 | - | - | GTPγS Binding Assay | |
| Rat Hemopressin | IC50 = 1.55 µM | Blocked agonist-induced receptor internalization | CB1 Receptor Internalization Assay | [9] |
Experimental Protocols
To provide a comprehensive understanding of how the inverse agonist properties of these compounds are determined, detailed methodologies for the key experiments are outlined below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Membranes from cells expressing the CB1 receptor (e.g., rat brain synaptosomes or CHO-hCB1 cells).
-
Radioligand: [3H]-SR141716A.
-
Unlabeled ligands: Rat hemopressin, rimonabant, AM251.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of [3H]-SR141716A with cell membranes in the assay buffer.
-
Add increasing concentrations of the unlabeled test compound (rat hemopressin, rimonabant, or AM251).
-
Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand (e.g., 1 µM CP55,940).[10]
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor. Inverse agonists decrease the basal level of [35S]GTPγS binding.
Objective: To measure the ability of test compounds to modulate G protein activation via the CB1 receptor.
Materials:
-
Membranes from cells expressing the CB1 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds: Rat hemopressin, rimonabant, AM251.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP for 15-20 minutes at 30°C.[11]
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture for 60 minutes at 30°C with gentle agitation.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data is typically expressed as a percentage of the basal [35S]GTPγS binding in the absence of any ligand.
cAMP Accumulation Assay
This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like CB1. Inverse agonists increase cAMP levels by reducing the constitutive inhibitory activity of the receptor.
Objective: To determine the effect of test compounds on intracellular cAMP levels mediated by the CB1 receptor.
Materials:
-
Cells expressing the CB1 receptor (e.g., CHO-hCB1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: Rat hemopressin, rimonabant, AM251.
-
Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes.
-
Add the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The inverse agonist activity is observed as an increase in cAMP levels compared to the basal (forskolin-stimulated) levels.
Visualizing the Molecular Mechanisms and Experimental Processes
To further clarify the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the CB1 receptor signaling pathway and the workflows of the key experimental assays.
Caption: CB1 Receptor Signaling and Inverse Agonist Action.
Caption: Workflows for Key Inverse Agonism Assays.
Conclusion
The available evidence strongly supports the classification of rat hemopressin as an inverse agonist at the CB1 receptor. Its high binding affinity and functional activity in reducing basal receptor signaling are comparable to the well-established synthetic inverse agonists, rimonabant and AM251. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other novel CB1 receptor modulators. The development of endogenous peptide-based inverse agonists like hemopressin opens new avenues for therapeutic strategies targeting the endocannabinoid system with potentially improved specificity and side-effect profiles. Further head-to-head comparative studies under identical experimental conditions will be invaluable in precisely delineating the subtle differences in the pharmacological profiles of these compounds.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. markus.lab.uconn.edu [markus.lab.uconn.edu]
- 5. Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR141716A is an inverse agonist at the human cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and validation of recombinant protein standards for quantitative Western blot analysis of cannabinoid CB1 receptor density in cell membranes: an alternative to radioligand binding methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Independent Validation of Hemopressin (Rat) Effects on Food Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Hemopressin (rat) on food intake, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating appetite regulation and potential therapeutic interventions for eating disorders.
Hemopressin, a peptide derived from the α-chain of hemoglobin, has emerged as a significant modulator of food intake.[1] Its primary mechanism of action involves the cannabinoid receptor 1 (CB1), where it acts as an inverse agonist or antagonist.[2][3][4][5] This action is crucial for its anorectic effects, as has been demonstrated in multiple independent studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of Hemopressin and its analogue, RVD-hemopressin(α), on food intake in rats.
Table 1: Effect of Intracerebroventricular (ICV) Administration of Hemopressin on Cumulative Food Intake in Rats
| Treatment Group | Dose (nmol) | Time Point | Cumulative Food Intake (g) (Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 1h | ~1.8 ± 0.2 | - | Dodd et al., 2010[2] |
| Hemopressin | 10 | 1h | ~0.9 ± 0.3 | p < 0.05 | Dodd et al., 2010[2] |
Note: Data is estimated from graphical representations in the cited literature.
Table 2: Hemopressin's Effect on CB1 Agonist-Induced Hyperphagia in Rats
| Treatment Group | Dose | 1h Food Intake (g) (Mean ± SEM) | Statistical Significance | Reference |
| Vehicle + Vehicle | - | ~1.5 ± 0.3 | - | Dodd et al., 2010[2] |
| Vehicle + CP55940 (CB1 Agonist) | 0.06 mg/kg (i.p.) | ~2.8 ± 0.4 | p < 0.05 (vs. Vehicle + Vehicle) | Dodd et al., 2010[2] |
| Hemopressin + CP55940 | 10 nmol (i.c.v.) + 0.06 mg/kg (i.p.) | ~1.6 ± 0.3 | Not significant (vs. Vehicle + Vehicle) | Dodd et al., 2010[2] |
Note: Data is estimated from graphical representations in the cited literature.
Table 3: Effect of Intraperitoneal (i.p.) Administration of RVD-hemopressin(α) on Daily Food Intake in Rats on Standard and Cafeteria Diets
| Diet | Treatment Group | Daily Dose (nmol) | Average Daily Food Intake (kcal) (Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Standard | Vehicle | - | ~80 ± 2 | - | Leone et al., 2018[6] |
| Standard | RVD-hemopressin(α) | 10 | ~65 ± 3 | p < 0.05 | Leone et al., 2018[6] |
| Cafeteria | Vehicle | - | ~115 ± 5 | - | Leone et al., 2018[6] |
| Cafeteria | RVD-hemopressin(α) | 10 | ~95 ± 4 | p < 0.05 | Leone et al., 2018[6] |
Note: Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. The following are protocols for key experiments cited in this guide.
Intracerebroventricular (ICV) Cannulation and Injection for Food Intake Studies in Rats
This protocol is based on the methodology described in studies investigating the central effects of Hemopressin.[2]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 250-350 g at the time of surgery.
-
Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle. Ad libitum access to standard chow and water, unless otherwise specified by the experimental design.
2. Surgical Procedure for ICV Cannulation:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target lateral ventricle. Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Cannula Implantation: Slowly lower a guide cannula to the desired depth in the lateral ventricle.
-
Fixation: Secure the cannula to the skull using dental cement and surgical screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before the experiment. Monitor for any signs of infection or distress.
3. ICV Injection Procedure:
-
Habituation: Handle the rats for several days leading up to the experiment to minimize stress.
-
Injection: Gently restrain the rat. Remove the dummy cannula and insert the injector cannula, which extends slightly beyond the tip of the guide cannula.
-
Substance Administration: Infuse the desired volume of Hemopressin or vehicle solution (typically 1-5 µL) over a period of 1-2 minutes.
-
Post-injection: Leave the injector in place for a short period to allow for diffusion and prevent backflow. Replace the dummy cannula.
-
Food Intake Measurement: Immediately after the injection, provide a pre-weighed amount of food and measure consumption at specified time points.
Intraperitoneal (i.p.) Injection for Food Intake Studies in Rats
This protocol is a standard method for systemic administration of substances like RVD-hemopressin(α).[7]
1. Animal Model:
-
Same as for ICV studies.
2. Injection Procedure:
-
Restraint: Gently restrain the rat. For a one-person procedure, the rat can be held with its head tilted downwards. For a two-person procedure, one person restrains the animal while the other performs the injection.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant to avoid injuring the cecum, bladder, or other internal organs.
-
Injection: Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Substance Administration: Inject the desired volume of the substance. The volume should not exceed 10 ml/kg body weight.
-
Post-injection: Return the rat to its cage and monitor for any adverse reactions.
-
Food Intake Measurement: Provide a pre-weighed amount of food and measure consumption at specified time points.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Hemopressin as a breakthrough for the cannabinoid field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Peptide Hemopressin Acts through CB1 Cannabinoid Receptors to Reduce Food Intake in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptide hemopressin acts through CB1 cannabinoid receptors to reduce food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of RVD-hemopressin (α) on feeding and body weight after standard or cafeteria diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anorexigenic effects induced by RVD-hemopressin(α) administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hemopressin (rat): A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before addressing disposal, it is essential to handle Hemopressin (rat) with appropriate care in a laboratory setting. All personnel should be trained in good laboratory practices.[3]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves.
-
Use tightly fitting safety goggles.
-
Wear a lab coat and other appropriate protective clothing.[3]
In Case of Accidental Release:
-
Spill: Absorb the spill with inert material and place it in a sealed container for disposal. Ventilate the area and wash the spill site thoroughly after cleanup is complete.[3]
-
Skin Contact: Wash the affected area with soap and copious amounts of water. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water and seek medical attention.[3]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion: If the person is conscious, wash out their mouth with water and seek immediate medical attention.[3]
Waste Characterization and Segregation
Proper disposal begins with accurate classification and segregation of all waste generated during research involving Hemopressin (rat).[4][5]
| Waste Type | Description | Recommended Container |
| Solid Chemical Waste | Unused or expired solid Hemopressin (rat), contaminated lab supplies (e.g., weigh boats, gloves). | Labeled, sealed, and compatible chemical waste container. |
| Liquid Chemical Waste | Solutions containing Hemopressin (rat), solvents used in reconstitution or experiments. | Labeled, sealed, and compatible chemical waste container.[3] |
| Sharps Waste | Needles, syringes, or other contaminated sharps used for injection or handling. | Puncture-resistant sharps container.[1][5] |
| Contaminated Labware | Glassware or plasticware that has come into contact with Hemopressin (rat). | Decontaminate if possible, or dispose of as chemical waste.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of Hemopressin (rat) waste.
-
Decontamination of Labware: Whenever feasible, decontaminate glassware and other labware that has been in contact with Hemopressin (rat). Follow your institution's approved procedures for cleaning and decontamination.[3]
-
Management of Liquid Waste:
-
Disposal of Solid Waste:
-
Place solid Hemopressin (rat) waste and materials used for spill cleanup into a sealed and clearly labeled container.[3]
-
-
Arranging for Professional Disposal:
-
All chemical waste, including that containing Hemopressin (rat), must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3]
-
Ensure all waste containers are accurately labeled with their contents.[7]
-
Adhere to all local, state, and federal regulations for the disposal of chemical waste.[1][4]
-
Crucially, never dispose of peptides through regular trash or down the drain. [2][8]
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of Hemopressin (rat) are not publicly available. For similar peptide-based compounds, the primary and recommended "protocol" for disposal is incineration under controlled conditions by a licensed facility.[1] This method ensures the complete destruction of the biologically active peptide.[1]
Logical Workflow for Hemopressin (rat) Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Hemopressin (rat).
Caption: Workflow for the safe disposal of Hemopressin (rat) waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Research: A Guide to Handling Hemopressin (rat)
FOR IMMEDIATE IMPLEMENTATION: This document provides essential safety and logistical information for all personnel handling Hemopressin (rat). Adherence to these protocols is mandatory to ensure a safe laboratory environment and maintain the integrity of research.
This procedural guide is intended for researchers, scientists, and drug development professionals working with Hemopressin (rat). Hemopressin (rat) is a bioactive peptide and, while specific hazard data may be limited, it should be handled with the utmost care, treating it as a potentially hazardous substance. The following operational and disposal plans are designed to minimize exposure risk and ensure regulatory compliance.
Personal Protective Equipment (PPE) and Handling Protocols
When working with Hemopressin (rat), a comprehensive approach to personal protection is crucial. The required PPE varies depending on the specific laboratory activity.
| Activity | Required Personal Protective Equipment (PPE) |
| Routine Handling & Solution Preparation | - Gloves: Chemical-resistant nitrile or neoprene gloves.[1][2][3] - Eye Protection: Safety glasses with side shields or splash goggles.[1][2][3] - Lab Coat: A standard laboratory coat or gown to protect skin and clothing.[1][2][3] |
| Handling of Lyophilized Powder | - All routine handling PPE plus: - Respiratory Protection: A dust respirator or a properly fitted N95 mask to prevent inhalation of fine particles.[3] - Engineering Controls: All weighing and reconstitution of the powdered form must be conducted within a certified chemical fume hood.[2] |
| Large Spills | - All routine handling PPE plus: - Full protective suit, boots, and a dust respirator. [3] - A self-contained breathing apparatus (SCBA) may be necessary depending on the scale of the spill and the ventilation in the area.[3] |
| Compound Storage | - Standard laboratory attire, including a lab coat and closed-toe shoes.[1] |
Operational Plan: Step-by-Step Handling and Disposal
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized Hemopressin (rat) in a tightly sealed container at -20°C.[1] The storage area should be dry and protected from light.
-
Storage of Reconstituted Peptide: Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Store reconstituted solutions at -20°C for long-term use or at 2-8°C for short-term use.[1]
Preparation of Solutions
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation, which can affect stability.
-
Weighing: Conduct all weighing of the powdered peptide inside a chemical fume hood to minimize inhalation risk.[2]
-
Reconstitution: Use the appropriate sterile solvent as indicated by the manufacturer's product information sheet. Gently swirl or vortex to dissolve the peptide; do not shake vigorously.[1]
Experimental Use
-
Containment: Handle all open solutions of Hemopressin (rat) within a designated area to prevent cross-contamination.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the peptide, even if gloves were worn.[3]
Spill Response
-
Evacuate and Secure: In the event of a spill, immediately alert others in the vicinity and restrict access to the affected area.[2]
-
Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate level of PPE as outlined in the table above.
-
Contain and Absorb: For liquid spills, use absorbent pads to contain the spill. For powdered spills, carefully cover with a damp absorbent material to avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent and dispose of all cleanup materials as hazardous waste.[2]
Disposal Plan
-
Waste Segregation: All materials that have come into contact with Hemopressin (rat), including pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the peptide in a clearly labeled, sealed container. Do not dispose of peptide solutions down the drain.[2]
-
Adherence to Regulations: All waste must be disposed of in accordance with institutional, local, state, and federal regulations for chemical waste.[2]
First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.[4][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[2][4][6] |
| Eye Contact | Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of Hemopressin (rat).
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
